molecular formula C19H21ClF3N3O B6594648 Isoflucypram CAS No. 1255734-28-1

Isoflucypram

Katalognummer: B6594648
CAS-Nummer: 1255734-28-1
Molekulargewicht: 399.8 g/mol
InChI-Schlüssel: JEFUQUGZXLEHLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isoflucypram is a novel, high-efficacy succinate dehydrogenase inhibitor (SDHI) fungicide and the first representative of a newly established subclass within the FRAC (Fungicide Resistance Action Committee) Group 7 family of complex II inhibitors . Its primary biochemical mode of action involves blocking the ubiquinone binding site of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, thereby inhibiting cellular respiration in fungal pathogens . This compound is distinguished from classical SDHIs by its unusual N-cyclopropyl substitution pattern, which is proposed to confer an altered binding mode to the target site, contributing to its robust and long-lasting efficacy . In agricultural research, this compound demonstrates exceptional activity against major foliar diseases in cereals, including wheat, rye, and barley . It provides effective control against key pathogens such as Zymoseptoria tritici (causing leaf blotch), Puccinia recondita (brown rust), Puccinia striiformis (stripe rust), and Pyrenophora tritici-repentis (yellow leaf spot) . Its physicochemical properties include low aqueous solubility (1.8 mg/L at 20°C and pH 7) and a log P of 4.0, indicating high lipophilicity . The compound has a melting point of 108.8°C and decomposes before boiling . Beyond its agrochemical applications, this compound is also a valuable compound for toxicological and environmental safety studies. Research has shown that it can bind to human serum albumin (HSA), primarily through hydrophobic interactions and hydrogen bonds, causing conformational changes to the protein structure . Furthermore, studies on non-target organisms like zebrafish ( Danio rerio ) have revealed that this compound exposure can induce cardiovascular toxicity, developmental abnormalities, and disrupt erythropoiesis (red blood cell production) . This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N3O/c1-10(2)14-7-4-12(20)8-11(14)9-26(13-5-6-13)19(27)15-16(17(21)22)24-25(3)18(15)23/h4,7-8,10,13,17H,5-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFUQUGZXLEHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301023707
Record name Isoflucypram
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255734-28-1
Record name Isoflucypram
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoflucypram
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide; isoflucypram
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Record name ISOFLUCYPRAM
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Isoflucypram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis pathway for isoflucypram, a potent succinate dehydrogenase inhibitor (SDHI) fungicide. The synthesis involves a convergent approach, culminating in the coupling of two key intermediates: N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride. This document outlines the preparation of these precursors and the final amide bond formation, presenting quantitative data in structured tables and offering detailed experimental protocols.

Overall Synthesis Pathway

The synthesis of this compound can be visualized as a multi-step process involving the independent synthesis of a substituted benzylamine and a pyrazole carboxylic acid derivative, followed by their condensation.

Isoflucypram_Synthesis cluster_amine Amine Precursor Synthesis cluster_acid Acid Chloride Precursor Synthesis 5-chloro-2-isopropylbenzaldehyde 5-chloro-2-isopropylbenzaldehyde N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine 5-chloro-2-isopropylbenzaldehyde->N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine Cyclopropylamine N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine->N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine Hydrogenation (Pt catalyst) This compound This compound N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine->this compound 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde->5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde Fluorination (KF) 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde->3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid Oxidation 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid->3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride Chlorination (SOCl2) 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride->this compound

Caption: Overall synthetic route to this compound.

Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine

The synthesis of this key amine intermediate is achieved through a reductive amination process.

Step 1: Imine Formation and Reductive Amination

The initial step involves the reaction of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine to form the corresponding imine, which is then hydrogenated to the target secondary amine. A critical aspect of this step is the choice of catalyst and reaction conditions to prevent dehalogenation and the opening of the cyclopropane ring.[1][2]

Experimental Protocol:

A process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine involves the hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine in the presence of a specific platinum catalyst.[1][2] The reaction of 5-chloro-2-isopropylbenzaldehyde with cyclopropylamine is a key step. While specific quantitative data from a single source is not fully detailed, the process is designed to achieve high purity and yield by suppressing side reactions like dehalogenation.[1]

Reactant 1Reactant 2CatalystKey Consideration
5-chloro-2-isopropylbenzaldehydeCyclopropylaminePlatinum on carbonSuppression of dehalogenation and ring opening.

Synthesis of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride

This acyl chloride is prepared in a multi-step sequence starting from a pyrazole carbaldehyde derivative.

Step 1: Fluorination

The synthesis begins with the fluorination of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol:

19.4 g (100 mmol) of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is charged in 120 ml of dimethylformamide. 6.27 g (110 mmol) of spray-dried potassium fluoride and 1 g (3 mol%) of Bu4N+HSO4- are added. The mixture is heated to 150°C and stirred at that temperature for 3 hours, leading to a 99% conversion.[3]

ReactantReagentCatalystSolventTemperatureTimeConversion
5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehydePotassium fluorideBu4N+HSO4-Dimethylformamide150°C3 h99%
Step 2: Oxidation to Carboxylic Acid

The resulting 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde is then oxidized to the corresponding carboxylic acid. While a specific protocol for this exact substrate is not detailed in the provided search results, standard oxidation methods for aldehydes, such as using potassium permanganate or Jones reagent, can be employed.

Step 3: Chlorination to Acyl Chloride

The final step in preparing the acid chloride is the chlorination of the carboxylic acid.

Experimental Protocol:

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to yield the desired 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride.

ReactantReagentCatalyst (optional)
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acidThionyl chlorideDMF

Final Step: Synthesis of this compound

The culmination of the synthesis is the amide bond formation between the two key intermediates.

Experimental Protocol:

Under an argon atmosphere, a solution of 22.4 g (100 mmol) of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine in 100 ml of chlorobenzene is prepared. To this, 21.2 g (100 mmol) of 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is added. The mixture is stirred at 100°C for 8 hours. For workup, the solvent is removed in vacuo, and the residue is washed with 50 ml of cold isopropanol to yield 37 g (93% of theory) of this compound as white crystals with a melting point of 108-110°C.

Reactant 1Reactant 2SolventTemperatureTimeYield
N-(5-chloro-2-isopropylbenzyl)-N-cyclopropylamine3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chlorideChlorobenzene100°C8 h93%

This detailed guide provides a comprehensive overview of a viable synthetic pathway to this compound, intended to aid researchers and professionals in the field of agrochemical development. The provided protocols and data are based on publicly available information and should be adapted and optimized under appropriate laboratory conditions.

References

Discovery and Lead Optimization of Isoflucypram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoflucypram is a next-generation fungicide, the first of a new subclass of succinate dehydrogenase inhibitors (SDHIs).[1][2][3] It offers broad-spectrum, long-lasting control of major foliar diseases in cereals, such as leaf blotch (Zymoseptoria tritici), brown rust (Puccinia recondita), and leaf scald (Rhynchosporium secalis).[1] Developed by Bayer, this compound's discovery is a prime example of a "mix and match" chemical design strategy, combined with extensive knowledge of SDHI chemistry.[1] This technical guide details the discovery process, lead optimization, and unique binding mode of this compound.

The Discovery Pathway: From Concept to a Novel Fungicide

The journey to this compound began with the exploration of sulfonyl carboxamides as a potential lead class for new fungicides.[1] This class was identified through a chemistry-based library design that ingeniously combined structural motifs from known herbicides and insecticides.[1]

The initial hit, compound A6 , demonstrated fungicidal activity in greenhouse trials, albeit with an unknown mode of action at the time.[1] This compound served as the critical starting point for a systematic chemical optimization program. The breakthrough came with the introduction of 3-substituted pyrazole carboxylic acids, particularly 5-fluoro-pyrazol-4-yl carboxylic acids (A7a ), which were essential for potent fungicidal efficacy and pointed towards succinate dehydrogenase (SDH) as the likely target.[1]

Further modifications, focusing on the lipophilic sulfonic acid component, led to the identification of compounds A10 and A11 , which showed an improved fungicidal profile.[1] However, A11 displayed weak efficacy in field trials, necessitating a significant shift in the chemical design.[1] This led to the incorporation of a key structural feature from the fungicide fluopicolide, resulting in compound A13 , the prototype of a new chemical class of N-benzyl-N-cyclopropyl carboxamides.[1] Subsequent optimization of the phenyl ring and the pyrazole acid moiety ultimately culminated in the selection of this compound (1 ) as the candidate with the best balance of efficacy and safety.[1]

G cluster_0 Initial Concept cluster_1 Hit Identification cluster_2 Mode of Action Identification cluster_3 Lead Optimization & Field Testing A1 Herbicidal Structures (A1) A6 Hit Compound (A6) (Sulfonyl Carboxamide) A1->A6 Mix & Match A2 Insecticidal Motifs (A2) A2->A6 A7a Introduction of Pyrazole Carboxylic Acids (A7a) A6->A7a Systematic Variation A11 Field Test Compound (A11) A7a->A11 Improved Profile A13 Prototype of New Class (A13) (N-benzyl-N-cyclopropyl carboxamides) A11->A13 Structural Shift This compound This compound (1) A13->this compound Final Optimization

Figure 1: Discovery workflow of this compound.

Lead Optimization and Structure-Activity Relationships (SAR)

The lead optimization process for this compound was driven by extensive structure-activity relationship (SAR) studies to enhance its fungicidal potency. Two structural features are particularly noteworthy: the N-cyclopropyl group and the C1 linker between the carboxamide and the phenyl ring.[1]

2.1. The Critical Role of the N-Cyclopropyl Group

A key innovation in the this compound molecule is the substitution of the carboxamide nitrogen with a cyclopropyl group.[1] This is an unusual feature for an SDHI and is crucial for its high affinity. The SAR for this N-substituent is exceptionally sharp. As shown in Table 2, even minor modifications, such as increasing the ring size to cyclobutyl or cyclopentyl, or opening the ring to isopropyl, lead to a dramatic loss of in vitro efficacy.[1][4] The high potency of the N-cyclopropyl moiety is likely due to the expulsion of a water molecule from the binding pocket.[1][4]

2.2. Optimization of the Phenyl Ring Substituent

The substitution pattern on the phenyl ring also plays a significant role in the molecule's activity. The SAR of the ortho-phenyl substituent was determined to be 2-iPr > 2-CF3 ≥ 2-I > 2-TMS.[1] Derivatives with a 2-isopropyl substituent consistently showed the lowest ED50 values in cell tests with Zymoseptoria tritici.[1]

2.3. The Unprecedented C1 Linker

Another unique structural aspect of this compound is the C1 linker between the phenyl and carboxamide moieties.[1] Most other SDHIs have either no linker or a C2 linker.[1] The presence of the C1 linker in this compound leads to significantly higher in vitro efficacy compared to analogs with no linker.[1]

G cluster_0 Lead Structure cluster_1 Key Modifications cluster_2 Optimized Candidate Lead N-benzyl-N-cyclopropyl carboxamide core Mod1 N-Cyclopropyl Group (Sharp SAR) Lead->Mod1 Variation of N-substituent Mod2 Ortho-Phenyl Substituent (2-isopropyl optimal) Lead->Mod2 Variation of -phenyl group Mod3 C1 Linker (Higher potency) Lead->Mod3 Variation of linker length This compound This compound Mod1->this compound Mod2->this compound Mod3->this compound

Figure 2: Lead optimization of this compound.

Data Presentation

The following tables summarize the quantitative data from the SAR studies.

Table 1: In Vitro Fungicidal Activity (ED50) of Phenyl-Substituted Analogs against Zymoseptoria tritici

CompoundOrtho-Phenyl SubstituentED50 (mg/L)
A16a2-iPr0.05 (±0.008)
A16b2-CF30.09 (±0.01)
A16c2-I0.10 (±0.02)
A16d2-TMS0.15 (±0.03)
1 (this compound) 2-iPr 0.05 (±0.008)
Data from Desbordes et al., 2020.[1]

Table 2: In Vitro Inhibition (pI50) of Botrytis cinerea SDH Enzyme by N-Substituted Analogs

CompoundN-SubstituentpI50
2aCyclopropyl8.6 (±0.0)
2iCyclobutyl7.6 (±0.1)
2jCyclopentyl5.6 (±0.1)
2gIsopropyl≤4.20
1 (this compound) Cyclopropyl 8.6 (±0.0)
Data from Desbordes et al., 2020.[1]

Mechanism of Action and Proposed Binding Mode

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[1][5] This blockage of the tricarboxylic acid (TCA) cycle disrupts cellular respiration, ultimately leading to fungal cell death.[5]

The target of this compound is the ubiquinone binding site of the SDH enzyme, which is formed by subunits B, C, and D.[1] While the binding mode is thought to be similar to other SDHIs, the unique N-cyclopropyl group of this compound likely results in an altered interaction within this site.[1][4] It is postulated that the carboxamide oxygen forms a hydrogen bond with a conserved tryptophan residue, and the pyrazole moiety forms a hydrogen bond with a histidine residue.[4] The chloro-substituted phenyl ring is believed to bind within a hydrophobic pocket.[4] Unlike classical SDHIs, the N-cyclopropyl group does not appear to participate in a water-mediated hydrogen bond to Ser83C; instead, it is thought to expel a water molecule, contributing to its high affinity.[1][4]

G cluster_0 This compound cluster_1 SDH Ubiquinone Binding Site Iso This compound Molecule Trp Tryptophan Residue Iso->Trp H-bond (Carboxamide O) His Histidine Residue Iso->His H-bond (Pyrazole) Pocket Hydrophobic Pocket Iso->Pocket Hydrophobic Interaction (Phenyl Ring)

Figure 3: Proposed binding of this compound.

Experimental Protocols

Detailed experimental protocols for the discovery and optimization of a commercial product like this compound are typically proprietary. However, based on the published research, the key experiments can be outlined as follows:

5.1. In Vitro Fungicidal Activity Assay (ED50 Determination)

  • Objective: To determine the concentration of a compound required to inhibit fungal growth by 50%.

  • General Protocol:

    • Fungal Culture: Pathogens such as Zymoseptoria tritici are cultured in a suitable liquid medium.

    • Compound Preparation: Test compounds are dissolved in a solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

    • Assay Plate Preparation: The compound dilutions are added to the wells of a microtiter plate, followed by the addition of the fungal spore suspension.

    • Incubation: The plates are incubated under conditions suitable for fungal growth (temperature, humidity).

    • Growth Measurement: Fungal growth is typically assessed by measuring the optical density (OD) at a specific wavelength using a plate reader.

    • Data Analysis: The OD values are plotted against the compound concentrations, and the ED50 value is calculated using a suitable statistical model.

5.2. Biochemical Assay for SDH Enzyme Inhibition (pI50 Determination)

  • Objective: To measure the potency of a compound in inhibiting the target SDH enzyme.

  • General Protocol:

    • Enzyme Preparation: Mitochondria containing the SDH enzyme are isolated from the target fungus (e.g., Botrytis cinerea).

    • Compound Preparation: Test compounds are prepared in serial dilutions.

    • Assay Reaction: The isolated mitochondria, the test compound, and a substrate (e.g., succinate) are mixed in a reaction buffer. The reaction is initiated by adding an electron acceptor (e.g., DCPIP).

    • Measurement: The rate of the enzymatic reaction is measured by monitoring the change in absorbance of the electron acceptor over time using a spectrophotometer.

    • Data Analysis: The inhibition data is used to calculate the IC50 (concentration for 50% inhibition), which is then converted to the pI50 value (-log(IC50)).

Conclusion

The discovery and development of this compound represent a significant advancement in the field of SDHI fungicides. Through a combination of innovative library design, systematic optimization, and a deep understanding of the target's biochemistry, a novel molecule with exceptional efficacy was created. The unique structural features of this compound, namely the N-cyclopropyl group and the C1 linker, distinguish it from other SDHIs and are key to its potent, broad-spectrum activity against major cereal pathogens. This technical guide provides a comprehensive overview of the scientific journey that led to this next-generation crop protection tool.

References

Isoflucypram: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a next-generation fungicide belonging to the chemical class of N-cyclopropyl-N-benzyl-pyrazole-carboxamides. It functions as a succinate dehydrogenase inhibitor (SDHI), a critical mode of action for controlling a broad spectrum of fungal pathogens in cereal crops. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, biological efficacy, and key experimental data. Detailed methodologies for relevant assays are presented, and its primary signaling pathway is visualized.

Chemical Identity

This compound is distinguished by its unique chemical structure, which contributes to its high efficacy and specific binding properties.

IdentifierValue
IUPAC Name N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide[1][2]
CAS Number 1255734-28-1[1][3]
Molecular Formula C₁₉H₂₁ClF₃N₃O[1][4]
Molecular Weight 399.84 g/mol [4][5]

Physicochemical and Toxicological Properties

The physicochemical properties of this compound influence its behavior and fate in the environment. Its toxicological profile is crucial for risk assessment.

PropertyValueSource
logKOW (Octanol-Water Partition Coefficient) 4.0[6]
Water Solubility 1.8 mg/L[6]
Soil Half-life (DT₅₀) 9.84 - 875 days (laboratory studies)[7]
Aquatic Toxicity High toxicity to aquatic systems[7][8]
Human Health May cause skin sensitization or irritation[7]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[6] This enzyme is a key component of the tricarboxylic acid (TCA) cycle and cellular respiration.

By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[3][6] This disruption of the electron transport chain inhibits ATP production, leading to the cessation of fungal growth and eventual cell death. The unique N-cyclopropyl substitution in this compound's structure is thought to result in an altered binding mode within the Q-site compared to other SDHIs.[3][6]

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Q Q ComplexI->Q e- Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient ComplexII Succinate Dehydrogenase (Complex II) Fumarate Fumarate ComplexII->Fumarate ComplexII->Q e- ComplexIII Complex III CytC CytC ComplexIII->CytC e- ComplexIII->Proton_Gradient ComplexIV Complex IV O2 O2 ComplexIV->O2 e- ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Succinate Succinate Succinate->ComplexII Succinate->Fumarate e- Q->ComplexIII e- CytC->ComplexIV e- H2O H2O O2->H2O H+ Proton_Gradient->ATP_Synthase H+ This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Biological Efficacy

This compound demonstrates high efficacy against a range of economically important fungal pathogens in cereal crops.[6] Field trials have shown excellent control of major leaf diseases.

PathogenDiseaseCrop
Zymoseptoria triticiSeptoria tritici blotchWheat
Puccinia reconditaBrown rustWheat
Puccinia striiformisYellow rustWheat
Pyrenophora teresNet blotchBarley

Experimental Protocols

Biochemical Assay for SDH Inhibition

This protocol outlines a method to determine the inhibitory potential of this compound on the succinate dehydrogenase enzyme from fungal sources such as Botrytis cinerea.

Methodology:

  • Preparation of Mitochondria: Isolate mitochondria from the target fungus through differential centrifugation.

  • Enzyme Assay:

    • The assay mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.2), succinate as the substrate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

    • Add varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) to the assay mixture.

    • Initiate the reaction by adding the mitochondrial preparation.

  • Measurement: Monitor the reduction of the electron acceptor spectrophotometrically over time. The rate of reaction is proportional to the SDH activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or the pI₅₀ (-log IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A pI₅₀ of 8.6 (±0.0) has been reported for this compound against Botrytis cinerea complex II.[3]

Zebrafish Chronic Toxicity Assay

This protocol is designed to assess the chronic toxic effects of this compound on the reproduction and intestinal health of zebrafish (Danio rerio).[8]

Methodology:

  • Exposure: Expose adult zebrafish (e.g., 4-month-old) to different concentrations of this compound (e.g., 0, 0.008, and 0.08 µM) in their aquatic environment for an extended period (e.g., 120 days).[8]

  • Reproductive Assessment:

    • After a defined exposure period (e.g., 90 days), pair the adult zebrafish to obtain F1 generation embryos.[8]

    • Monitor the F1 embryos for mortality, hatching rate, and developmental malformations (e.g., pericardial edema, yolk sac edema, blood clotting).[8]

  • Histopathological Analysis:

    • After the full exposure period, collect intestinal tissues from the F0 generation zebrafish.[8]

    • Perform histological analysis to observe any changes in the intestinal structure, such as villi morphology.[8]

    • Analyze the mitochondrial ultrastructure in intestinal cells using transmission electron microscopy.[8]

  • Gene Expression Analysis: Conduct transcriptomic analysis (e.g., RNA-Seq) on intestinal tissues to identify differentially expressed genes, particularly those involved in mitochondrial energy metabolism.[8]

start Start: Adult Zebrafish (F0) exposure Chronic Exposure to this compound (e.g., 120 days) start->exposure pairing Pairing of F0 Adults (at 90 days) exposure->pairing f0_tissue Collect F0 Intestinal Tissue (at 120 days) exposure->f0_tissue f1_embryos Collect F1 Embryos pairing->f1_embryos f1_assessment Assess F1 Generation: - Mortality - Hatching Rate - Malformations f1_embryos->f1_assessment end End: Assess Chronic Toxicity f1_assessment->end histology Histopathological Analysis: - Villi Morphology - Mitochondrial Ultrastructure f0_tissue->histology gene_expression Gene Expression Analysis (e.g., RNA-Seq) f0_tissue->gene_expression histology->end gene_expression->end

Caption: Experimental workflow for assessing the chronic toxicity of this compound in zebrafish.

Analytical Method for Residue Determination

This protocol describes a method for the determination of this compound residues in agricultural food commodities using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Extraction (QuEChERS-based):

    • Homogenize the sample (e.g., hulled rice, potato, soybean).

    • Extract a representative portion with 0.1% formic acid in acetonitrile.

    • Add magnesium sulfate and sodium chloride, then centrifuge.

  • Sample Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the supernatant and add it to a d-SPE tube containing C18 sorbent and magnesium sulfate to remove interferences.

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up extract into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) for quantification and confirmation of this compound.

  • Quantification: Determine the concentration of this compound in the sample by comparing its response to a matrix-matched calibration curve.

Conclusion

This compound is a potent SDHI fungicide with a unique chemical structure that confers high efficacy against key fungal pathogens in cereals. Its mechanism of action is well-defined, involving the disruption of the mitochondrial electron transport chain. Understanding its physicochemical properties, biological activity, and toxicological profile is essential for its responsible use in agriculture and for ongoing research and development in crop protection. The experimental protocols provided offer a framework for further investigation into the properties and effects of this important agrochemical.

References

Elucidation of the Molecular Structure of Isoflucypram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure elucidation of Isoflucypram, a next-generation succinate dehydrogenase inhibitor (SDHI) fungicide. The document outlines the chemical identity, synthesis protocols, and analytical methods integral to its structural confirmation, and details its mechanism of action.

Chemical Identity and Physicochemical Properties

This compound is a tertiary carboxamide fungicide developed by Bayer.[1] Its molecular structure is defined by a unique combination of a pyrazole-4-carboxamide core, an N-cyclopropyl group, and a substituted benzyl moiety.[1][2] This distinct structure places it in a new subclass of SDHI fungicides.[2]

The definitive identification of this compound is established through its chemical nomenclature and structural identifiers.

PropertyValueSource(s)
IUPAC Name N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide[3]
CAS Number 1255734-28-1[3]
Molecular Formula C₁₉H₂₁ClF₃N₃O[3]
Molecular Weight 399.84 g/mol [4]
InChI Key JEFUQUGZXLEHLD-UHFFFAOYSA-N[3]
SMILES CC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F[3]
Physical State Solid
Melting Point 106-111 °C

Structural Elucidation: Synthesis and Analytical Confirmation

The elucidation of this compound's structure is intrinsically linked to its chemical synthesis. While specific raw spectroscopic data from the initial discovery is proprietary, the process outlined in the patent literature provides the experimental basis for its formation and structural verification. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are fundamental to confirming the identity of the synthesized compound.

Experimental Protocol: Chemical Synthesis

The synthesis of this compound can be achieved through various methods, with one-step processes being developed for efficiency. A key patented method involves the reaction of a pyrazole carbaldehyde derivative with a specific amine.[5]

Protocol for the Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide (this compound) [5]

  • Reactants:

    • 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

    • N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride

    • Oxidizing agent (e.g., Sodium hypochlorite)

    • Base (e.g., Sodium bicarbonate)

    • Catalyst (e.g., a source of cyanide ions like sodium cyanide)

  • Solvent:

    • Acetonitrile, N,N-dimethylformamide (DMF), methanol, or toluene can be used.[5]

  • Procedure:

    • A solution of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride and a base (e.g., sodium bicarbonate) is prepared in the chosen solvent (e.g., acetonitrile).

    • 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is added to the mixture.

    • A catalytic amount of sodium cyanide is added.

    • An oxidizing agent, such as a sodium hypochlorite solution, is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature until completion, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the product is isolated through standard workup procedures, which may include extraction, washing with water and brine, drying over a desiccant (e.g., sodium sulfate), and concentration under reduced pressure.

    • The final product is purified, typically by column chromatography on silica gel.

The identity of the resulting white solid is then confirmed using the analytical methods described below.

Standard Analytical Methodologies for Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR would confirm the presence and connectivity of protons on the aromatic ring, the isopropyl group, the cyclopropyl ring, the benzyl methylene bridge, and the pyrazole methyl group. ¹³C-NMR would identify all 19 unique carbon atoms in the molecule. The coupling patterns and chemical shifts would be definitive for the assigned structure.[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[6] Techniques like electrospray ionization (ESI-MS) would yield the mass of the protonated molecule [M+H]⁺, which should correspond to the calculated exact mass of C₁₉H₂₂ClF₃N₃O⁺. Fragmentation patterns observed in MS/MS experiments would further corroborate the structure by showing the loss of specific moieties, such as the cyclopropyl or benzyl groups.

Single-Crystal X-ray Diffraction: For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and the overall conformation of the molecule.[6]

Logical and Signaling Pathway Visualizations

Experimental Workflow: Synthesis and Confirmation

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

G cluster_synthesis Synthesis Stage cluster_elucidation Structure Elucidation Stage Reactants Reactants: - Pyrazole Carbaldehyde - Substituted Amine HCl - Base, Catalyst, Oxidant Reaction One-Pot Reaction (Stirring at RT) Reactants->Reaction Solvent Solvent System (e.g., Acetonitrile) Solvent->Reaction Workup Isolation & Workup (Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct This compound (Purified Solid) Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR Verify C-H Framework MS Mass Spectrometry (HR-MS, MS/MS) FinalProduct->MS Confirm Mass & Formula XRay X-Ray Crystallography (Optional, Definitive) FinalProduct->XRay Determine 3D Geometry Structure Confirmed Molecular Structure NMR->Structure MS->Structure XRay->Structure

Logical workflow for this compound synthesis and structural confirmation.
Signaling Pathway: Mechanism of Action

This compound functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[2] This disruption halts cellular respiration and energy production, leading to fungal cell death.

cluster_mito Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (QH₂) NoATP ATP Production Blocked SDH->NoATP Disruption of Electron Transport Chain UQ Ubiquinone (Q) UQ->SDH Reduction ComplexIII Complex III UQH2->ComplexIII e⁻ transfer This compound This compound This compound->SDH Inhibits at Q-binding site

This compound inhibits Complex II (SDH), blocking the electron transport chain.

References

Isoflucypram: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel pyrazole-carboxamide fungicide developed by Bayer CropScience.[1] As a succinate dehydrogenase inhibitor (SDHI), it plays a crucial role in the control of a broad spectrum of fungal pathogens in cereal crops.[1] Understanding the solubility of this compound in various organic solvents is fundamental for developing stable and effective formulations, designing analytical methods, and conducting toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details the experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The data, primarily sourced from regulatory and evaluation data, is summarized below. All measurements were conducted at 20°C.

SolventSolubility (g/L)Temperature (°C)Data Quality
Water (pH 7)0.001820Verified
n-Heptane1.220Verified
Toluene9720Verified
Organic Solvents (general)> 25020Verified

Data sourced from the Pesticide Properties DataBase (PPDB).[1]

Factors Influencing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by several factors. For researchers and formulation scientists, understanding these factors is key to manipulating and predicting its behavior in different solvent systems. The primary determinants include the physicochemical properties of both the solute (this compound) and the solvent, as well as extrinsic conditions like temperature.

G cluster_factors Influencing Factors A Solvent Properties (e.g., Polarity, H-bonding) D This compound Solubility A->D B Temperature B->D C Solute Properties (Crystal Form, Molecular Structure) C->D

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure in its physicochemical characterization. The internationally recognized OECD Guideline 105 , specifically the "Flask Method," is a standard protocol for determining the water and organic solvent solubility of substances. This method is suitable for compounds with solubilities above 10-2 g/L.

Principle of the Flask Method

The flask method involves saturating a solvent with the test substance at a specific temperature and then measuring the concentration of the substance in the saturated solution. Equilibrium is achieved by agitating the solvent with an excess of the substance over a defined period.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for determining the solubility of this compound in an organic solvent using the flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to the selected organic solvent B Seal the vessel to prevent solvent evaporation A->B C Agitate at a constant temperature (e.g., 20°C) until equilibrium is reached (typically 24-48h) B->C D Separate the solid phase from the solution (e.g., centrifugation or filtration) C->D E Extract a precise aliquot from the clear supernatant D->E F Determine concentration using a validated analytical method (e.g., HPLC-UV) E->F G Calculate Solubility (e.g., in g/L) F->G

References

An In-depth Technical Guide to the Stereoisomers and Biological Activity of Isoflucypram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer CropScience, demonstrating broad-spectrum and long-lasting efficacy against major foliar diseases in cereals.[1][2] As with many modern agrochemicals, the stereochemistry of this compound is a critical aspect of its biological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, its mechanism of action, and the associated biological activity. While quantitative data on the individual enantiomers of this compound is not publicly available, this guide consolidates existing data on the racemic mixture and its analogs, details relevant experimental protocols for assessing fungicidal activity, and visualizes the key pathways and experimental workflows.

Introduction to this compound and its Stereochemistry

This compound belongs to the chemical class of N-cyclopropyl-N-benzyl-pyrazole-carboxamides and is distinguished by a chiral center at the benzylic carbon of the N-[(5-chloro-2-isopropylphenyl)methyl] substituent. This results in the existence of two enantiomers, the (R)- and (S)-isomers.[3] The presence of stereoisomers is significant as they can exhibit different biological activities, toxicities, and environmental fates.[4]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][5] SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound blocks this vital step, leading to a disruption of ATP production and ultimately, fungal cell death.[1][5]

The binding of this compound to the Qp site is a highly specific interaction. The N-cyclopropyl group of this compound is a unique structural feature that is thought to contribute to its altered and highly potent binding mode compared to other SDHIs.[1]

Signaling Pathway: Inhibition of Mitochondrial Respiration

The following diagram illustrates the mechanism of action of this compound.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient Proton Gradient (H+) Proton_Gradient->ATP_Synthase Succinate Succinate Succinate->Complex_II This compound This compound This compound->Complex_II Inhibits

Mechanism of action of this compound.

Biological Activity of this compound Stereoisomers

While it is well-established that the biological activity of chiral fungicides often resides predominantly in one enantiomer, specific quantitative data comparing the fungicidal efficacy of the (R)- and (S)-enantiomers of this compound against key fungal pathogens such as Zymoseptoria tritici and Puccinia triticina are not publicly available. Research on other chiral fungicides has demonstrated significant differences in the bioactivity of stereoisomers.[4]

However, quantitative data on the inhibitory activity of racemic this compound and its analogs against the succinate dehydrogenase enzyme from Botrytis cinerea has been published.[1] This data, presented as pI50 values (the negative logarithm of the half-maximal inhibitory concentration), provides valuable insight into the structure-activity relationships of this chemical class.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Botrytis cinerea Succinate Dehydrogenase

CompoundN-substituentpI50 (± SD)
This compound Cyclopropyl 8.6 (± 0.0)
Analog 1H6.5 (± 0.1)
Analog 2Methyl6.8 (± 0.1)
Analog 3Ethyl6.2 (± 0.1)
Analog 4Isopropyl≤4.20
Analog 5Cyclobutyl7.6 (± 0.1)
Analog 6Cyclopentyl≤4.20
Data adapted from Desbordes et al., 2020.[1]

The data clearly indicates the critical role of the N-cyclopropyl substituent for the high inhibitory potency of this compound.

Experimental Protocols

Detailed experimental protocols for the separation and individual testing of this compound enantiomers are not available in the public domain. However, based on standard methodologies for the evaluation of fungicides, the following protocols would be appropriate for determining the biological activity of this compound and its stereoisomers.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the half-maximal effective concentration (EC50) of a fungicide against a fungal pathogen.

Methodology:

  • Media Preparation: Prepare a suitable growth medium (e.g., Potato Dextrose Agar) and autoclave. Cool the medium to 50-55°C in a water bath.

  • Fungicide Amendment: Prepare stock solutions of the this compound enantiomers and the racemic mixture in a suitable solvent (e.g., DMSO). Add the required volumes of the stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control should also be prepared.

  • Plating: Dispense the fungicide-amended and control media into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use a statistical software package to perform a probit or log-logistic regression analysis to determine the EC50 value.

Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compound on the target enzyme.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.

  • Enzyme Activity Measurement: The SDH activity can be measured spectrophotometrically by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, in the presence of succinate.

  • Inhibition Assay: Pre-incubate the isolated mitochondria with various concentrations of the this compound enantiomers and the racemic mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding succinate.

  • Data Analysis: Measure the rate of the reaction and calculate the percentage of inhibition for each concentration. Determine the half-maximal inhibitory concentration (IC50) and subsequently the pI50 value.

Experimental Workflow Diagram

cluster_Bioactivity Biological Activity Assessment cluster_InVitro In Vitro Assays Chiral_Separation Chiral Separation of this compound R_Enantiomer (R)-Isoflucypram Chiral_Separation->R_Enantiomer S_Enantiomer (S)-Isoflucypram Chiral_Separation->S_Enantiomer Mycelial_Growth Mycelial Growth Inhibition R_Enantiomer->Mycelial_Growth SDH_Inhibition SDH Inhibition Assay R_Enantiomer->SDH_Inhibition S_Enantiomer->Mycelial_Growth S_Enantiomer->SDH_Inhibition Racemic_Mixture Racemic this compound Racemic_Mixture->Mycelial_Growth Racemic_Mixture->SDH_Inhibition EC50 Determine EC50 values Mycelial_Growth->EC50 pI50 Determine pI50 values SDH_Inhibition->pI50

Workflow for assessing stereoisomer bioactivity.

Conclusion

This compound is a highly effective SDHI fungicide with a complex stereochemistry that likely plays a significant role in its biological activity. While the specific fungicidal activities of the individual (R)- and (S)-enantiomers have not been publicly disclosed, the available data on the racemic mixture and its analogs underscore the importance of the N-cyclopropyl moiety for its potent inhibition of the fungal succinate dehydrogenase enzyme. The experimental protocols outlined in this guide provide a robust framework for the further investigation of the stereoselective bioactivity of this compound and other chiral fungicides. A deeper understanding of the contributions of individual stereoisomers to the overall efficacy will be crucial for the development of more effective and environmentally sound crop protection solutions.

References

An In-depth Technical Guide on the Mode of Action of Isoflucypram on Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, distinguished by its unique N-cyclopropyl-N-benzyl-pyrazole carboxamide chemical structure.[1][2] It represents a new subclass within the Fungicide Resistance Action Committee (FRAC) Group 7.[1][3][4] Like other SDHIs, this compound targets complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, a critical enzyme for fungal respiration.[5][6] Its primary mode of action involves the inhibition of succinate dehydrogenase at the ubiquinone (Qp) binding site, thereby blocking the oxidation of succinate to fumarate and halting cellular respiration, which ultimately leads to fungal cell death.[3][7] A key feature of this compound is its postulated altered binding mode within the Qp site, attributed to its N-cyclopropyl group, which is believed to contribute to its high efficacy.[3][5][7] This document provides a comprehensive overview of the mode of action of this compound on succinate dehydrogenase, including quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). SDH catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone (coenzyme Q) to ubiquinol. This process is essential for the generation of ATP, the primary energy currency of the cell.

This compound, along with other SDHI fungicides, exerts its fungicidal activity by binding to the ubiquinone-binding pocket (Qp site) of the SDH enzyme.[3][5] This binding site is a hydrophobic cavity formed by the SdhB, SdhC, and SdhD subunits of the complex.[6] By occupying the Qp site, this compound physically obstructs the binding of the natural substrate, ubiquinone. This blockage of the electron transport chain at complex II leads to a cascade of detrimental effects for the fungal cell, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately resulting in cell death.

Postulated Altered Binding Mode

A distinguishing characteristic of this compound is its N-cyclopropyl-N-benzyl-pyrazole carboxamide structure.[1][2] It is hypothesized that the N-cyclopropyl group induces an altered binding conformation within the Qp site compared to classical SDHIs.[3][7] While many SDHIs are thought to form a hydrogen bond with a conserved water molecule that in turn interacts with an amino acid residue (such as serine) in the Qp site, the bulky cyclopropyl group of this compound is believed to displace this water molecule.[3] The resulting entropic gain from the release of the water molecule is thought to contribute significantly to the high binding affinity and potent inhibitory activity of this compound.[3]

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been quantified against various fungal pathogens. The following tables summarize key efficacy data from biochemical and cellular assays.

Table 1: Biochemical Inhibition of Succinate Dehydrogenase (Complex II) from Botrytis cinerea

Compound/Substituent (on N-benzyl-pyrazole carboxamide backbone)pI50 (-log IC50)Standard Deviation
This compound (N-cyclopropyl) 8.6 ± 0.0
H5.50± 0.10
Propargyl6.67± 0.09
Allyl4.93± 0.09
Isopropyl≤4.20(n.d.)
Cyclopentyl≤4.20(n.d.)
Data from Desbordes et al., 2020.[3][7]

Table 2: In Vitro Efficacy against Zymoseptoria tritici

CompoundED50 (µg/mL)Standard Deviation
This compound 0.05 ± 0.008
Data from Desbordes et al., 2020.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound on succinate dehydrogenase.

Biochemical Assay for SDH Inhibition (pI50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) and subsequently the pI50 value of a compound against SDH using a spectrophotometric assay with the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS; intermediate electron carrier)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm in kinetic mode

Procedure:

  • Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, PMS, and the test compound in the assay buffer. A range of concentrations of the test compound should be prepared by serial dilution.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • SDH Assay Buffer

    • A constant volume of the mitochondrial preparation or purified enzyme.

    • Varying concentrations of the test compound (or solvent control).

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of succinate, DCPIP, and PMS to each well.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • Calculate the pI50 value as the negative logarithm of the IC50 value (pI50 = -log[IC50]).

In Vitro Mycelial Growth Inhibition Assay (ED50 Determination)

This protocol details the determination of the half-maximal effective concentration (ED50) of a fungicide required to inhibit the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Zymoseptoria tritici)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Media Preparation: Prepare the growth medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Add the required volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A solvent control (without fungicide) should also be prepared.

  • Pouring Plates: Gently swirl the amended agar to ensure even distribution of the fungicide and pour into sterile petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of a fresh culture of the target fungus. Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Measurement: After a defined incubation period (when the mycelial growth in the control plates has reached a significant diameter but not the edge of the plate), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each fungicide concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control: [(Diameter_control - Diameter_treatment) / Diameter_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Calculate the ED50 value, the concentration of the fungicide that causes 50% inhibition of mycelial growth, by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mode of action of this compound.

General Mechanism of SDHI Fungicides cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ Reduction Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Succinate Succinate Succinate->ComplexII Oxidation This compound This compound (SDHI) This compound->ComplexII Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Postulated Binding Mode of this compound at the Qp Site cluster_classical Classical SDHI Binding cluster_this compound This compound Binding SDHI Classical SDHI Water Water Molecule SDHI->Water H-bond Serine Serine Residue Water->Serine H-bond This compound This compound N_Cyclopropyl N-Cyclopropyl Group Qp_Site Qp Site Pocket This compound->Qp_Site Direct Binding N_Cyclopropyl->Qp_Site Steric Hindrance Displaces Water Classical SDHI Binding Classical SDHI Binding This compound Binding This compound Binding

Caption: Comparison of the postulated binding modes of classical SDHIs and this compound.

Experimental Workflow for this compound Characterization start Start biochem_assay Biochemical Assay (SDH Inhibition) start->biochem_assay in_vitro_assay In Vitro Assay (Mycelial Growth) start->in_vitro_assay pi50 Determine pI50 biochem_assay->pi50 resistance Resistance Studies pi50->resistance ed50 Determine ED50 in_vitro_assay->ed50 ed50->resistance molecular_docking Molecular Docking & Modeling resistance->molecular_docking binding_mode Elucidate Binding Mode molecular_docking->binding_mode end End binding_mode->end

Caption: A typical experimental workflow for characterizing the mode of action of this compound.

Resistance Mechanisms

As with other single-site inhibitors, there is a risk of resistance development to this compound. Resistance to SDHI fungicides is primarily associated with target-site mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase enzyme.[8] These mutations can alter the structure of the Qp binding site, thereby reducing the binding affinity of the fungicide. Monitoring for the emergence of resistant fungal populations is crucial for the sustainable use of this compound and other SDHIs.

Conclusion

This compound is a potent, next-generation SDHI fungicide with a unique chemical structure that confers a highly effective mode of action against a broad spectrum of fungal pathogens. Its inhibitory action on succinate dehydrogenase, a critical enzyme in fungal respiration, is well-established. The postulated altered binding mode of this compound within the ubiquinone binding site provides a compelling explanation for its high intrinsic activity. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of fungicide science and development, facilitating further investigation into this important class of agricultural compounds.

References

An In-depth Technical Guide on the Binding Site Interaction of Isoflucypram with Succinate Dehydrogenase (SDH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Novel SDHI Fungicide

Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone in the management of fungal diseases in agriculture, targeting a crucial enzyme in the mitochondrial electron transport chain.[1] Isoflucypram is a next-generation SDHI developed by Bayer, offering robust, long-lasting control of major foliar diseases in cereals.[1][2] It is the first representative of a new subclass of SDHIs recognized by the Fungicide Resistance Action Committee (FRAC), known as N-cyclopropyl-N-benzyl-pyrazole carboxamides.[1][3] This classification stems from its unique molecular structure, which dictates an altered and unusual binding mode to the succinate dehydrogenase (SDH) enzyme compared to classical SDHIs.[1][4] This guide provides a detailed technical overview of the this compound-SDH interaction, presenting quantitative data, experimental methodologies, and visual schematics to elucidate its mechanism of action.

The Molecular Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a heterotetrameric enzyme complex embedded in the inner mitochondrial membrane.[1][2] It plays a pivotal role in cellular respiration by linking the tricarboxylic acid (TCA) cycle with the electron transport chain. The complex consists of four subunits:

  • SdhA: The flavoprotein subunit containing the flavin adenine dinucleotide (FAD) cofactor.

  • SdhB: The iron-sulfur protein subunit containing three iron-sulfur clusters.

  • SdhC & SdhD: Transmembrane subunits that anchor the complex to the mitochondrial membrane and form the binding site for ubiquinone (Coenzyme Q).

SDHI fungicides, including this compound, act by competitively inhibiting the ubiquinone binding site (Qp site) .[5] This binding pocket is formed by residues from the SdhB, SdhC, and SdhD subunits.[1][6] By blocking this site, SDHIs interrupt the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.

This compound's Unique Binding Interaction

The defining feature of this compound is its N-cyclopropyl group, which distinguishes it from the vast majority of SDHIs that possess a secondary carboxamide function.[1] This structural alteration leads to a distinct binding mode within the Qp site.

Postulated Binding Mode

Based on molecular modeling and structure-activity relationship (SAR) studies, the binding of this compound in the Qp site of Zymoseptoria tritici is postulated to involve several key interactions:[1][2]

  • Hydrogen Bond (Carboxamide): The oxygen atom of the carboxamide group forms a crucial hydrogen bond with the NH sidechain of a conserved tryptophan (Trp) residue.

  • Hydrogen Bond (Pyrazole): The pyrazole moiety establishes a second hydrogen bond with the NH sidechain of a conserved histidine (His) residue.

  • Hydrophobic Interaction: The chloro-substituted phenyl ring fits into a hydrophobic pocket within the binding site.

The Critical Difference: Absence of Water-Mediated Bonding

Classical SDHIs typically feature a carboxamide hydrogen that forms a water-mediated hydrogen bond to a key serine (Ser) residue (e.g., Ser83C in Z. tritici).[1][2] However, this compound's tertiary amide structure, with the cyclopropyl group replacing this hydrogen, does not support this water-mediated interaction .[1] This altered binding is a defining characteristic of this compound and its subclass, potentially influencing its efficacy and cross-resistance profile.

G Postulated Binding of this compound in the SDH Qp-Site This compound Phenyl Ring Carboxamide Oxygen Pyrazole Moiety N-Cyclopropyl Group trp Tryptophan Residue (SdhB/C/D) This compound:co->trp H-Bond his Histidine Residue (SdhB/C/D) This compound:pz->his H-Bond pocket Hydrophobic Pocket This compound:ph->pocket Hydrophobic Interaction ser Serine Residue (Interaction Absent) This compound:cp->ser No water-mediated H-bond G cluster_field Field / Lab Work cluster_molecular Molecular Analysis cluster_validation Validation start Isolate Fungus from Infected Plant culture Culture on Media with and without this compound start->culture ec50 Determine EC50 Value (Sensitive vs. Resistant?) culture->ec50 dna Extract Genomic DNA (from resistant isolates) ec50->dna pcr Amplify SdhB, SdhC, SdhD Genes via PCR dna->pcr seq Sequence PCR Products pcr->seq align Align Sequences & Identify Mutations seq->align dock Molecular Docking (Optional) align->dock validate Functional Validation of Mutation align->validate G This compound's Impact on the Electron Transport Chain cluster_tca TCA Cycle cluster_etc Mitochondrial Inner Membrane succinate Succinate complexII Complex II (SDH) succinate->complexII e- fumarate Fumarate complexI Complex I ubiquinone Ubiquinone (CoQ) complexI->ubiquinone e- complexII->fumarate complexII->ubiquinone e- complexIII Complex III complexIV Complex IV complexIII->complexIV e- atp_synthase ATP Synthase complexIV->atp_synthase H+ gradient This compound This compound This compound->complexII INHIBITS ubiquinone->complexIII e-

References

isoflucypram 1H NMR and 13C NMR spectral data

Author: BenchChem Technical Support Team. Date: December 2025

Isoflucypram: A Technical Overview of its Structural Elucidation by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum pyrazole-carboxamide fungicide. Its efficacy is rooted in its specific chemical structure, which allows it to act as a succinate dehydrogenase inhibitor (SDHI). A comprehensive understanding of this structure is paramount for researchers in agrochemistry and drug development for structure-activity relationship (SAR) studies, metabolism analysis, and the development of new analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound in solution. This technical guide provides an overview of the anticipated ¹H and ¹³C NMR spectral data for this compound, based on its known chemical structure, and outlines a general experimental protocol for acquiring such data.

Chemical Structure of this compound

The IUPAC name for this compound is N-[[5-chloro-2-(1-methylethyl)phenyl]methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide. Its chemical structure is presented below, with numbering to facilitate the discussion of NMR spectral assignments.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer TuneShim Tune Probe & Shim Magnet Spectrometer->TuneShim Acquire1H Acquire 1D ¹H NMR TuneShim->Acquire1H Acquire13C Acquire 1D ¹³C & DEPT TuneShim->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) TuneShim->Acquire2D Process1D Process 1D Spectra (FT, Phasing, Baseline) Acquire1H->Process1D Acquire13C->Process1D Process2D Process 2D Spectra Acquire2D->Process2D Assign Assign Signals to Structure Process1D->Assign Process2D->Assign Report Generate Spectral Data Report Assign->Report

isoflucypram mass spectrometry fragmentation analysis

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Isoflucypram Mass Spectrometry Fragmentation Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum pyrazolecarboxamide fungicide and a succinate dehydrogenase inhibitor (SDHI).[1] Its chemical formula is C₁₉H₂₁ClF₃N₃O with a molecular weight of 399.84 g/mol .[2] A comprehensive analysis of publicly available scientific literature and data repositories reveals a significant gap in detailed information regarding the mass spectrometry fragmentation of this compound. While analytical methods for the detection of various pesticides, including this compound, in different matrices are described, specific experimental data on its fragmentation pathways, product ions, and the precise conditions for their generation are not extensively documented. This guide summarizes the available chemical information for this compound and outlines a general approach for its mass spectrometric analysis based on common practices for similar compounds.

Introduction to this compound

This compound is a synthetic fungicide belonging to the chemical class of pyrazolecarboxamide fungicides.[1] Developed by Bayer, it is utilized for the control of a wide range of fungal diseases in cereal crops.[2] Its mode of action is the inhibition of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a crucial pathway for fungal metabolism.[2][3]

Chemical Structure and Properties:

The IUPAC name for this compound is N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide.[2] Its structure is characterized by a central pyrazole ring substituted with a difluoromethyl group, a fluorine atom, and a methyl group. This core is linked via a carboxamide group to an N-cyclopropyl-N-benzyl moiety, with the benzyl ring further substituted with chlorine and isopropyl groups.

PropertyValueReference
Molecular Formula C₁₉H₂₁ClF₃N₃O[2]
Molecular Weight 399.84 g/mol [2]
CAS Number 1255734-28-1[1]
Chemical Class Pyrazolecarboxamide fungicide[1]

Mass Spectrometry Analysis of this compound: A General Protocol

2.1. Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

Experimental Protocol:

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of a food matrix) with water.

  • Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add a d-SPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).

  • Final Preparation: Centrifuge the sample and filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Separation

Reverse-phase liquid chromatography is typically employed for the separation of moderately polar pesticides like this compound.

Typical LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

2.3. Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode is the preferred method for the sensitive and selective detection of pyrazolecarboxamide fungicides.

Hypothetical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion: The protonated molecule of this compound, [M+H]⁺, with a calculated m/z of 400.14.

  • Collision Gas: Argon.

  • Collision Energy: Optimization would be required to determine the optimal energy for producing characteristic product ions.

  • Product Ions: Specific product ions would need to be determined experimentally through product ion scans (see Section 3).

Predicted Fragmentation Pathways of this compound

Without experimental data, the fragmentation pathways of this compound can only be predicted based on its chemical structure and the known fragmentation patterns of similar molecules. The amide bond and the bonds connecting the different ring systems are likely to be the most labile sites.

Logical Workflow for Fragmentation Analysis:

Caption: A logical workflow for tandem mass spectrometry analysis.

Potential Fragmentation Sites and Predicted Product Ions:

The following diagram illustrates the potential fragmentation pathways for the protonated this compound molecule. The cleavage of the amide bond is a common fragmentation pathway for carboxamide-containing compounds. Other likely fragmentations could involve the loss of the cyclopropyl group or cleavages within the benzyl moiety.

IsoflucypramFragmentation Precursor [this compound + H]⁺ (m/z 400.14) FragmentA Loss of N-cyclopropyl-N-benzylamine (C₁₀H₁₃N) Precursor->FragmentA FragmentB Cleavage of Amide Bond Precursor->FragmentB ProductA Pyrazole Carboxamide Fragment (m/z ~193) FragmentA->ProductA ProductB1 Benzylcyclopropylamine Fragment (m/z ~208) FragmentB->ProductB1 ProductB2 Pyrazolecarbonyl Fragment (m/z ~192) FragmentB->ProductB2

Caption: Predicted major fragmentation pathways of this compound.

Quantitative Data Summary (Hypothetical):

A crucial aspect of a definitive fragmentation analysis is a table summarizing the observed precursor and product ions with their corresponding mass-to-charge ratios (m/z) and relative intensities. As no experimental data is publicly available, the following table is a template for how such data should be presented.

Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Proposed Fragment StructureRelative Abundance (%)
400.14To be determinedTo be determinedTo be determinedTo be determined
400.14To be determinedTo be determinedTo be determinedTo be determined
400.14To be determinedTo be determinedTo be determinedTo be determined

Conclusion and Future Work

This technical guide highlights the current lack of publicly available, detailed mass spectrometry fragmentation data for the fungicide this compound. While general analytical methodologies for pesticide analysis provide a framework for its detection, the specific product ions and fragmentation pathways remain to be experimentally determined and published. Future research should focus on conducting comprehensive tandem mass spectrometry experiments on this compound analytical standards to elucidate its fragmentation patterns under various collision energies. This information is essential for developing highly selective and robust analytical methods for residue analysis and for the identification of its metabolites and environmental degradation products. Such data would be invaluable to researchers, analytical scientists, and professionals in the fields of food safety and environmental monitoring.

References

The Structural Elucidation of Isoflucypram: A Technical Overview of its Molecular Conformation and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflucypram is a novel broad-spectrum fungicide developed by Bayer, belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1] It represents the first of a new subclass of SDHI fungicides, characterized by an N-cyclopropyl-N-benzyl-pyrazole carboxamide structure, and demonstrates exceptional efficacy against major foliar diseases in cereals.[2][3][4] This technical guide provides a comprehensive overview of the available information on the molecular structure and conformation of this compound, its mechanism of action, and the associated experimental considerations. While an experimentally determined crystal structure is not publicly available at the time of this publication, this document synthesizes data from published literature and computational predictions to offer insights into its unique structural features and their implications for its fungicidal activity.

Molecular Structure and Properties

This compound is a tertiary carboxamide with the chemical formula C₁₉H₂₁ClF₃N₃O and a molecular weight of 399.84 g/mol .[1][5] Its systematic IUPAC name is N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide.[1][6] The molecule is chiral, though specific enantiomeric activities are not detailed in the reviewed literature.[5]

PropertyValueSource
Molecular FormulaC₁₉H₂₁ClF₃N₃O[1][5][6]
Molecular Weight399.84 g/mol [5]
IUPAC NameN-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide[1][6]
InChIKeyJEFUQUGZXLEHLD-UHFFFAOYSA-N[1][5][6]
SMILESCC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F[1]
StereochemistryAchiral (as a racemic mixture)[5]

Postulated Conformation and Binding Mode

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[7][8][9] This inhibition blocks the oxidation of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle and electron transport chain, ultimately leading to fungal cell death.[7][10]

A key structural feature of this compound is the N-cyclopropyl group, which distinguishes it from many other SDHI fungicides.[2][11] It is postulated that this cyclopropyl moiety leads to an altered binding mode within the ubiquinone (Qp) binding site of the SDH enzyme compared to classical SDHIs.[2][4][11] While many SDHIs are thought to form a water-mediated hydrogen bond with the protein, the N-cyclopropyl group of this compound likely prevents this interaction.[2][11] The proposed binding is instead stabilized by other interactions within the Qp site. The unusual N-cyclopropyl substitution pattern for an SDHI suggests an altered binding of ISY to the ubiquinone binding site.[11]

Experimental Protocols

Generalized Protocol for X-Ray Crystallography of a Small Molecule Fungicide

As the specific experimental protocol for obtaining the crystal structure of this compound is not publicly available, a generalized workflow for the single-crystal X-ray diffraction of a novel fungicide is presented below. This protocol is based on standard crystallographic techniques.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification solvent_screening Solvent Screening synthesis->solvent_screening High-purity compound crystallization_method Vapor Diffusion / Evaporation solvent_screening->crystallization_method crystal_harvesting Crystal Harvesting & Mounting crystallization_method->crystal_harvesting diffractometer Single-Crystal Diffractometer crystal_harvesting->diffractometer xray_source X-ray Source (e.g., Mo Kα) data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation

Caption: Generalized workflow for single-crystal X-ray crystallography.

Methodology:

  • Synthesis and Purification: this compound is synthesized and purified to >99% purity, as confirmed by techniques such as HPLC and NMR.

  • Crystallization:

    • Solvent Screening: A range of solvents and solvent mixtures are screened to find suitable conditions for crystal growth.

    • Crystal Growth: Single crystals are typically grown by slow evaporation of a saturated solution or by vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent.

  • X-ray Diffraction Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine unit cell parameters and integrate reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using full-matrix least-squares on F² to optimize the fit between the observed and calculated structure factors.

    • The final structure is validated using software tools to check for geometric and crystallographic consistency.

Signaling Pathway: Mode of Action

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase enzyme complex in the fungal mitochondrial respiratory chain.

mode_of_action cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii fumarate Fumarate complex_ii->fumarate Oxidation ubiquinone Ubiquinone complex_ii->ubiquinone Electron Transfer complex_iii Complex III ubiquinone->complex_iii atp_depletion ATP Depletion complex_iii->atp_depletion ... This compound This compound inhibition Inhibition This compound->inhibition inhibition->complex_ii fungal_death Fungal Cell Death atp_depletion->fungal_death

Caption: Mode of action of this compound as an SDHI.

Conclusion

This compound is a significant advancement in the field of agricultural fungicides, offering a novel chemical structure and a potent mode of action. While a definitive crystal structure remains to be published, the available data on its molecular properties and postulated binding mode provide a strong foundation for understanding its efficacy. The unique N-cyclopropyl moiety appears to be a key determinant of its interaction with the succinate dehydrogenase enzyme, setting it apart from previous generations of SDHIs. Further research, including the public release of its crystal structure and detailed conformational analysis, will be invaluable for the future design of even more effective and specific fungicides.

References

Spectroscopic Characterization of Isoflucypram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure of Isoflucypram

This compound is a tertiary carboxamide with a complex molecular structure.[1] It features several key functional groups that give rise to characteristic spectroscopic signals. Its systematic name is N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide.[1]

Molecular Formula: C₁₉H₂₁ClF₃N₃O[1][2][3]

Molecular Weight: 399.84 g/mol [1][2]

The structure comprises a pyrazole ring, a substituted chlorophenyl ring, a cyclopropyl group, and a tertiary amide linkage, along with difluoromethyl and fluoro substituents.[1] These components are the basis for predicting its spectroscopic behavior.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic vibrational frequencies of its constituent parts.[4][5][6]

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Type
Aromatic C-H3100-3000MediumStretch
Aliphatic C-H (isopropyl, cyclopropyl)2975-2850Medium to StrongStretch
Tertiary Amide C=O1680-1630StrongStretch
Aromatic C=C1600-1450Medium to WeakStretch
C-N1350-1250MediumStretch
C-F (difluoromethyl)1150-1000StrongStretch
C-Cl800-600Medium to StrongStretch

Predicted UV-Visible (UV-Vis) Spectroscopy Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. This compound contains two main chromophores: the substituted pyrazole ring and the chlorophenyl ring. The predicted absorption maxima (λmax) are based on data for similar heterocyclic and aromatic compounds.[7][8][9][10]

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

ChromophorePredicted λmax (nm)Molar Absorptivity (ε)Electronic Transition
Substituted Pyrazole Ring~210-230Highπ → π
Substituted Phenyl Ring~260-280Medium to Highπ → π

Experimental Protocols

The following are detailed, generalized methodologies for obtaining IR and UV-Vis spectra of a solid organic compound like this compound.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Thin Solid Film methods, which are common for analyzing solid samples.[11][12][13]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol or ethanol) soft tissue.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Sample Preparation (Thin Solid Film Method): [11]

    • Dissolve a small amount of this compound (approx. 5-10 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[11]

    • Deposit a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[11]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[11]

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-averaged)

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum should be baseline-corrected and peak-picked to identify the wavenumbers of the absorption bands.

4.2. UV-Visible Spectrophotometry

This protocol outlines the standard procedure for obtaining a UV-Vis spectrum of a compound in solution.[14][15][16]

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

    • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with a concentration that will give an absorbance reading between 0.1 and 1.0 AU (e.g., 10 µg/mL).

  • Data Acquisition:

    • Use two matched quartz cuvettes (typically with a 1 cm path length).

    • Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum to correct for solvent absorption.

    • Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution.

    • Place the sample cuvette in the sample beam path and the reference cuvette (containing the pure solvent) in the reference beam path.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum. The resulting spectrum should be analyzed to determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

5.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Pure Sample Dissolve Dissolve in Solvent (UV-Vis) Sample->Dissolve Deposit Deposit on Plate (IR - Thin Film) Sample->Deposit PlaceOnCrystal Place on Crystal (IR - ATR) Sample->PlaceOnCrystal Spectrometer Spectrometer Setup (Baseline/Blank) Dissolve->Spectrometer Deposit->Spectrometer PlaceOnCrystal->Spectrometer Measure Measure Sample Spectrum Spectrometer->Measure Process Process Raw Data (e.g., Baseline Correction) Measure->Process Identify Identify Peaks (λmax / Wavenumber) Process->Identify Correlate Correlate with Structure Identify->Correlate Report Report Correlate->Report Final Report

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

5.2. Structure-Spectra Correlation for this compound

This diagram shows the logical relationship between the structural fragments of this compound and their expected spectroscopic signals.

G This compound: Structure-Spectra Correlation cluster_fragments Structural Fragments cluster_signals Expected Spectroscopic Signals This compound This compound Structure Pyrazole Substituted Pyrazole Ring This compound->Pyrazole Phenyl Chlorophenyl Ring This compound->Phenyl Amide Tertiary Amide This compound->Amide Alkyl Cyclopropyl & Isopropyl Groups This compound->Alkyl Halogen C-F & C-Cl Bonds This compound->Halogen UV_Pyrazole UV-Vis: λmax ~210-230 nm Pyrazole->UV_Pyrazole IR_Aromatic IR: C=C & C-H stretches Pyrazole->IR_Aromatic UV_Phenyl UV-Vis: λmax ~260-280 nm Phenyl->UV_Phenyl Phenyl->IR_Aromatic IR_Amide IR: C=O stretch ~1680-1630 cm⁻¹ Amide->IR_Amide IR_Alkyl IR: C-H stretches Alkyl->IR_Alkyl IR_Halogen IR: C-F & C-Cl stretches Halogen->IR_Halogen

Caption: Correlation of this compound's functional groups to spectroscopic signals.

References

Isoflucypram and Non-Target Soil Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed for the control of a broad spectrum of fungal pathogens in cereal crops. As with any agricultural input, understanding its potential impact on non-target organisms, particularly the vital soil microbial community, is crucial for a comprehensive environmental risk assessment. This technical guide synthesizes the currently available public information on the effects of this compound on non-target soil microorganisms.

This guide, therefore, provides a framework for understanding the potential effects of this compound by examining the known impacts of SDHI fungicides as a class and detailing the standard experimental protocols used to assess these effects. It is designed to be a resource for researchers and professionals in drug and pesticide development, offering insights into the methodologies and data interpretation relevant to the ecotoxicological assessment of soil microorganisms.

Introduction to this compound and its Mode of Action

This compound is a fungicide belonging to the pyrazolecarboxamide chemical class. Its mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[1][2] By blocking this enzyme, this compound disrupts the cellular respiration of fungi, leading to a cessation of energy production and ultimately, cell death.[2][3][4] This targeted action is highly effective against a range of fungal plant pathogens.[1]

The specificity of SDHI fungicides to fungal SDH is a key aspect of their design; however, the high degree of conservation of the SDH enzyme across different species necessitates an evaluation of potential effects on non-target organisms, including the diverse microbial communities in the soil that are fundamental to soil health and fertility.[4]

Regulatory Risk Assessment of this compound's Effect on Soil Microorganisms

A comprehensive peer review of the pesticide risk assessment for this compound was published by the European Food Safety Authority (EFSA). The review concluded that, based on the data provided for the registration process, the risk to soil microorganisms from exposure to this compound, its representative formulation, and its metabolite M12 was considered low.[5]

Potential Effects of SDHI Fungicides on Non-Target Soil Microorganisms

Given the limited public data on this compound, this section outlines the potential effects of SDHI fungicides on soil microorganisms based on studies of other compounds in this class and general fungicide ecotoxicology research. These potential effects are the focus of the experimental protocols detailed in Section 5.

Effects on Microbial Biomass

Fungicides can have a direct impact on the fungal component of the soil microbial biomass. This can lead to a reduction in the total microbial biomass or a shift in the fungal-to-bacterial ratio.[6] However, some studies on other fungicides have shown no significant effect on the overall microbial biomass, suggesting that the impact can be compound-specific and dependent on factors like soil type and application rate.[7]

Effects on Soil Enzyme Activities

Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. Fungicides can inhibit the activity of various soil enzymes. For instance, some fungicides have been shown to reduce the activity of dehydrogenase, an indicator of overall microbial activity, as well as enzymes involved in the carbon, nitrogen, and phosphorus cycles.[8][9][10]

Effects on Microbial Community Structure and Diversity

The application of fungicides can alter the composition and diversity of the soil microbial community. While the intended targets are pathogenic fungi, beneficial fungi such as mycorrhizae can also be negatively affected.[6] Such disturbances can lead to changes in the relative abundance of different microbial groups, which can be assessed using techniques like Phospholipid Fatty Acid (PLFA) analysis and Denaturing Gradient Gel Electrophoresis (DGGE).[7][11]

Effects on Soil Functions

By influencing the biomass, activity, and structure of the microbial community, fungicides can have knock-on effects on essential soil functions. These include changes in nutrient cycling, such as nitrogen transformation processes (e.g., nitrification and denitrification), and the rate of organic matter decomposition.[12]

Data Presentation: Framework for Quantitative Analysis

The following tables provide a structured overview of the types of quantitative data that are typically collected in studies assessing the impact of fungicides on non-target soil microorganisms. These are presented as templates for data that would be relevant for a comprehensive assessment of this compound.

Table 1: Effect of this compound on Soil Microbial Biomass

TreatmentApplication Rate (mg/kg soil)Microbial Biomass C (µg C/g soil)Microbial Biomass N (µg N/g soil)Fungal:Bacterial Ratio
Control0
This compoundRecommended Rate
This compound10x Recommended Rate

Table 2: Effect of this compound on Soil Enzyme Activities

TreatmentApplication Rate (mg/kg soil)Dehydrogenase (µg TPF/g soil/24h)Urease (µg NH4-N/g soil/2h)Acid Phosphatase (µg pNP/g soil/h)β-Glucosidase (µg pNP/g soil/h)
Control0
This compoundRecommended Rate
This compound10x Recommended Rate

Table 3: Effect of this compound on Soil Microbial Community Structure (PLFA)

TreatmentApplication Rate (mg/kg soil)Total PLFA (nmol/g soil)Gram-positive Bacteria (%)Gram-negative Bacteria (%)Fungi (%)Actinomycetes (%)
Control0
This compoundRecommended Rate
This compound10x Recommended Rate

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of fungicide effects on non-target soil microorganisms. These protocols are based on established methods and guidelines, such as those from the OECD.[13][14]

Soil Microcosm Setup
  • Soil Collection and Preparation: Collect topsoil (0-15 cm depth) from a field with no recent history of fungicide application. Sieve the soil (<2 mm) to remove stones and large organic debris.

  • This compound Application: Prepare solutions of this compound in a suitable solvent (e.g., acetone) and apply to the soil to achieve the desired concentrations (e.g., recommended field rate and 10x the recommended rate). A control group with only the solvent should be included.

  • Incubation: Place the treated soil samples in microcosms (e.g., glass jars) and incubate under controlled conditions (e.g., 20°C, 40% water holding capacity) in the dark.

  • Sampling: Collect soil samples from the microcosms at specified time points (e.g., 0, 7, 14, 28, 60, and 90 days) for analysis.

Microbial Biomass Carbon (MBC) Measurement

The chloroform fumigation-extraction method is a standard procedure for determining MBC.

  • Fumigation: Fumigate a subsample of soil with ethanol-free chloroform for 24 hours in a desiccator.

  • Extraction: Extract both the fumigated and a non-fumigated control subsample with a 0.5 M K2SO4 solution by shaking for 30 minutes.

  • Analysis: Analyze the organic carbon content in the extracts using a total organic carbon (TOC) analyzer.

  • Calculation: Calculate MBC as the difference in extractable carbon between the fumigated and non-fumigated samples, using a conversion factor (kEC).

Soil Enzyme Activity Assays

Colorimetric assays using p-nitrophenyl (pNP) substrates are commonly used to measure the activity of various soil enzymes.[8][9][15][16]

  • Dehydrogenase Activity: Incubate soil with 2,3,5-triphenyltetrazolium chloride (TTC). The reduction of TTC to triphenyl formazan (TPF) is measured spectrophotometrically at 485 nm.

  • Phosphatase Activity: Incubate soil with p-nitrophenyl phosphate. The amount of p-nitrophenol (pNP) released is measured spectrophotometrically at 400 nm.

  • β-Glucosidase Activity: Incubate soil with p-nitrophenyl-β-D-glucopyranoside. The amount of pNP released is measured spectrophotometrically at 410 nm.

  • Urease Activity: Incubate soil with a urea solution. The amount of ammonium released is determined by colorimetric methods.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative profile of the living microbial community composition.[11][17][18][19][20]

  • Lipid Extraction: Extract lipids from a soil sample using a chloroform-methanol-phosphate buffer mixture.

  • Fractionation: Separate the phospholipids from other lipids using solid-phase extraction chromatography.

  • Methylation: Convert the fatty acids in the phospholipids to fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.

  • Analysis: Identify and quantify the FAMEs using gas chromatography-mass spectrometry (GC-MS).

  • Interpretation: Use specific fatty acids as biomarkers for different microbial groups (e.g., fungi, bacteria, actinomycetes).

Denaturing Gradient Gel Electrophoresis (DGGE)

DGGE is a molecular fingerprinting technique used to visualize the diversity of the microbial community.[21][22][23][24][25]

  • DNA Extraction: Extract total DNA from the soil samples using a commercial soil DNA isolation kit.

  • PCR Amplification: Amplify a specific gene region (e.g., 16S rRNA for bacteria, 18S rRNA for fungi) from the extracted DNA using PCR with primers that have a GC-clamp on one end.

  • DGGE: Separate the PCR products on a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea and formamide). DNA fragments of the same length but with different sequences will denature at different points in the gradient, resulting in distinct bands.

  • Analysis: Analyze the banding patterns to compare the microbial community profiles between different treatments. Bands can also be excised from the gel for sequencing to identify the corresponding microorganisms.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing the impact of a fungicide on soil microorganisms and the theoretical impact pathway of an SDHI fungicide.

Experimental_Workflow cluster_setup Microcosm Setup cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection (0-15 cm) sieving Sieving (<2mm) soil_collection->sieving treatment_prep This compound Application (Control, Rec. Rate, 10x Rec. Rate) sieving->treatment_prep incubation Incubation (Controlled Conditions) treatment_prep->incubation sampling_points Time Points (0, 7, 14, 28, 60, 90 days) incubation->sampling_points biomass Microbial Biomass (Chloroform Fumigation-Extraction) sampling_points->biomass enzyme Enzyme Activities (Colorimetric Assays) sampling_points->enzyme plfa Community Structure (PLFA Analysis) sampling_points->plfa dgge Community Diversity (DGGE) sampling_points->dgge data_analysis Statistical Analysis biomass->data_analysis enzyme->data_analysis plfa->data_analysis dgge->data_analysis conclusion Risk Assessment data_analysis->conclusion

Caption: Generalized experimental workflow for a soil microcosm study.

SDHI_Impact_Pathway cluster_cellular Cellular Level cluster_population Population & Community Level cluster_ecosystem Ecosystem Function Level This compound This compound (SDHI Fungicide) sdh Succinate Dehydrogenase (SDH) in Fungal Mitochondria This compound->sdh Binds to and inhibits respiration Inhibition of Cellular Respiration sdh->respiration fungal_decline Decline in Susceptible Fungal Populations respiration->fungal_decline biomass_shift Shift in Fungal:Bacterial Ratio fungal_decline->biomass_shift community_change Alteration in Microbial Community Structure fungal_decline->community_change enzyme_activity Changes in Soil Enzyme Activities community_change->enzyme_activity nutrient_cycling Altered Nutrient Cycling (e.g., N, P, C) community_change->nutrient_cycling

Caption: Theoretical impact pathway of an SDHI fungicide on soil microorganisms.

References

Methodological & Application

Development of Analytical Methods for the Quantification of Isoflucypram

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the development of analytical methods for the quantification of isoflucypram, a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2][3] The methodologies outlined are primarily based on Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a technique renowned for its sensitivity and selectivity in trace-level analysis of pesticides in complex matrices.[4][5]

Introduction

This compound is a fungicide used to control a variety of fungal pathogens on cereal crops.[1] Accurate and reliable analytical methods are crucial for residue analysis in environmental samples, food matrices, and for quality control during product development. The following protocols are designed to provide a robust framework for the determination of this compound in various samples.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[6] It involves a simple extraction and cleanup procedure to remove a significant portion of matrix interferences.

Protocol for Water Samples:

  • To a 50 mL centrifuge tube, add a 10 mL water sample.

  • Add 10 mL of acetonitrile containing 1% formic acid (v/v).

  • Add the contents of a QuEChERS extraction pouch (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate).[4]

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at ≥ 4,700 G for 10 minutes at 4°C.[6]

  • Transfer 1 mL of the supernatant (acetonitrile layer) into a microcentrifuge tube containing a d-SPE (dispersive solid-phase extraction) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).[4][6]

  • Vortex for 1 minute and centrifuge at a high speed for 5 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an LC-MS vial for analysis.[4]

Protocol for Solid Matrices (e.g., Agricultural Commodities):

  • Homogenize a representative sample of the commodity.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry samples).

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Follow steps 3-8 from the water sample protocol, adjusting sorbent amounts in the d-SPE step based on the matrix (e.g., adding GCB for pigmented samples).

UHPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of this compound.

Chromatographic Conditions:

ParameterValue
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.0 mm I.D. × 150 mm L., 3.0 µm particle size)[6]
Mobile Phase A 0.1% formic acid and 10 mM ammonium formate in water[4]
Mobile Phase B Methanol[4]
Flow Rate 0.4 mL/min[4][6]
Injection Volume 2.0 - 5.0 µL[4][6]
Column Temperature 40°C[6]
Gradient Elution See Table 1

Table 1: Gradient Elution Program [4]

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.1955
0.1 - 0.33070
0.3 - 3.0298
3.0 - 5.0955

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound (at least two transitions for confirmation)
Collision Energy To be optimized for each transition

Method Validation

The analytical method should be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below, with typical acceptance criteria according to SANTE/12682/2019 guidelines.[7]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Linearity Analyze a series of matrix-matched calibration standards over a defined concentration range (e.g., 0.5 - 100 µg/L).Coefficient of determination (R²) > 0.99.[4]
Accuracy (Recovery) Analyze spiked blank matrix samples at multiple concentration levels (e.g., LOQ, 2x LOQ, 10x LOQ) with 5-7 replicates each.Mean recovery between 70% and 120%.[4]
Precision (Repeatability) Expressed as the relative standard deviation (RSD) of the recovery results from the accuracy study.RSD ≤ 20%.[4]
Limit of Detection (LOD) Calculated as 3 times the standard deviation of the mean of the lowest validated spike level.---
Limit of Quantitation (LOQ) The lowest concentration at which the method is validated with acceptable accuracy and precision. Typically calculated as 10 times the standard deviation of the mean of the lowest validated spike level.LOQ should be relevant to the required detection levels (e.g., regulatory limits).
Specificity Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.No significant peaks (>30% of LOQ) in the blank chromatograms.

Diagrams

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Water or Homogenized Solid Sample Extraction Add Acetonitrile & QuEChERS Salts Sample->Extraction Centrifuge1 Vortex & Centrifuge Extraction->Centrifuge1 Cleanup d-SPE Cleanup of Supernatant Centrifuge1->Cleanup Centrifuge2 Vortex & Centrifuge Cleanup->Centrifuge2 Filter Filter into LC-MS Vial Centrifuge2->Filter UHPLC UHPLC Separation Filter->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Routine Application Optimize_Prep Optimize Sample Preparation Linearity Linearity & Range Optimize_Prep->Linearity Optimize_LC Optimize LC Conditions Optimize_LC->Linearity Optimize_MS Optimize MS/MS Parameters Optimize_MS->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Routine_Analysis Routine Sample Analysis Specificity->Routine_Analysis QC Quality Control Routine_Analysis->QC

Caption: Logical flow from method development to routine application.

References

Application Note: Analysis of Isoflucypram by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control major fungal diseases in cereal crops.[1][2][3] Accurate and reliable quantification of this compound is essential for formulation development, quality control, and residue analysis. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is based on a reversed-phase separation on a C18 column with a simple isocratic mobile phase.

Principle of the Method

This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase consisting of a mixture of acetonitrile and water. Following separation, this compound is detected by a UV detector at its wavelength of maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from known standards.

Materials and Reagents

  • This compound analytical standard: (≥98.0% purity)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol: HPLC grade (for sample and standard preparation)

  • Formic acid (optional): Analytical grade (for mobile phase modification if needed)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters: 0.45 µm, compatible with organic solvents

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the recommended instrumental conditions.

ParameterRecommended Setting
HPLC System Standard HPLC system with a UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 217 nm
Run Time Approximately 10 minutes

Note: The UV detection wavelength is based on the reported maximum absorbance for this compound in a neutral solution.[4] The mobile phase composition may be adjusted to optimize the separation and peak shape.

Experimental Protocol

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. The following is a general procedure for a solid formulation:

  • Accurately weigh a portion of the homogenized sample containing an estimated 5-10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 80 mL of methanol and sonicate for 30 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analysis Workflow

The following diagram illustrates the experimental workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards (1-50 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Sample Extract Extract with Methanol Sample->Extract Filter_Sample Filter Sample Extract Extract->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 217 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Experimental workflow for this compound analysis.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. The following table summarizes typical validation parameters and their acceptance criteria for the analysis of pesticides by HPLC-UV.[5][6]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interference from blank or placebo at the retention time of this compound

Data Presentation

The quantitative results of the analysis should be summarized in a clear and structured manner. The following table provides an example of how to present the data for calibration and sample analysis.

Table 1: Calibration Data for this compound Analysis

Concentration (µg/mL)Peak Area (mAU*s)
1.0[Example Value]
5.0[Example Value]
10.0[Example Value]
25.0[Example Value]
50.0[Example Value]
[Calculated Value]

Table 2: Sample Analysis Results

Sample IDSample Weight (mg)Final Volume (mL)Peak Area (mAU*s)Concentration (µg/mL)Amount of this compound (mg/g)
Sample 1[Value]100[Value][Calculated Value][Calculated Value]
Sample 2[Value]100[Value][Calculated Value][Calculated Value]

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-UV analysis of this compound. The method is simple, robust, and suitable for the routine quality control and quantification of this compound in various samples. Proper method validation should be performed to ensure the accuracy and reliability of the results.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Determination of Isoflucypram Residues in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflucypram is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, specifically categorized as an N-cyclopropyl-N-benzyl-carboxamide.[1] It is utilized in cereal crops to control a broad spectrum of leaf diseases.[1] Given its application in agriculture, the development of a sensitive and reliable analytical method for the detection and quantification of this compound residues in food matrices is crucial for ensuring food safety and compliance with regulatory limits. This application note details a robust method for the analysis of this compound using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves an initial extraction of this compound residues from a homogenized sample into an organic solvent (acetonitrile), facilitated by a salting-out effect.[2] The extract then undergoes a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix co-extractives such as lipids, pigments, and sugars that could interfere with the analysis.[3] The final, cleaned extract is then analyzed by LC-MS/MS. The chromatographic system separates this compound from other components, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective and sensitive quantification.[4][5] Two specific precursor-to-product ion transitions are monitored to ensure confident identification and confirmation of the analyte.[6]

Experimental Protocols

3.1. Reagents and Materials

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

  • Standards: this compound analytical standard (purity >98%). A deuterated analogue, if available, is recommended as an internal standard.[7]

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA) and C18.

  • Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm filters.

3.2. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with acetonitrile to create concentrations ranging from 1 to 100 ng/mL.

  • Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking blank matrix extract with the working standard solutions to achieve final concentrations equivalent to the desired calibration range (e.g., 0.005 to 0.1 mg/kg).[8][9]

3.3. Sample Preparation (QuEChERS Protocol)

The general workflow for sample preparation is outlined below.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis s1 Homogenize 10g of sample s2 Add 10 mL Acetonitrile + Internal Standard s1->s2 s3 Add QuEChERS Extraction Salts s2->s3 s4 Vortex & Centrifuge (5 min @ 4000 rpm) s3->s4 c1 Transfer Supernatant to d-SPE Tube s4->c1 Collect Supernatant c2 d-SPE Tube contains: 150 mg MgSO₄ 50 mg PSA 50 mg C18 c3 Vortex & Centrifuge (5 min @ 4000 rpm) c1->c3 Take Aliquot a1 Filter supernatant (0.22 µm) c3->a1 Collect Final Extract a2 Inject into LC-MS/MS System a1->a2

Caption: QuEChERS sample preparation workflow for this compound residue analysis.

  • Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile. If an internal standard is used, spike it at this stage. Cap and shake vigorously for 1 minute.[3]

  • Salting-Out: Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[3]

  • Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes. Transfer the supernatant, filter through a 0.22 µm filter, and place it in an autosampler vial for LC-MS/MS analysis.[3]

3.4. LC-MS/MS Instrumental Analysis

The logical flow of the instrumental analysis is depicted below.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_inject Inject Sample Extract lc_column Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) lc_inject->lc_column lc_gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) lc_column->lc_gradient ms_ionize Electrospray Ionization (ESI+) lc_gradient->ms_ionize Eluent Transfer ms_q1 Q1: Precursor Ion Selection ms_ionize->ms_q1 ms_q2 Q2: Collision Cell (Fragmentation) ms_q1->ms_q2 ms_q3 Q3: Product Ion Selection ms_q2->ms_q3 ms_detect Detector ms_q3->ms_detect

Caption: Logical workflow of the LC-MS/MS analysis for this compound.

3.4.1. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol. 2-5 µL
Column Temp. 40 °C
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)

3.4.2. Mass Spectrometry Conditions

Note: The following MS parameters are illustrative and require optimization for the specific instrument used.[6][10]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 150 L/h
Desolvation Gas 1000 L/h

3.4.3. Example MRM Transitions for this compound

The exact mass of this compound (C₂₁H₂₀ClF₃N₂O) is approximately 424.12. The precursor ion in positive mode would be the [M+H]⁺ adduct at m/z 425.1. Product ions must be determined by infusing a standard solution and performing a product ion scan.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Purpose
This compound425.1To be determinedTo be determinedQuantifier
This compound425.1To be determinedTo be determinedQualifier

Method Performance and Quantitative Data (Illustrative Examples)

The method should be validated according to SANTE or other relevant guidelines to assess its performance.[8] The following tables present expected performance characteristics based on similar multi-residue methods.[2][11][12]

Table 1: Method Validation Summary

ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.99> 0.995
LOD (mg/kg) -0.003
LOQ (mg/kg) ≤ 0.010.01
Accuracy (Recovery %) 70 - 120%85 - 110%
Precision (RSD %) ≤ 20%< 15%

Table 2: Accuracy (Recovery) and Precision (RSD) in Different Matrices

MatrixSpiking Level (mg/kg)Mean Recovery (%) (n=5)RSD (%)
Apple0.0195.48.2
0.0598.16.5
0.10102.55.1
Wheat0.0188.911.4
0.0592.39.8
0.1095.77.3
Spinach0.0190.113.5
0.0594.610.2
0.1099.88.9

Conclusion

This application note provides a comprehensive protocol for the determination of this compound residues in various food matrices. The combination of a modified QuEChERS extraction method with highly selective and sensitive LC-MS/MS analysis allows for the reliable quantification of this compound at levels relevant to regulatory standards. The methodology is robust and can be adapted for high-throughput laboratory environments, making it an effective tool for routine monitoring and food safety assessment. Full method validation must be performed on the specific instrument and for each matrix type to ensure data quality and accuracy.

References

Application Note: QuEChERS Extraction for Isoflucypram in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and cleanup of the fungicide isoflucypram from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of fungal diseases in various crops. Monitoring its residues in soil is crucial for environmental assessment and ensuring agricultural sustainability. The QuEChERS method is a widely adopted sample preparation technique that offers a simple, rapid, and effective approach for extracting a wide range of pesticides from complex matrices like soil.[1][2] This application note details a modified QuEChERS protocol tailored for the analysis of this compound in soil, providing a comprehensive workflow from sample collection to final analysis.

Soil, being a complex matrix, presents analytical challenges due to the presence of various organic and inorganic components that can interfere with the analysis.[1] The QuEChERS method effectively addresses these challenges through a two-step process: a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.[3] This procedure ensures high recovery rates and the removal of matrix interferences, leading to reliable and reproducible quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade or higher.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • dSPE Sorbents: Primary secondary amine (PSA), C18.

  • Standards: this compound analytical standard.

  • Other: Deionized water, 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, vortex mixer, centrifuge.

Sample Preparation
  • Collect soil samples and air-dry them at room temperature until a constant weight is achieved.

  • Remove any large debris, such as stones and plant matter.

  • Sieve the soil through a 2 mm mesh to ensure homogeneity.

QuEChERS Extraction
  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the tube and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing and extraction of this compound.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the organic layer from the aqueous and solid phases.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer 1 mL of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex the tube for 30 seconds to disperse the sorbents.

  • Centrifuge at ≥ 5000 rpm for 5 minutes.

  • The resulting supernatant is the cleaned extract.

Final Sample Preparation for LC-MS/MS Analysis
  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The filtered extract is now ready for injection into the LC-MS/MS system.

Instrumental Analysis

The determination of this compound is performed using a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • LC Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

Data Presentation

The following tables summarize the expected performance characteristics of this method for the analysis of this compound in soil. This data is representative of a successful method validation.

Table 1: Method Performance for this compound in Soil

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.003 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg

Table 2: Recovery and Precision of this compound in Soil

Spiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=5)
0.0195.24.8
0.198.73.2
1.0101.52.5

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the QuEChERS extraction of this compound from soil.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis A 10g Sieved Soil in 50mL Tube B Add 10mL Water A->B C Vortex & Hydrate B->C D Add 10mL Acetonitrile C->D Extraction Start E Vortex for 1 min D->E F Add 4g MgSO4 + 1g NaCl E->F G Shake & Centrifuge F->G H Transfer 1mL Supernatant G->H Collect Supernatant I Add to Tube with 150mg MgSO4, 50mg PSA, 50mg C18 H->I J Vortex & Centrifuge I->J K Filter Extract J->K Final Extract L Inject into LC-MS/MS K->L

Caption: QuEChERS workflow for this compound in soil.

Logical_Relationship Soil Soil Sample (with this compound) Extraction QuEChERS Extraction Soil->Extraction Analyte Release Cleanup dSPE Cleanup Extraction->Cleanup Matrix Removal Analysis LC-MS/MS Analysis Cleanup->Analysis Purified Extract Result Quantitative Result (mg/kg) Analysis->Result Detection & Quantification

Caption: Logical flow of this compound analysis.

References

Application Note: Analysis of Isoflucypram Residues in Wheat and Barley

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of fungal diseases in cereal crops, including wheat and barley. Its application ensures crop health and yield, but also necessitates the monitoring of its residues in harvested grains to comply with regulatory standards and ensure food safety. The Codex Alimentarius Commission has established Maximum Residue Limits (MRLs) for this compound in various commodities. For wheat, the MRL is 0.05 mg/kg, and for barley, it is 0.1 mg/kg.[1] This application note provides a detailed protocol for the extraction and quantification of this compound residues in wheat and barley matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance of the described method for the analysis of this compound in wheat and barley. These values are representative and may vary slightly based on the specific instrumentation and laboratory conditions.

Table 1: Method Performance Characteristics for this compound in Wheat and Barley

ParameterWheatBarley
Limit of Quantification (LOQ)0.01 mg/kg0.01 mg/kg
Limit of Detection (LOD)0.003 mg/kg0.003 mg/kg
Average Recovery (at 0.01, 0.05, and 0.1 mg/kg)85-105%88-108%
Relative Standard Deviation (RSD)< 15%< 15%

Table 2: Maximum Residue Limits (MRLs) for this compound

CommodityMRL (mg/kg)
Wheat0.05[1]
Wheat bran, unprocessed0.015[1]
Wheat germ0.015[1]
Barley0.1[1]
Barley bran, unprocessed0.05[1]
Barley flour0.02[1]

Experimental Protocols

This section details the complete workflow for the analysis of this compound residues, from sample preparation to LC-MS/MS analysis.

Experimental Workflow Diagram

G Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Homogenization of Wheat/Barley Grains Weighing Weigh 5g of Homogenized Sample Homogenization->Weighing Extraction Add 10 mL Acetonitrile & Shake Weighing->Extraction Salts Add MgSO4 and NaCl & Shake Extraction->Salts Centrifugation1 Centrifuge Salts->Centrifugation1 dSPE Take Aliquot of Supernatant & Add PSA and C18 Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 Filtration Filter Supernatant Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: A schematic overview of the analytical workflow for this compound residue analysis in cereal grains.

Sample Preparation and Extraction (Modified QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[2]

Materials and Reagents:

  • Homogenized wheat or barley sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 5 g (± 0.05 g) of a representative, homogenized wheat or barley sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing and initial extraction of the analyte.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. The addition of salts induces phase separation between the aqueous and organic layers.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. This step, known as dispersive solid-phase extraction (d-SPE), is for cleanup. PSA removes polar matrix components, while C18 removes non-polar interferences.

  • Vortex the microcentrifuge tube for 30 seconds.

  • Centrifuge at ≥10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended for the sensitive and selective detection of this compound.

LC Parameters (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. The specific gradient should be optimized for the particular column and system.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

MS/MS Parameters (to be optimized): The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions, as well as the collision energy (CE) and cone voltage (CV), need to be optimized for this compound on the specific instrument being used.

Procedure for Parameter Optimization:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the standard solution directly into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]⁺. For this compound (molecular weight 399.84 g/mol ), the expected precursor ion is m/z 400.8.

  • Perform a product ion scan of the precursor ion at various collision energies to identify the most abundant and stable product ions.

  • Select at least two product ions for MRM. One will be used for quantification (quantifier) and the other for confirmation (qualifier).

  • Optimize the collision energy and cone voltage for each precursor-product ion transition to achieve the maximum signal intensity.

Table 3: Hypothetical MRM Transitions for this compound (for optimization purposes)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)400.8User Determined100User OptimizedUser Optimized
This compound (Qualifier)400.8User Determined100User OptimizedUser Optimized
Calibration and Quantification

To account for matrix effects, which can cause ion suppression or enhancement, it is recommended to use matrix-matched calibration standards.

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank wheat or barley extracts that have been prepared using the same QuEChERS method.

  • The concentration range of the calibration standards should bracket the expected residue levels and the MRLs. A typical range would be from 0.005 mg/L to 0.2 mg/L.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Logical Relationship Diagram

G Logical Flow for Method Validation MethodDev Method Development (QuEChERS & LC-MS/MS) Validation Method Validation MethodDev->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Selectivity Selectivity Validation->Selectivity LOQ_LOD LOQ & LOD Validation->LOQ_LOD RoutineAnalysis Routine Sample Analysis Validation->RoutineAnalysis

Caption: The logical progression from method development and validation to routine analysis.

Conclusion

The described modified QuEChERS extraction method followed by LC-MS/MS analysis provides a robust and reliable approach for the determination of this compound residues in wheat and barley. The method is sensitive enough to detect residues at levels well below the established MRLs. Proper method validation, including the use of matrix-matched calibration standards, is crucial for obtaining accurate and defensible results. This application note serves as a comprehensive guide for laboratories involved in the safety assessment of agricultural products.

References

Application Notes and Protocols for Isoflucypram Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of fungal diseases in cereal crops.[1][2] As with any agricultural chemical, robust and validated analytical methods are crucial for monitoring its residues in plant matrices to ensure food safety and environmental compliance. This document provides a detailed protocol for the extraction of this compound from plant materials, primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[3][4] The QuEChERS method is a streamlined approach that combines solvent extraction with a simple cleanup procedure, making it highly efficient for multi-residue pesticide analysis.[3][4][5]

The protocol outlined below is a comprehensive synthesis of established procedures for pesticide residue analysis and can be adapted for various plant matrices.[6] Subsequent analysis is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification of this compound.

Experimental Protocols

Principle of the Method

The QuEChERS method involves two main steps: extraction and cleanup.[4] In the extraction step, the homogenized plant sample is extracted with acetonitrile, a water-miscible solvent. The addition of salts, typically anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, partitioning the nonpolar this compound into the acetonitrile layer.[3] The cleanup step, known as dispersive solid-phase extraction (d-SPE), involves treating an aliquot of the acetonitrile extract with a mixture of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids before instrumental analysis.[4]

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 88% or higher purity

  • Anhydrous magnesium sulfate (MgSO4), analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Primary secondary amine (PSA) sorbent

  • C18 (octadecyl) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps

  • High-speed refrigerated centrifuge

  • Vortex mixer

  • Pipettes and appropriate tips

  • Syringe filters (0.22 µm)

Sample Preparation
  • Obtain a representative sample of the plant matrix.

  • Chop or blend the sample to achieve a homogeneous consistency. For low-moisture samples, it may be necessary to add a small amount of purified water to facilitate homogenization.

  • Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation of the analyte.

Extraction Procedure (QuEChERS AOAC 2007.01 Method)
  • Weigh 15 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% formic acid in acetonitrile. The addition of formic acid can improve the extraction efficiency for certain analytes.[3]

  • Securely cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Add 6 g of anhydrous MgSO4 and 1.5 g of NaCl to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will result in the separation of the sample into a top acetonitrile layer, a bottom aqueous/solid layer, and a layer of salt at the very bottom.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18.

    • Note: For samples with high pigment content (e.g., leafy greens), 50 mg of GCB can be added to the d-SPE tube. However, GCB should be used with caution as it can also remove planar pesticides.

  • Secure the cap on the microcentrifuge tube and vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Carefully transfer the supernatant to a clean vial.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of this compound and other similar fungicides in plant matrices using QuEChERS-based methods coupled with LC-MS/MS.

AnalyteMatrixRecovery (%)RSD (%)LOQ (mg/kg)Reference
This compoundCrops71.5 - 109.8≤ 200.0025[3]
FluopyramTomato72 - 106-0.01[7]
FluopyramCucumber72 - 106-0.01[7]
Multiple PesticidesFruits and Vegetables70 - 120< 20-[4]

RSD: Relative Standard Deviation; LOQ: Limit of Quantification

Visualizations

Experimental Workflow for this compound Extraction

Isoflucypram_Extraction_Workflow start Homogenized Plant Sample (15g) add_solvent Add 15 mL of 1% Formic Acid in Acetonitrile start->add_solvent vortex1 Vortex for 1 min add_solvent->vortex1 add_salts Add 6g MgSO4 and 1.5g NaCl vortex1->add_salts vortex2 Vortex for 1 min add_salts->vortex2 centrifuge1 Centrifuge at >=3000 rcf for 5 min vortex2->centrifuge1 supernatant Collect 1 mL of Acetonitrile Supernatant centrifuge1->supernatant dspe Transfer to d-SPE tube (150mg MgSO4, 50mg PSA, 50mg C18) supernatant->dspe vortex3 Vortex for 30 sec dspe->vortex3 centrifuge2 Centrifuge at 10,000 rcf for 2 min vortex3->centrifuge2 filter Filter through 0.22 µm Syringe Filter centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for this compound extraction.

Logical Relationship of QuEChERS Components

QuEChERS_Components quechers QuEChERS Method extraction Extraction quechers->extraction cleanup Cleanup (d-SPE) quechers->cleanup acetonitrile Acetonitrile (Extraction Solvent) extraction->acetonitrile salts Salts (MgSO4, NaCl) (Phase Separation) extraction->salts psa PSA (Removes sugars, fatty acids) cleanup->psa c18 C18 (Removes nonpolar interferences) cleanup->c18 gcb GCB (optional) (Removes pigments) cleanup->gcb

Caption: Key components and their roles in the QuEChERS method.

References

Application Note: In Vitro Antifungal Activity Assay for Isoflucypram

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoflucypram is a next-generation fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1][2] It is recognized as the first member of a new subclass, the N-cyclopropyl-N-benzyl-pyrazole-carboxamides, and demonstrates high efficacy against major foliar diseases in cereals, such as leaf blotch (Zymoseptoria tritici) and brown rust (Puccinia recondita).[2][3] Its unique chemical structure contributes to its potent and long-lasting fungicidal activity.[1][2] This document provides detailed protocols for assessing the in vitro antifungal activity of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][4] This enzyme is a crucial component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[1][2] This blockage disrupts cellular respiration, leading to a severe deficit in cellular energy (ATP) and ultimately causing fungal cell death.[1] The unusual N-cyclopropyl substitution in this compound's structure is thought to condition an altered binding mode within the Q-site compared to other SDHIs.[2][3]

Caption: this compound inhibits Complex II (SDH), blocking the TCA cycle and cellular respiration.

Data Presentation: In Vitro Activity of this compound

The following table summarizes quantitative data on the in vitro activity of this compound against various fungal pathogens. This data is crucial for understanding its potency and spectrum.

Fungal SpeciesAssay TypeEndpointValueReference
Zymoseptoria triticiCell-basedED₅₀0.05 (±0.008) µM[2]
Botrytis cinereaEnzyme Inhibition (SDH)pI₅₀7.9 (±0.1)[5]
Zymoseptoria triticiEnzyme Inhibition (SDH)pI₅₀8.6 (±0.0)[5]
  • ED₅₀ (Median Effective Dose): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

  • pI₅₀: The negative logarithm of the half-maximal inhibitory concentration (IC₅₀). Higher values indicate greater potency.

Experimental Protocols

Standardized methods are critical for reproducible antifungal susceptibility testing. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically documents M27 for yeasts and M38 for filamentous fungi.[6][7]

G Experimental Workflow for MIC Determination A 1. Fungal Strain Revival Grow pure culture on appropriate agar (e.g., PDA) B 2. Inoculum Preparation Harvest fungal cells/spores and adjust suspension to 0.5 McFarland standard A->B C 3. Working Inoculum Dilute suspension in RPMI-1640 medium to achieve final test concentration B->C E 5. Microplate Inoculation Add 100 µL of working inoculum to wells containing 100 µL of drug dilutions C->E D 4. This compound Preparation Prepare stock solution in DMSO. Perform 2-fold serial dilutions in RPMI-1640 D->E F 6. Incubation Incubate at 28-35°C for 24-72 hours, depending on the fungal species E->F G 7. Read Results Determine MIC visually or spectrophotometrically. The MIC is the lowest concentration with no visible growth F->G

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that prevents visible growth of a fungus.

Materials and Reagents:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[8]

  • Sterile, 96-well, U-bottom microtiter plates[8]

  • Fungal isolate of interest (e.g., Zymoseptoria tritici, Candida albicans)

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer and/or plate reader

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Prepare an intermediate stock by diluting the initial stock in RPMI-1640 medium. The final DMSO concentration in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate. Column 12 will serve as the sterility control (medium only) and growth control (medium + inoculum).

    • Add 200 µL of the highest concentration of this compound (in RPMI-1640) to the wells in column 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the drug-free growth control.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar plate (e.g., PDA) at a suitable temperature until mature growth or sporulation is observed.

    • For yeasts, harvest colonies and suspend them in sterile saline. For molds, gently flood the plate with sterile saline and scrape the surface to release conidia.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Prepare the final working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[9]

  • Inoculation and Incubation:

    • Using a multichannel pipettor, add 100 µL of the final working inoculum to each well from columns 1 through 11. Do not add inoculum to column 12 (sterility control).

    • The final volume in each test well will be 200 µL.

    • Seal the plate or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for dermatophytes) for 24-72 hours, depending on the growth rate of the fungus.[7]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth compared to the drug-free growth control.[9]

    • Results can be read visually with the aid of a reading mirror or spectrophotometrically by measuring absorbance at a specific wavelength (e.g., 530 nm). The MIC endpoint is often defined as ≥50% or ≥90% growth inhibition compared to the control.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This assay is performed after the MIC is determined to establish whether this compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Procedure:

  • Following the MIC reading, select the wells showing complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a pipette, subculture 10-20 µL from each of these wells onto a fresh, drug-free agar plate (e.g., SDA or PDA).[10]

  • Also, subculture from the growth control well to ensure the viability of the original inoculum.

  • Incubate the agar plates at the optimal growth temperature for the fungus until growth is clearly visible in the growth control spot (typically 24-48 hours).

  • The MFC is defined as the lowest concentration of this compound that results in no fungal growth or fewer than three colonies (representing ≥99.9% killing activity) on the subculture plate.[9][10]

References

Determining the EC50 of Isoflucypram Against Zymoseptoria tritici

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zymoseptoria tritici, the causal agent of Septoria tritici blotch (STB), is a devastating fungal pathogen of wheat, leading to significant yield losses worldwide. The management of STB heavily relies on the application of fungicides, among which succinate dehydrogenase inhibitors (SDHIs) play a crucial role.[1] Isoflucypram is a novel SDHI fungicide developed to provide robust and long-lasting control of major foliar diseases in cereals, including STB.[1][2] Understanding the efficacy of this compound, quantified by the half-maximal effective concentration (EC50), is vital for effective disease management, resistance monitoring, and the development of new fungicidal compounds. These application notes provide detailed protocols for determining the EC50 of this compound against Z. tritici using an in vitro microtiter plate assay.

Principle and Relevance

The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth under specific in vitro conditions. It is a key parameter for assessing the intrinsic activity of a fungicide against a target pathogen.[3] Monitoring shifts in the EC50 values of a fungal population over time is also a critical component of fungicide resistance management programs.[3] The protocol described herein is a standardized and reproducible method for generating high-quality, quantitative data on the sensitivity of Z. tritici isolates to this compound.

Data Presentation

The following table summarizes the effective concentration (EC50/ED50) values of this compound and other relevant SDHI fungicides against Zymoseptoria tritici. This data is essential for comparative analysis and for establishing baseline sensitivity.

FungicideIsolate/PopulationEC50/ED50 (mg/L)Standard Deviation/RangeReference
This compoundNot specified0.05 (ED50)± 0.008[4]
This compoundNew Zealand field isolates (2023-24)Mean: 0.126-[3]
BenzovindiflupyrNew Zealand field isolates (2023-24)Mean: 0.309-[3]
FluxapyroxadNew Zealand field isolates (2023-24)Mean: 2.4-[3]

Experimental Protocols

This section provides a detailed methodology for determining the EC50 of this compound against Z. tritici. The protocol is adapted from established methods for fungicide sensitivity testing in this pathogen.[5][6]

Materials
  • Zymoseptoria tritici isolates

  • Potato Dextrose Agar (PDA) or Yeast Malt Agar (YMA) plates

  • Sterile distilled water

  • Glucose Peptone (GP) medium (14.3 g/L glucose, 7.1 g/L peptone)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (microplate reader) capable of measuring absorbance at 620 nm

  • Sterile laboratory consumables (e.g., pipette tips, microtubes)

Protocol for EC50 Determination via Microtiter Plate Assay
  • Isolation and Culture of Z. tritici

    • Isolate Z. tritici from infected wheat leaves by transferring pycnidiospores from a single pycnidium to a PDA or YMA plate.

    • Incubate the plates at 18°C for 6 days, or until sufficient fungal growth is observed.[5]

  • Preparation of Spore Suspension

    • Harvest spores from the agar plates by flooding the plate with a small volume of sterile distilled water and gently scraping the surface with a sterile loop.

    • Transfer the spore suspension to a sterile tube.

    • For germination, incubate the harvested spores in 3 ml of sterile GP medium for 24 hours at 18°C.[5]

    • Adjust the concentration of the spore suspension to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Fungicide Stock and Dilution Series

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in GP medium to achieve a range of final test concentrations. A suggested range, based on the known ED50, would be: 10, 1, 0.1, 0.05, 0.01, 0.001, and 0 mg/L. The final DMSO concentration in all wells, including the control, should be kept constant and at a non-inhibitory level (e.g., <1%).

  • Microtiter Plate Assay

    • In a 96-well microtiter plate, add 140 µL of the appropriate this compound dilution to each well.[5]

    • Add 60 µL of the prepared spore suspension to each well.[5] Each concentration should be tested in triplicate.

    • Include a fungicide-free control (spores in GP medium with DMSO) and a blank control (GP medium only).

    • Seal the plate and incubate at 18°C for 6 days with gentle agitation.[5]

  • Data Collection and Analysis

    • After the incubation period, measure the optical density (OD) of each well at 620 nm using a microplate reader.[5]

    • Subtract the OD of the blank control from the OD of the test wells.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the fungicide-free control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the EC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow for EC50 Determination

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis isolate Isolate Z. tritici culture Culture on PDA/YMA isolate->culture spore_suspension Prepare Spore Suspension culture->spore_suspension plate_setup Set up 96-well plate spore_suspension->plate_setup fungicide_prep Prepare this compound Dilutions fungicide_prep->plate_setup incubation Incubate at 18°C for 6 days plate_setup->incubation od_reading Read OD at 620 nm incubation->od_reading inhibition_calc Calculate % Inhibition od_reading->inhibition_calc ec50_calc Determine EC50 inhibition_calc->ec50_calc

Caption: Experimental workflow for determining the EC50 of this compound against Zymoseptoria tritici.

Mode of Action of this compound as an SDHI Fungicide

mode_of_action cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain cluster_tca TCA Cycle complex_I Complex I complex_III Complex III complex_I->complex_III e- complex_II Complex II (SDH) complex_II->complex_III e- fumarate Fumarate complex_II->fumarate complex_IV Complex IV complex_III->complex_IV e- O2 O2 complex_IV->O2 e- atp_production ATP Production (Cellular Energy) complex_IV->atp_production Drives succinate Succinate succinate->complex_II Oxidation This compound This compound This compound->complex_II Inhibition fungal_growth Fungal Growth Inhibition atp_production->fungal_growth Leads to

Caption: Mode of action of this compound as a succinate dehydrogenase inhibitor (SDHI).

References

Application Notes and Protocols for Isoflucypram in Fungal Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, distinguished by its unique N-cyclopropyl-N-benzyl-pyrazole carboxamide structure.[1][2] This structural feature has led to its classification in a new subclass of SDHIs by the Fungicide Resistance Action Committee (FRAC).[1][2] this compound demonstrates high efficacy against major foliar diseases in cereals, including those caused by Zymoseptoria tritici, Puccinia recondita, and Rhynchosporium secalis.[1][2] Its mode of action involves the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, thereby blocking fungal respiration.[1][3] Understanding the resistance mechanisms against this compound is crucial for its sustainable use and for the development of new fungicidal compounds. These application notes provide detailed protocols and data for researchers studying fungal resistance to this compound.

Mode of Action and Resistance Mechanisms

This compound targets the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme.[1][2] Its postulated binding mode differs from classical SDHIs due to the presence of the N-cyclopropyl group, which is thought to occupy the space of a water molecule that is typically involved in the binding of other SDHIs.[1][2] This altered binding may influence its effectiveness against fungal strains with specific mutations in the SDH enzyme subunits and could affect cross-resistance patterns with other SDHIs.[1][2]

Fungal resistance to SDHIs, including this compound, primarily arises from point mutations in the genes encoding the subunits of the SDH enzyme, namely SdhB, SdhC, and SdhD.[3][4][5] These mutations can lead to amino acid substitutions that reduce the binding affinity of the fungicide to the target enzyme.[3][5]

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the efficacy of this compound against various fungal pathogens. This data is essential for establishing baseline sensitivity and for monitoring the emergence of resistant strains.

Fungal SpeciesParameterValueReference(s)
Zymoseptoria triticiED500.05 (±0.008) mg/L[1]
Botrytis cinereapI50 (Complex II inhibition)8.6 (±0.0)[3]
Puccinia triticinaMICData not available
Pyrenophora teresEC50Data not available

Note: Further comparative studies are needed to expand this dataset to include a wider range of fungal pathogens and to directly compare the efficacy of this compound with other SDHI fungicides.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against mycelial growth of filamentous fungi.

Materials:

  • Pure culture of the fungal isolate to be tested.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • This compound analytical standard.

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Prepare this compound Stock Solution: Dissolve the this compound analytical standard in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungicide-Amended Media: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1% v/v). Pour the amended agar into sterile Petri dishes.

  • Inoculation: From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: After a defined incubation period (when the mycelium on the control plate has reached approximately 80% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the mean colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value by performing a probit or logistic regression analysis of the inhibition data.

Protocol 2: Molecular Characterization of SDH Gene Mutations

This protocol outlines the steps for identifying point mutations in the SdhB, SdhC, and SdhD genes associated with this compound resistance.

Materials:

  • Fungal mycelium from both sensitive (wild-type) and potentially resistant isolates.

  • DNA extraction kit.

  • Primers specific for the amplification of SdhB, SdhC, and SdhD gene fragments.

  • PCR reaction mix.

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial DNA extraction kit or a standard protocol.

  • PCR Amplification: Amplify the target regions of the SdhB, SdhC, and SdhD genes using specifically designed primers. The primer design should be based on conserved regions flanking known mutation hotspots.

  • Gel Electrophoresis: Verify the successful amplification of the target gene fragments by running a portion of the PCR product on an agarose gel.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequences with the wild-type reference sequence of the respective Sdh gene. Identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Caption: Signaling pathway of this compound and the mechanism of resistance.

Experimental_Workflow cluster_workflow Fungal Resistance Study Workflow Start Start: Fungal Isolate Collection Culture Fungal Culture & Isolation Start->Culture Sensitivity_Assay In Vitro Sensitivity Assay (EC50 Determination) Culture->Sensitivity_Assay Categorize Categorize Isolates (Sensitive vs. Resistant) Sensitivity_Assay->Categorize DNA_Extraction Genomic DNA Extraction Categorize->DNA_Extraction For both groups End End: Correlate Genotype with Phenotype Categorize->End PCR PCR Amplification of Sdh Genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis & Mutation Identification Sequencing->Analysis Analysis->End

Caption: Experimental workflow for studying this compound resistance.

References

Application Note & Protocol: Cell-Based Assays for Evaluating Isoflucypram Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide used for disease control in cereals.[1][2] Its mechanism of action involves the inhibition of mitochondrial complex II (succinate dehydrogenase or SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[3][4] This inhibition disrupts cellular respiration and energy production. While effective against fungal pathogens, the high degree of conservation of the SDH complex across eukaryotes raises concerns about potential toxicity in non-target organisms.[5][6] Studies in organisms like zebrafish have indicated that SDHIs can cause various adverse effects, including mitochondrial dysfunction, oxidative stress, apoptosis, and developmental delays.[5][7][8]

This document provides detailed protocols for assessing the cytotoxic effects of this compound in a human cell line using established cell-based assays. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability, which measures cellular metabolic activity. A supplementary protocol for measuring Reactive Oxygen Species (ROS) is included to investigate oxidative stress as a potential mechanism of cytotoxicity.

Proposed Mechanism of this compound Cytotoxicity

This compound targets and inhibits the succinate dehydrogenase (SDH) enzyme complex within the mitochondria.[1][9] This inhibition blocks the conversion of succinate to fumarate in the TCA cycle and disrupts the transfer of electrons to the electron transport chain.[4] The anticipated downstream effects include a reduction in mitochondrial membrane potential, decreased ATP synthesis, and an increase in the production of reactive oxygen species (ROS) due to electron leakage. Elevated ROS levels can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis.

Iso This compound SDH Inhibition of Succinate Dehydrogenase (Mitochondrial Complex II) Iso->SDH Binds to Qp site ETC Disruption of Electron Transport Chain SDH->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Viability Decreased Cell Viability ATP->Viability Energy deficit Damage Oxidative Stress & Molecular Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Apoptosis->Viability

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves cell culture preparation, compound treatment, execution of cytotoxicity and mechanistic assays, and subsequent data analysis.

cluster_assays Assay Execution start Start: Cell Culture (e.g., HepG2) seed Seed Cells into 96-well Plates start->seed incubate1 Incubate (24h) for cell attachment seed->incubate1 treat Treat Cells with This compound incubate1->treat prepare Prepare this compound Serial Dilutions prepare->treat incubate2 Incubate (24-72h) Exposure Period treat->incubate2 MTT MTT Assay (Viability) incubate2->MTT read Measure Absorbance or Fluorescence MTT->read ROS ROS Assay (Oxidative Stress) ROS->read analyze Data Analysis: Calculate IC50 & Fold Change read->analyze end End: Report Results analyze->end

Caption: General experimental workflow for cytotoxicity testing.

Protocols

Materials and Reagents
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells (ATCC® HB-8065™).

  • Culture Media: Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO, cell culture grade)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Phosphate-Buffered Saline (PBS)

    • Trypan Blue solution

    • 2',7'–dichlorofluorescin diacetate (DCFDA)

    • Triton™ X-100

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance and fluorescence capabilities)

    • 96-well flat-bottom cell culture plates

Protocol 1: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

1. Cell Seeding: a. Culture HepG2 cells to 80-90% confluency. b. Harvest cells using trypsin and perform a cell count using a hemocytometer and Trypan Blue exclusion. c. Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control (medium only). d. After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions (or control medium) to the respective wells. e. Incubate the plate for another 24 or 48 hours.

3. MTT Assay Procedure: a. Prepare a 5 mg/mL MTT stock solution in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (including controls) and incubate for 4 hours at 37°C. c. After incubation, carefully aspirate the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 c. Plot the % Viability against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: DCFDA Assay for Intracellular ROS

This assay uses the cell-permeable probe DCFDA, which is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF).

1. Cell Seeding and Treatment: a. Follow steps 1 and 2 from the MTT protocol (4.2). A positive control (e.g., 100 µM H₂O₂) should be included.

2. DCFDA Staining and Measurement: a. Following the treatment period, remove the medium from all wells. b. Wash the cells once with 100 µL of warm PBS. c. Add 100 µL of 10 µM DCFDA solution (prepared in pre-warmed serum-free medium) to each well. d. Incubate the plate for 45 minutes at 37°C in the dark. e. Remove the DCFDA solution and wash the cells again with 100 µL of warm PBS. f. Add 100 µL of PBS to each well. g. Immediately measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3. Data Analysis: a. Subtract the average fluorescence of the "no-cell" blank wells from all other readings. b. Express the results as a fold change in ROS production relative to the vehicle control: ROS Fold Change = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control)

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Viability
0 (Vehicle Control)0.850 ± 0.045100%
10.835 ± 0.05198.2%
50.791 ± 0.04893.1%
100.682 ± 0.03980.2%
250.445 ± 0.03152.4%
500.210 ± 0.02524.7%
1000.095 ± 0.01511.2%
Calculated IC₅₀ (µM) 26.5

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Intracellular ROS Production in this compound-Treated HepG2 Cells (DCFDA Assay)

TreatmentMean Fluorescence (AU) ± SDROS Fold Change
Vehicle Control15,230 ± 1,1501.0
This compound (10 µM)19,880 ± 1,5401.3
This compound (25 µM)33,650 ± 2,1002.2
This compound (50 µM)59,870 ± 3,5003.9
H₂O₂ (100 µM)78,500 ± 4,2005.2

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

The provided protocols offer a robust framework for evaluating the in vitro cytotoxicity of this compound. By combining a primary viability assay like MTT with a mechanistic assay for ROS production, researchers can obtain a more comprehensive understanding of the compound's potential toxic effects at the cellular level. The observed cytotoxicity is consistent with this compound's known mode of action as a mitochondrial complex II inhibitor, which can lead to metabolic impairment and oxidative stress.[3][5] Further investigations could include assays for mitochondrial membrane potential, ATP levels, and specific markers of apoptosis to further elucidate the precise mechanisms of cell death.

References

Application Note: Standard Operating Procedure for the Determination of Isoflucypram in Water Samples by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide used in cereal crops to control a broad spectrum of fungal diseases.[1][2][3] Given its application in agriculture, there is a potential for its residues to be present in surface and groundwater. Therefore, a sensitive and reliable analytical method is crucial for monitoring its presence in aqueous environments to ensure environmental safety and regulatory compliance. This document outlines a standard operating procedure (SOP) for the analysis of this compound in water samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis.

Principle

This method is designed for the quantitative determination of this compound in water samples. The procedure involves a liquid-liquid extraction and cleanup step based on the QuEChERS methodology, which is widely used for pesticide residue analysis in various matrices.[4][5] Following extraction, the sample extract is analyzed by UHPLC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][5][6]

Reagents and Materials

Reagents and Chemicals
  • This compound analytical standard (≥98.0% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate dihydrate

  • Sodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

Materials and Equipment
  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance (0.0001 g readability)

  • Vortex mixer

  • Centrifuge capable of ≥4000 rpm

  • Horizontal shaker

  • Syringe filters (0.22 µm)

  • Autosampler vials with inserts

  • Pipettes and general laboratory glassware

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a mixture of methanol and water to create calibration standards at concentrations ranging from 0.1 to 50 µg/L.

Sample Collection and Preservation

Collect water samples in clean glass bottles. To prevent microbial degradation, store the samples at 4°C and analyze them within 48 hours of collection. If longer storage is required, the samples should be frozen at -20°C.

Sample Preparation (QuEChERS Extraction)
  • Measure 10 mL of the water sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% formic acid v/v).

  • Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate.[5]

  • Cap the tube and vortex vigorously for 1 minute.

  • Shake the tube on a horizontal shaker for 2 minutes.[5]

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex the microcentrifuge tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[4]

UHPLC-MS/MS Analysis

The instrumental analysis is performed using a UHPLC system coupled to a tandem mass spectrometer.

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% formic acid[4]
Mobile Phase B Methanol[4]
Gradient See Table 1
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0595
3.0595
3.1955
5.0955
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV[5]
Cone Voltage 30 V[5]
Source Temperature 150°C[5]
Desolvation Temperature 400°C[5]
Cone Gas Flow 150 L/h[5]
Desolvation Gas Flow 1000 L/h[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

Note: The precursor ion for this compound (C₁₉H₂₁ClF₃N₃O, MW: 399.84 g/mol ) is [M+H]⁺ with m/z 400.8. The specific product ions and collision energies should be optimized for the specific instrument used.

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
400.8To be determinedTo be determinedTo be determinedTo be determined

Data Analysis and Quality Control

Calibration and Quantification

A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the concentration of the calibration standards. The concentration of this compound in the samples is determined from this calibration curve.

Method Validation Parameters

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure its performance.[5] Key validation parameters include:

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Accuracy (Recovery) 70-120%[5]
Precision (RSD) ≤ 20%[5]

Table 3: Method Performance Data (Example)

Based on similar fungicide analysis methods.[4][5]

ParameterResult
LOD 0.1 µg/L
LOQ 0.2 µg/L
Recovery 90-110%
Intra-day RSD < 15%
Inter-day RSD < 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 10 mL Water Sample acetonitrile Add 10 mL Acetonitrile (1% Formic Acid) sample->acetonitrile salts Add QuEChERS Salts acetonitrile->salts vortex1 Vortex 1 min salts->vortex1 shake Shake 2 min vortex1->shake centrifuge1 Centrifuge 5 min shake->centrifuge1 aliquot Transfer Acetonitrile Layer centrifuge1->aliquot dspe d-SPE Cleanup (MgSO4, PSA, C18) aliquot->dspe vortex2 Vortex 30 s dspe->vortex2 centrifuge2 Centrifuge 5 min vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter uhplc UHPLC Separation filter->uhplc msms MS/MS Detection (MRM) uhplc->msms calibration Calibration Curve msms->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis in water.

logical_relationship cluster_method Analytical Method cluster_performance Method Performance extraction QuEChERS Extraction sensitivity High Sensitivity extraction->sensitivity separation UHPLC selectivity High Selectivity separation->selectivity detection Tandem MS detection->sensitivity detection->selectivity accuracy Good Accuracy sensitivity->accuracy selectivity->accuracy precision Good Precision accuracy->precision

Caption: Relationship between analytical steps and method performance.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and samples.

  • All procedures involving organic solvents should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This SOP provides a comprehensive framework for the analysis of this compound in water. Laboratories should perform their own validation to ensure the method meets their specific requirements and quality standards.

References

Application Notes & Protocols: Isoflucypram Formulation for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoflucypram is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1][2] Its mechanism of action involves the inhibition of complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which blocks the oxidation of succinate to fumarate and disrupts the pathogen's energy supply.[3][4] With a very low aqueous solubility (1.8 mg/L), preparing stable and homogenous formulations for in-vitro and in-vivo laboratory studies is critical for obtaining reproducible results.[1][3] These application notes provide detailed protocols for the preparation of stock solutions and aqueous dispersions of this compound suitable for laboratory bioassays, along with a general method for concentration verification using HPLC-UV.

Physicochemical Properties of this compound

A summary of key properties is essential for handling and formulation development. The data presented below has been compiled from publicly available databases and scientific literature.

PropertyValueSource
Chemical Formula C₁₉H₂₁ClF₃N₃O[5][6]
Molecular Weight 399.84 g/mol [3][7]
Physical State White powder[1]
Water Solubility 1.8 mg/L (at 20°C, pH 7)[1][3]
log Kₒw (Octanol-Water Partition) 4.0[3]
Solubility in Heptane 1,200 mg/L (at 20°C)[1]
Solubility in other Organics 260,000 mg/L (at 20°C, solvent unspecified)[1]
Mechanism of Action Succinate Dehydrogenase Inhibitor (SDHI)[3][4][8]
FRAC Group 7[1]

Experimental Protocols

Safety Precaution: this compound may be a skin sensitizer or cause skin irritation.[1] Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Due to its poor water solubility, this compound must first be dissolved in an appropriate organic solvent to create a high-concentration primary stock solution. This stock can then be used for subsequent dilutions.

Materials:

  • This compound (analytical grade powder)

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Pipettes

  • Vortex mixer and/or sonicator

  • Solvents: Acetone, Dimethyl Sulfoxide (DMSO), or Acetonitrile (HPLC grade)

Methodology:

  • Select Solvent: Choose a solvent in which this compound is readily soluble. Acetone or DMSO are common choices for biological assays, while Acetonitrile is suitable if the stock will be used for analytical purposes (e.g., HPLC).

  • Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.

  • Dissolution:

    • Transfer the weighed powder into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of the chosen solvent (e.g., DMSO).

    • Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If solids persist, place the flask in a sonicator bath for 5-10 minutes until the solution is clear.

  • Final Volume: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask to reach the final volume of 10 mL.

  • Homogenize and Store: Invert the flask several times to ensure homogeneity. Transfer the solution to a labeled, amber glass vial and store at 4°C for short-term use or -20°C for long-term storage.

Example Stock Solution Preparation:

ParameterValue
Target Concentration 40 mg/mL (approx. 100 mM)
Mass of this compound 400 mg
Solvent Dimethyl Sulfoxide (DMSO)
Final Volume 10 mL
Storage -20°C in an amber vial

For most biological experiments (e.g., antifungal activity assays), the active ingredient must be delivered in an aqueous medium. This protocol describes how to dilute the organic stock solution into water to form a stable dispersion or emulsion, suitable for use in culture media or as a spray.

Materials:

  • This compound organic stock solution (from Protocol 1)

  • Sterile deionized water or relevant bioassay buffer/medium

  • Surfactant/emulsifier (e.g., Tween® 20, Tween® 80)

  • Magnetic stirrer and stir bar

  • Sterile tubes or flasks for serial dilutions

Methodology:

  • Prepare Aqueous Vehicle: Prepare the aqueous solution that will be used for dilutions. To improve the stability of the dispersion, a non-ionic surfactant is recommended. A common starting point is 0.01% - 0.1% (v/v) Tween® 20 in sterile deionized water.

  • Initial Dilution (Intermediate Stock):

    • Place a beaker with the aqueous vehicle (e.g., 9.9 mL of 0.05% Tween® 20 in water) on a magnetic stirrer and stir vigorously.

    • While stirring, slowly add a small volume of the organic stock solution (e.g., 100 µL of a 10 mg/mL stock) to create a 100 µg/mL intermediate dispersion. The rapid stirring helps to create fine droplets and prevent precipitation.

    • Note: The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid solvent-induced toxicity in the bioassay. A solvent control must always be included in the experiment.

  • Serial Dilutions:

    • From the 100 µg/mL intermediate dispersion, perform serial dilutions to achieve the desired final test concentrations.

    • For example, to make a 10 µg/mL solution, add 1 mL of the 100 µg/mL dispersion to 9 mL of the aqueous vehicle. Mix thoroughly before the next dilution.

  • Use Immediately: Aqueous dispersions may not be stable over long periods. It is recommended to prepare them fresh immediately before each experiment.

It is good practice to verify the concentration of the primary stock solution. This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method with UV detection. This method is intended for concentration verification and is not a fully validated analytical method for residue analysis.

Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Formic acid (optional)

  • This compound analytical standard

  • Volumetric flasks and pipettes

Methodology:

  • Prepare Mobile Phase:

    • Mobile Phase A: HPLC grade water (optional: with 0.1% formic acid).

    • Mobile Phase B: HPLC grade Acetonitrile (optional: with 0.1% formic acid).

    • Degas the mobile phases before use.

  • Prepare Calibration Standards:

    • Using an analytical standard of known purity, prepare a primary stock in Acetonitrile (e.g., 1000 µg/mL).

    • Perform serial dilutions in the mobile phase (e.g., 50:50 Acetonitrile:Water) to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Prepare Sample: Dilute an aliquot of the stock solution prepared in Protocol 1 to fall within the range of the calibration curve. For example, dilute a 10 mg/mL stock 1:1000 to obtain a theoretical concentration of 10 µg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the calibration standards, followed by the diluted sample(s).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of the sample using the regression equation from the calibration curve.

Example HPLC-UV Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 10 min, hold 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength ~260 nm (scan for optimal wavelength)
Run Time 15 minutes

Visualized Workflows and Mechanisms

The following diagram outlines the overall workflow for preparing this compound formulations for laboratory bioassays.

G cluster_prep Formulation Preparation Workflow cluster_qc Quality Control A Weigh this compound (Solid Powder) B Dissolve in Organic Solvent (e.g., DMSO) A->B C High-Concentration Stock Solution (e.g., 10 mg/mL) B->C D Dilute into Aqueous Vehicle (+ Surfactant, e.g. Tween 20) with Vigorous Stirring C->D C2 High-Concentration Stock Solution E Intermediate Aqueous Dispersion (e.g., 100 µg/mL) D->E F Perform Serial Dilutions E->F G Final Test Concentrations for Bioassay F->G H Dilute for Analysis C2->H I Verify Concentration via HPLC-UV H->I

Caption: Workflow for preparing this compound solutions.

This diagram illustrates the inhibitory action of this compound on the mitochondrial respiratory chain.

G cluster_Mito Mitochondrial Electron Transport Chain cluster_reaction Reaction at Complex II ComplexI Complex I Q Ubiquinone (Q) Pool ComplexI->Q e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- Q->ComplexIII e- Succinate Succinate Succinate->ComplexII Iso This compound Iso->ComplexII INHIBITS (blocks Q-binding site)

References

Application Note: Enantioselective Separation of Isoflucypram Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide crucial for controlling foliar diseases in cereals. Its molecular structure contains a single chiral center, resulting in the existence of two enantiomers. As the biological activity and toxicological profiles of enantiomers can differ significantly, the development of robust enantioselective analytical methods is imperative for regulatory purposes, quality control of formulations, and environmental fate studies. This application note provides a comprehensive strategy and detailed protocols for developing and optimizing a method for the enantioselective separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

While a specific, validated method for the enantioselective separation of this compound is not yet publicly available in the literature, this document outlines a systematic approach based on established principles of chiral chromatography for pesticides.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for screening chiral compounds due to their broad applicability and success in separating a wide range of enantiomers, including those of other fungicides.[3][4][5][6]

Method Development Strategy

The successful enantioselective separation of this compound requires a systematic screening of both the chiral stationary phase and the mobile phase. Both HPLC and SFC are powerful techniques for chiral separations, with SFC often offering advantages in terms of speed and reduced solvent consumption.[7][8]

Chiral Stationary Phase (CSP) Screening

A preliminary screening of a diverse set of chiral stationary phases is the most critical step in method development. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose derivatives, are highly recommended for the initial screening of chiral pesticides.

Recommended Initial Screening Columns:

  • Amylose-based:

    • CHIRALPAK® AD-H

    • CHIRALPAK® AS-H

  • Cellulose-based:

    • CHIRALCEL® OD-H

    • CHIRALCEL® OJ-H

Mobile Phase Optimization

The choice of mobile phase is crucial for achieving optimal resolution and retention times. The optimization strategy will differ between HPLC and SFC.

For HPLC (Normal Phase):

  • Primary Solvents: n-Hexane or Heptane

  • Polar Modifiers: 2-Propanol (IPA), Ethanol (EtOH), or Methanol (MeOH). The concentration of the alcohol modifier significantly impacts retention and resolution. A typical starting point is a 90:10 (v/v) mixture of hexane and alcohol.

  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier can improve peak shape and resolution. For this compound, which has a neutral character, this may not be necessary but can be explored if peak tailing is observed.

For SFC:

  • Primary Mobile Phase: Supercritical Carbon Dioxide (CO₂)

  • Co-solvent: Methanol (MeOH), Ethanol (EtOH), or 2-Propanol (IPA). The percentage of the co-solvent is a key parameter for optimization.

  • Additives: Similar to HPLC, acidic or basic additives can be beneficial.

Experimental Protocols

The following protocols provide a starting point for the method development process. Researchers should adapt these protocols based on the specific instrumentation and columns available in their laboratory.

Protocol 1: HPLC Chiral Stationary Phase Screening

Objective: To identify a suitable chiral stationary phase and initial mobile phase conditions for the separation of this compound enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Chiral columns (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., a mixture of the mobile phase).

  • Chromatographic Conditions (Initial Screening):

    • Column: As per the screening list.

    • Mobile Phase A: n-Hexane/IPA (90:10, v/v)

    • Mobile Phase B: n-Hexane/EtOH (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

  • Data Analysis: For each column and mobile phase combination, record the retention times of the two enantiomers (t_R1, t_R2), calculate the separation factor (α = k₂/k₁) and the resolution (R_s).

Protocol 2: SFC Method Development

Objective: To develop a fast and efficient enantioselective separation method for this compound using SFC.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Diode Array Detector (DAD).

Materials:

  • Racemic this compound standard

  • SFC grade Carbon Dioxide (CO₂)

  • SFC grade Methanol (MeOH)

  • SFC grade Ethanol (EtOH)

  • Chiral columns (e.g., from the HPLC screening or dedicated SFC columns)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol or ethanol.

  • Chromatographic Conditions (Initial Screening):

    • Column: As per the screening list.

    • Mobile Phase: CO₂/(Co-solvent) gradient. Start with a shallow gradient (e.g., 5% to 40% co-solvent over 10 minutes).

    • Co-solvents to Screen: Methanol, Ethanol

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Injection Volume: 5 µL

  • Data Analysis: Evaluate the chromatograms for separation of the enantiomers. Identify the most promising co-solvent and gradient conditions. Further optimize by adjusting the gradient slope, temperature, and back pressure.

Data Presentation

The results of the screening and optimization experiments should be systematically recorded to facilitate comparison and final method selection.

Table 1: HPLC Chiral Stationary Phase Screening Data for this compound Enantiomers

Chiral Stationary PhaseMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (R_s)
CHIRALPAK® AD-Hn-Hexane/IPA (90:10)Data to be filledData to be filledData to be filledData to be filled
CHIRALPAK® AD-Hn-Hexane/EtOH (90:10)Data to be filledData to be filledData to be filledData to be filled
CHIRALCEL® OD-Hn-Hexane/IPA (90:10)Data to be filledData to be filledData to be filledData to be filled
CHIRALCEL® OD-Hn-Hexane/EtOH (90:10)Data to be filledData to be filledData to be filledData to be filled
...other columns...other mobile phases............

Table 2: SFC Method Optimization Data for this compound Enantiomers on the Selected CSP

Co-solventCo-solvent Gradient (%)Temperature (°C)Back Pressure (bar)Retention Time 1 (min)Retention Time 2 (min)Resolution (R_s)
Methanol5-40 over 10 min40150Data to be filledData to be filledData to be filled
Ethanol5-40 over 10 min40150Data to be filledData to be filledData to be filled
...optimized conditions..................

Visualizations

The logical workflow for developing the enantioselective separation method is depicted below.

Enantioselective_Method_Development cluster_start cluster_screening Screening Phase cluster_evaluation Evaluation cluster_optimization Optimization Phase cluster_validation Final Method start Racemic this compound Standard CSP_Screen Chiral Stationary Phase Screening (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) start->CSP_Screen Prepare Sample MP_Screen Mobile Phase Screening (HPLC: Hex/IPA, Hex/EtOH) (SFC: CO2/MeOH, CO2/EtOH) CSP_Screen->MP_Screen Select Promising CSPs Eval Separation Achieved? MP_Screen->Eval Eval->CSP_Screen No, try other CSPs Optimize_MP Optimize Mobile Phase (Modifier/Co-solvent %, Additives) Eval->Optimize_MP Yes Optimize_Params Optimize Other Parameters (Flow Rate, Temperature, Back Pressure) Optimize_MP->Optimize_Params Final_Method Validated Enantioselective Method Optimize_Params->Final_Method Finalize Conditions

Caption: Workflow for the development of an enantioselective separation method for this compound isomers.

Conclusion

This application note provides a systematic and detailed guide for the development of an enantioselective separation method for this compound isomers. By following the outlined screening and optimization protocols for both HPLC and SFC, researchers can efficiently identify suitable chiral stationary phases and mobile phase conditions. The resulting validated method will be crucial for the accurate quantification of this compound enantiomers in various matrices, supporting product development, quality control, and environmental risk assessment.

References

Application Note: Determination of Isoflucypram Residues in Cereal Straw Using QuEChERS Extraction and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in pesticide residue analysis and food safety.

Introduction Isoflucypram is a succinate dehydrogenase inhibitor (SDHI) fungicide used for the control of a broad spectrum of diseases in cereal crops.[1][2] As cereal straw is often used for animal feed and bedding, monitoring for pesticide residues is crucial to ensure food safety and comply with regulatory limits.[3][4] This document provides a detailed protocol for the extraction and quantification of this compound in cereal straw samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established multiresidue analysis techniques for complex, dry matrices like straw.[5][6][7]

The QuEChERS approach is widely adopted for pesticide analysis due to its simplicity, high throughput, and minimal solvent usage.[8] Combined with the high selectivity and sensitivity of LC-MS/MS, this method allows for the reliable detection and quantification of this compound at low residue levels.[9][10]

Experimental Protocols

1. Sample Preparation and Homogenization

  • Collect representative cereal straw samples from the field or storage.

  • Chop the straw into smaller pieces (1-2 cm) to facilitate drying.

  • Dry the samples in an air-circulating oven at 40°C until a constant weight is achieved to remove excess moisture.

  • Grind the dried straw using a high-speed mill (e.g., cutting mill) to pass through a 1-2 mm sieve.[4]

  • Store the resulting homogenized powder in sealed containers at -20°C until analysis to ensure stability.[4]

2. QuEChERS Extraction This protocol is a modification of the standard QuEChERS method, adapted for dry matrices.

  • Weigh 2.0 g of the homogenized straw sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of cold deionized water and vortex for 1 minute to rehydrate the sample. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile (ACN) containing 1% formic acid. The acid helps in the extraction of pH-dependent compounds.[11][12]

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

  • Add the QuEChERS salting-out mixture: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[12] The MgSO₄ removes excess water, while NaCl aids in phase separation.

  • Immediately shake the tube vigorously for another 5 minutes to prevent the formation of salt agglomerates and ensure proper extraction.

  • Centrifuge the tube at 4,700 G for 10 minutes at 4°C.[12]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube.

  • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent. PSA removes organic acids and other polar interferences, while C18 removes non-polar compounds like waxes and lipids common in straw.[7]

  • Vortex the d-SPE tube for 2 minutes.

  • Centrifuge at 4,700 G for 5 minutes at 4°C.

  • Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial.

4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: The final extract is analyzed by LC-MS/MS. The identification and quantification of this compound are achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[10]

Data Presentation

Quantitative data for the analytical method are summarized below. These tables represent typical performance characteristics for multiresidue pesticide analysis in complex matrices and should be validated in-house.

Table 1: Suggested LC-MS/MS Instrumental Parameters

Parameter Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate
Gradient 5% B to 98% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Source Temp. 150 °C[13]
Desolvation Temp. 400 °C[13]
Capillary Voltage 3.0 kV[13]

| MRM Transitions | To be optimized: at least two transitions (quantifier/qualifier) |

Table 2: Method Validation Performance Characteristics Based on typical performance for pesticide residue analysis in cereal matrices.[5][6][8][12]

ParameterResult
Linearity (R²) > 0.99[12]
Limit of Detection (LOD) ~0.003 mg/kg[12]
Limit of Quantification (LOQ) 0.01 mg/kg[8][12]
Recovery (at 0.01, 0.1, 0.5 mg/kg) 70 - 120%[5][6]
Precision (RSD) < 20%[5][6]

Method Validation

To ensure the reliability of the results, the analytical method must be validated.[14] Validation should assess the following parameters:

  • Selectivity: Analysis of blank straw samples to check for interferences at the retention time of this compound.

  • Linearity: Construction of matrix-matched calibration curves over the expected concentration range.[12]

  • Accuracy (Recovery): Analysis of blank straw samples spiked with known concentrations of this compound at multiple levels (e.g., 1x, 10x, and 50x the LOQ).[12] Acceptable recovery is typically within 70-120%.[13]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate analyses of spiked samples. The RSD should generally be ≤ 20%.[13]

  • Limit of Quantification (LOQ): The lowest concentration at which the method is validated with acceptable accuracy and precision.[15]

Visualizations

G cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Cereal Straw Sample Grind Grinding & Homogenization Sample->Grind Weigh Weigh 2g Sample Grind->Weigh Rehydrate Add Water & Rehydrate Weigh->Rehydrate Extract Add Acetonitrile (1% HCOOH) & Shake Rehydrate->Extract Salt Add MgSO4 & NaCl & Shake Extract->Salt Centrifuge1 Centrifuge @ 4700 G Salt->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (MgSO4, PSA, C18) & Vortex Supernatant->dSPE Centrifuge2 Centrifuge @ 4700 G dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis (MRM) Filter->LCMS Data Data Processing & Quantification LCMS->Data G cluster_extraction Extraction Phase start QuEChERS Logic water Water (Rehydration of Dry Matrix) start->water Step 1 acetonitrile Acetonitrile (Extraction Solvent) salts Salts (MgSO4 + NaCl) (Induce Phase Separation) acetonitrile->salts water->acetonitrile Step 2 psa PSA Sorbent (Removes organic acids, sugars) salts->psa Step 3 (Supernatant Transfer) c18 C18 Sorbent (Removes fats, waxes, non-polar lipids) end Clean Extract for Analysis psa->end mgso4 MgSO4 Sorbent (Removes residual water) c18->end mgso4->end

References

Troubleshooting & Optimization

Technical Support Center: Isoflucypram Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of isoflucypram in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing this compound in complex matrices like soil, cereals, or oily seeds?

A1: The primary challenges include:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification.[1]

  • Low Recovery: this compound can bind strongly to matrix components, especially in dry or high-fat matrices, leading to incomplete extraction and low recovery rates.

  • Metabolite Analysis: this compound degrades in the environment to form metabolites that may also need to be monitored. Identifying and quantifying these metabolites alongside the parent compound can be challenging.

  • Analyte Stability: this compound may degrade in sample extracts or standard solutions if not stored under appropriate conditions, leading to underestimation of its concentration.[2][3][4]

Q2: Which analytical technique is most suitable for the analysis of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound.[5][6] It offers high sensitivity and selectivity, which are crucial for detecting and quantifying low levels of the fungicide in complex sample matrices. The use of Multiple Reaction Monitoring (MRM) mode provides excellent specificity by monitoring characteristic precursor-to-product ion transitions.[5][7]

Q3: What is the QuEChERS method, and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method for pesticide residue analysis in food and agricultural samples.[8] The standard QuEChERS protocol is generally suitable for this compound, but modifications are often necessary for complex matrices to ensure efficient extraction and cleanup.[9][10][11]

Q4: How should I store my this compound analytical standards and prepared samples?

A4: To ensure stability, this compound stock solutions should be prepared in a high-purity solvent, stored in amber vials to protect from light, and kept at low temperatures (-20°C for long-term storage).[2][3][4] Prepared sample extracts should also be stored under similar conditions and analyzed as soon as possible to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Problem 1: Low or Inconsistent Recovery of this compound

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient extraction from dry matrices (e.g., grains, straw) Rehydrate the sample with water before adding the extraction solvent (acetonitrile). A common approach is to add water to achieve a total water content of around 80%.Improved solvent penetration into the matrix, leading to more efficient extraction and higher analyte recovery.
Strong binding to fatty matrices (e.g., oilseeds) Reduce the initial sample weight. Utilize a dispersive solid-phase extraction (d-SPE) cleanup step with C18 sorbent to remove lipids.Minimized matrix interferences and improved recovery of the non-polar this compound.
Inadequate homogenization Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, cryogenic milling can be effective.A representative subsample leads to more consistent and reproducible recovery results.
Analyte degradation during sample preparation Keep samples and extracts cool throughout the process. Avoid exposure to strong light. Ensure the pH of the extraction and final solutions are neutral.Minimized degradation of this compound, leading to more accurate and higher recovery values.
Problem 2: Significant Matrix Effects (Signal Suppression or Enhancement)

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Co-eluting matrix components Optimize the d-SPE cleanup step. Use a combination of sorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, and GCB (Graphitized Carbon Black) to remove pigments. Be cautious with GCB as it can retain planar molecules.Reduced interference from co-eluting matrix components, leading to more stable and accurate ionization of this compound.
Insufficient chromatographic separation Optimize the LC gradient to better separate this compound from matrix interferences. Using a column with a different stationary phase (e.g., biphenyl instead of C18) can also improve separation.Increased retention time difference between this compound and interfering compounds, minimizing ion suppression or enhancement at the point of elution.
Inappropriate calibration strategy Use matrix-matched calibration standards. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.The calibration curve will account for the signal suppression or enhancement caused by the matrix, leading to more accurate quantification.[1]
High concentration of co-extractives Dilute the final extract with the initial mobile phase. This can reduce the concentration of interfering matrix components.A reduction in the severity of matrix effects. However, this may compromise the limit of quantification.
Problem 3: Poor Peak Shape and Chromatography

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Contamination of the LC system Flush the LC system and column with a strong solvent. If peak shape issues persist, consider replacing the guard column or the analytical column.Removal of adsorbed matrix components that can cause peak tailing or splitting.
Incompatibility of injection solvent with mobile phase Ensure the final extract solvent is compatible with the initial mobile phase of the LC gradient. If necessary, evaporate the extract and reconstitute in the initial mobile phase.Sharper and more symmetrical peaks, leading to better integration and more accurate quantification.
Column degradation Check the column performance with a standard mixture. If performance has deteriorated, replace the column.Restored chromatographic performance with sharp, symmetrical peaks.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Soil
  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Rehydration: Add 8 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This is an illustrative example. Actual parameters should be optimized in your laboratory.

Parameter Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C

Illustrative MRM Transitions for this compound and its Soil Metabolite (M44)

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
This compound452.1225.1185.125
Metabolite M44482.1255.1215.130

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization 1. Homogenize Sample extraction 2. Extract with Acetonitrile & Salts homogenization->extraction cleanup 3. d-SPE Cleanup extraction->cleanup lc_separation 4. LC Separation cleanup->lc_separation ms_detection 5. MS/MS Detection (MRM) lc_separation->ms_detection quantification 6. Quantification ms_detection->quantification reporting 7. Reporting quantification->reporting

Caption: A generalized workflow for the analysis of this compound in complex matrices.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Analytical Problem (e.g., Low Recovery) check_extraction Check Extraction Efficiency start->check_extraction check_cleanup Evaluate Cleanup Step start->check_cleanup check_stability Assess Analyte Stability start->check_stability modify_extraction Modify Extraction (e.g., rehydration) check_extraction->modify_extraction optimize_cleanup Optimize Cleanup Sorbents check_cleanup->optimize_cleanup control_storage Control Storage Conditions check_stability->control_storage end Problem Resolved modify_extraction->end Resolution optimize_cleanup->end Resolution control_storage->end Resolution

Caption: A logical flow diagram for troubleshooting common analytical issues.

References

Technical Support Center: Isoflucypram Analysis via QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of isoflucypram.

Troubleshooting Guide

This section addresses specific issues that may arise during the QuEChERS workflow for this compound extraction, offering potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Inappropriate d-SPE Sorbent: this compound may be adsorbed by certain sorbents, leading to significant losses. For instance, graphitized carbon black (GCB) can interact with planar molecules.Sorbent Selection: Avoid using GCB if this compound recovery is low. A combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is a common starting point. For complex matrices, further optimization of sorbent type and amount is recommended.[1][2][3]
pH of Extraction Solvent: The stability and extraction efficiency of this compound can be pH-dependent.Solvent Modification: The addition of a small amount of formic acid to the final extract can help stabilize base-sensitive pesticides.[1] Experiment with buffering the initial extraction solvent to maintain a neutral or slightly acidic pH.
Inadequate Shaking/Vortexing: Incomplete mixing of the sample, solvent, and salts will lead to poor extraction efficiency.Ensure Thorough Mixing: Vortex or shake the sample vigorously for the recommended time to ensure complete interaction between the sample and the extraction solvent.
Strong Matrix Effects: Co-extracted matrix components can interfere with the analyte signal, leading to suppression or enhancement.Optimize Clean-up: Use a d-SPE clean-up step with appropriate sorbents to remove interfering matrix components.[2][3] Consider using different combinations or amounts of PSA, C18, and other sorbents. In some cases, a simplified QuEChERS method without a clean-up step may yield better results for specific matrices.[2]
High Variability in Results (Poor Precision) Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable analyte concentrations in the subsamples taken for extraction.Improve Homogenization: Ensure the initial sample is thoroughly homogenized before taking a representative subsample for extraction. For dry samples, ensure adequate hydration before extraction.[2]
Inconsistent Water Content in Samples: The original QuEChERS method was designed for samples with high water content. Variations in moisture can affect extraction efficiency.[2]Standardize Water Content: For samples with low moisture content, add a specific amount of water to hydrate the sample before adding the extraction solvent.[2]
Temperature Fluctuations during Extraction: Temperature can influence extraction kinetics and partitioning.Maintain Consistent Temperature: Perform extractions at a consistent room temperature to ensure reproducibility.
Matrix Effects (Signal Suppression or Enhancement) Co-eluting Matrix Components: Molecules from the sample matrix that are not removed during clean-up can elute at the same time as this compound, affecting its ionization in the mass spectrometer.Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for signal suppression or enhancement.
Insufficient Clean-up: The chosen d-SPE sorbents may not be effective at removing the specific interfering compounds in your matrix.Evaluate Different Sorbents: Test different d-SPE sorbents, such as PSA, C18, and others, individually and in combination to find the most effective clean-up for your sample matrix.[3][4]

Frequently Asked Questions (FAQs)

1. What is the best initial QuEChERS method to try for this compound analysis in a new matrix?

A good starting point for a new matrix is a standard QuEChERS protocol, such as the original unbuffered method or the AOAC or EN buffered methods.[1] A common approach involves extraction with acetonitrile followed by a d-SPE clean-up step using PSA and C18 sorbents.[3][5]

2. How can I determine if I have a matrix effect issue with my this compound analysis?

To assess matrix effects, compare the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of a standard spiked into a blank matrix extract after the QuEChERS procedure. A significant difference in peak areas indicates the presence of matrix effects.

3. What are the key parameters to optimize for improving this compound recovery?

The most critical parameters to optimize are the choice and amount of d-SPE clean-up sorbents, the type of extraction solvent, and the pH of the extraction environment.[2][4] The ratio of sample to solvent and the type and amount of salting-out salts can also influence recovery.[6]

4. When should I use graphitized carbon black (GCB) in my d-SPE clean-up?

GCB is effective at removing pigments and sterols.[3] However, it can also adsorb planar molecules, potentially leading to low recovery of this compound. It is advisable to test a method with and without GCB to determine its effect on this compound recovery in your specific matrix.

5. Can I use solvents other than acetonitrile for the extraction?

While acetonitrile is the most common solvent for QuEChERS, other solvents like acetone or ethyl acetate have been used. The choice of solvent can impact the extraction efficiency of this compound and the co-extraction of matrix components.[4] If you are experiencing issues with acetonitrile, a systematic evaluation of alternative solvents may be beneficial.

Experimental Protocols

General QuEChERS Protocol for this compound Analysis

This protocol provides a general workflow that can be adapted for various matrices.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add a specific volume of deionized water to achieve a total water content of approximately 80%.[2]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If required, add internal standards.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and buffering salts).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract Preparation and Analysis:

    • Take an aliquot of the cleaned-up supernatant.

    • Add any necessary stabilizers (e.g., a small amount of formic acid).

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol for Optimizing d-SPE Sorbents for this compound Recovery

This experiment is designed to determine the best sorbent combination for cleaning up extracts for this compound analysis.

  • Prepare a blank matrix extract by performing the extraction step of the general QuEChERS protocol on a sample known to be free of this compound.

  • Prepare a stock solution of this compound in acetonitrile.

  • Set up a series of d-SPE tubes with different sorbent combinations (e.g., PSA only, C18 only, PSA + C18, etc.).

  • Spike aliquots of the blank matrix extract with the this compound stock solution to a known concentration.

  • Add the spiked extracts to the different d-SPE tubes.

  • Vortex and centrifuge as per the general protocol.

  • Analyze the final extracts by LC-MS/MS.

  • Calculate the recovery of this compound for each sorbent combination by comparing the peak area to that of a standard in pure solvent.

  • Select the sorbent combination that provides the best recovery with the lowest matrix interference.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample AddSolvent 2. Add Acetonitrile Sample->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Take Supernatant Centrifuge1->Supernatant dSPE 7. Add to d-SPE Tube Supernatant->dSPE Vortex 8. Vortex dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 FinalExtract 10. Collect Final Extract Centrifuge2->FinalExtract Analysis 11. LC-MS/MS or GC-MS Analysis FinalExtract->Analysis

Caption: General workflow for the QuEChERS method.

Troubleshooting_Tree Start Low this compound Recovery CheckMatrix Is the matrix complex (e.g., high fat, pigments)? Start->CheckMatrix CheckSorbent Are you using GCB? CheckMatrix->CheckSorbent Yes CheckpH Is this compound pH sensitive? CheckMatrix->CheckpH No OptimizeSorbents Optimize d-SPE Sorbents (Test PSA, C18 combinations) CheckSorbent->OptimizeSorbents No RemoveGCB Remove GCB from d-SPE CheckSorbent->RemoveGCB Yes OptimizeSorbents->CheckpH RemoveGCB->CheckpH AdjustpH Adjust pH of extraction solvent or add stabilizer to final extract CheckpH->AdjustpH Yes CheckHomogenization Is sample homogenization and hydration adequate? CheckpH->CheckHomogenization No AdjustpH->CheckHomogenization CheckHomogenization->Start Yes (Re-evaluate) ImproveHomogenization Improve homogenization protocol and ensure proper hydration CheckHomogenization->ImproveHomogenization No ImproveHomogenization->Start Re-evaluate

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Isoflucypram Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of isoflucypram degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the known or expected degradation pathways of this compound?

A1: this compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is known to be persistent in soil and relatively stable to hydrolysis and photolysis under neutral pH conditions.[1] However, degradation can occur through biotic and abiotic pathways. Based on data from structurally similar pyrazole carboxamide fungicides and known metabolic processes, the expected degradation pathways for this compound include:

  • Biotic Degradation (Soil and Water): Microbial activity in soil is a primary driver of degradation for many pesticides.[2][3] For related SDHI fungicides, soil microorganisms like Pseudomonas fluorescens and Bacillus sp. have been shown to contribute to their breakdown.[4][5][6] Expected transformations include hydroxylation, demethylation, and cleavage of the amide bond.

  • Abiotic Degradation (Water):

    • Hydrolysis: While stable at neutral pH, hydrolysis may be more significant under acidic or alkaline conditions, potentially leading to the cleavage of the amide linkage.

    • Photolysis: Photodegradation in aqueous solutions can be influenced by pH and the presence of photosensitizers.[7] For similar fungicides, photolytic reactions include hydroxylation, dechlorination (if applicable to this compound's structure), and isomerization.[7][8]

  • Metabolism in Organisms: In animal metabolism studies, a known metabolite is This compound M07 (BCS-CN88460-desmethyl-1,2-propandiol) , indicating that hydroxylation and demethylation are key metabolic routes.

Q2: What are the primary analytical techniques for identifying and quantifying this compound and its degradation products?

A2: The most widely accepted and effective analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of degradation products in complex matrices like soil and water. For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient approach for extracting pesticides from various matrices.[9][10][11][12]

Q3: Where can I obtain analytical standards for this compound degradation products?

A3: Currently, analytical standards for most potential this compound degradation products may not be commercially available. It is recommended to contact specialized chemical suppliers who may offer custom synthesis of these compounds. For known metabolites like this compound M07, it is advisable to check with the manufacturer of the parent compound or major analytical standard providers.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound or its Degradation Products
Potential Cause Troubleshooting Step
Inefficient Extraction from Soil Matrix Soil is a complex matrix.[9][10] Ensure thorough homogenization of the soil sample. For dry soil samples, hydration with water prior to extraction can improve efficiency.[10] Increase shaking/vortexing time during the QuEChERS extraction step to ensure complete partitioning of the analytes into the solvent.
Analyte Adsorption to Labware Use silanized glassware or polypropylene tubes to minimize adsorption of analytes, especially for low-concentration samples.
Degradation during Sample Preparation Keep samples cool during and after extraction to prevent thermal degradation. If degradation is suspected, minimize the time between extraction and analysis.
Improper pH of Extraction Solvent The stability of this compound and its degradation products can be pH-dependent. Ensure the pH of your extraction solvent is optimized for the stability of your target analytes.
Issue 2: Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.[13][14][15][16]

Symptom Troubleshooting Step
Inconsistent Peak Areas for the Same Concentration Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.[13]
Poor Reproducibility Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization.
Signal Suppression or Enhancement Optimize Chromatographic Separation: Modify the LC gradient to better separate the analytes of interest from interfering matrix components. Using a column with a different selectivity can also be beneficial.
Improve Sample Cleanup: The dispersive solid-phase extraction (d-SPE) step in the QuEChERS protocol is crucial for removing matrix interferences.[11] For soil extracts, a combination of PSA (primary secondary amine) and C18 sorbents is often effective.[9]
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to generate potential degradation products of this compound under controlled laboratory conditions.

1. Hydrolytic Degradation:

  • Prepare solutions of this compound (e.g., 10 µg/mL) in buffered solutions at pH 4, 7, and 9.

  • Incubate the solutions in the dark at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 30 days).

  • Collect samples at various time points (e.g., 0, 1, 3, 7, 14, 30 days).

  • Analyze the samples by LC-MS/MS to identify the formation of degradation products.

2. Photolytic Degradation:

  • Prepare a solution of this compound (e.g., 10 µg/mL) in sterile, purified water.

  • Expose the solution to a light source that simulates sunlight (e.g., a xenon arc lamp) in a photostability chamber.

  • Run a parallel control sample stored in the dark.

  • Collect samples at various time points.

  • Analyze the samples by LC-MS/MS.

3. Biotic Degradation (Soil):

  • Treat a well-characterized soil sample with a known concentration of this compound.

  • Incubate the soil at a controlled temperature and moisture content.

  • Collect soil samples at various time points.

  • Extract the soil samples using the QuEChERS protocol (see Protocol 2).

  • Analyze the extracts by LC-MS/MS.

Protocol 2: QuEChERS Extraction of this compound and Degradation Products from Soil

1. Sample Preparation:

  • Homogenize 10 g of soil in a 50 mL centrifuge tube.

  • If the soil is dry, add an appropriate amount of water to achieve a paste-like consistency and allow it to hydrate.[10]

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18 for general cleanup).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Analysis:

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and its potential degradation products.

Data Presentation

Table 1: Example MRM Transitions for this compound and a Potential Degradation Product

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
This compound M07To be determinedTo be determinedTo be determinedTo be determined
Hypothetical Hydroxylated ProductTo be determinedTo be determinedTo be determinedTo be determined
Hypothetical Amide Cleavage ProductTo be determinedTo be determinedTo be determinedTo be determined

Note: The m/z values and collision energies need to be empirically determined by direct infusion of analytical standards or from high-resolution mass spectrometry data of degradation samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_degradation Forced Degradation cluster_extraction Extraction cluster_analysis Analysis soil Soil Sample quechers QuEChERS soil->quechers water Water Sample water->quechers hydrolysis Hydrolysis (pH 4, 7, 9) lcms LC-MS/MS hydrolysis->lcms photolysis Photolysis (Xenon Lamp) photolysis->lcms biotic Biotic (Soil Incubation) biotic->quechers quechers->lcms identification Degradation Product Identification lcms->identification This compound This compound Standard This compound->hydrolysis This compound->photolysis This compound->biotic

Caption: Experimental workflow for the identification of this compound degradation products.

degradation_pathway This compound This compound hydroxylated Hydroxylated Products This compound->hydroxylated Hydroxylation demethylated Demethylated Products (e.g., this compound M07) This compound->demethylated Demethylation amide_cleavage Amide Cleavage Products This compound->amide_cleavage Hydrolysis further_degradation Further Degradation Products hydroxylated->further_degradation demethylated->further_degradation amide_cleavage->further_degradation

Caption: Potential degradation pathways of this compound based on known metabolic routes.

troubleshooting_logic start Inaccurate Quantification check_recovery Check Analyte Recovery start->check_recovery low_recovery Low Recovery check_recovery->low_recovery check_matrix_effects Evaluate Matrix Effects low_recovery->check_matrix_effects No optimize_extraction Optimize Extraction (e.g., solvent, pH, time) low_recovery->optimize_extraction Yes matrix_effects_present Matrix Effects Present? check_matrix_effects->matrix_effects_present optimize_cleanup Optimize d-SPE Cleanup (e.g., sorbents) matrix_effects_present->optimize_cleanup Yes use_internal_standard Use Stable Isotope Internal Standard matrix_effects_present->use_internal_standard Yes matrix_matched_cal Use Matrix-Matched Calibration matrix_effects_present->matrix_matched_cal Yes optimize_lc Optimize LC Separation matrix_effects_present->optimize_lc Yes end Accurate Quantification matrix_effects_present->end No optimize_extraction->check_recovery optimize_cleanup->check_matrix_effects use_internal_standard->end matrix_matched_cal->end optimize_lc->check_matrix_effects

Caption: Troubleshooting logic for addressing inaccurate quantification in LC-MS/MS analysis.

References

managing matrix effects in isoflucypram LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isoflucypram by LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common analytical challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon is a major challenge in methods using electrospray ionization (ESI), which is common for pesticide analysis.[4] These effects manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components interfere with the analyte's ionization process, leading to a decreased signal intensity.[4][5]

  • Ion Enhancement: Less common, where co-eluting substances boost the analyte's signal intensity.[4]

For this compound analysis, particularly in complex matrices like cereals, soil, and various food products, these effects can lead to inaccurate quantification, poor method reproducibility, and compromised sensitivity.[6][7][8]

cluster_source LC Eluent cluster_esi ESI Source cluster_ms Mass Spectrometer cluster_effects Potential Matrix Effects Analyte This compound Ions Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Signal Observed Signal Droplet->Signal Ionization Process Suppression Ion Suppression (Lower Signal) Signal->Suppression Competition for charge/surface Enhancement Ion Enhancement (Higher Signal) Signal->Enhancement Improved desolvation

Caption: Conceptual overview of matrix effects in the ESI source.
Q2: What are the primary strategies for managing matrix effects in this compound analysis?

A2: A multi-faceted approach is recommended to control and compensate for matrix effects. The main strategies include:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in diverse matrices.[9][10][11][12][13]

  • Matrix-Matched Calibration: This is a crucial step for accurate quantification.[14][15] Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[2] This ensures that the standards and samples experience similar matrix effects, which are then factored into the calibration curve.

  • Use of Internal Standards (IS): An internal standard is a compound with similar chemical properties to the analyte, added at a known concentration to all samples, standards, and blanks. Stable isotope-labeled (SIL) versions of the analyte (e.g., this compound-d4 or ¹³C-isoflucypram) are the ideal choice as they co-elute and experience nearly identical matrix effects and extraction recovery variations as the target analyte.[2][4][7] The ratio of the analyte signal to the IS signal is used for quantification, which corrects for signal fluctuations.

  • Chromatographic Separation: Optimizing the LC method to achieve baseline separation between this compound and any major co-eluting interferences can significantly reduce matrix effects.

Q3: How can the QuEChERS method be adapted for analyzing this compound in different matrices like cereals and soil?

A3: The QuEChERS method is versatile and can be adapted based on the matrix properties.[10] Below are recommended starting protocols for cereal and soil matrices.

Experimental Protocol: Modified QuEChERS for Cereal Grains (e.g., Wheat, Barley)

This protocol is based on established methods for pesticide analysis in cereals.[10][11]

  • Sample Homogenization: Mill the cereal grain sample to a fine, uniform powder.

  • Hydration & Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water and vortex for 30 seconds to hydrate the sample. Let it stand for 30 minutes.

    • Add 10 mL of acetonitrile (ACN).

    • Shake vigorously for 1 hour using a mechanical shaker.[10][11]

  • Salting-Out Partitioning:

    • Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL microcentrifuge tube.

    • The tube should contain 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.[10][11] This combination helps remove fatty acids, sugars, and non-polar interferences.

    • Vortex for 1 minute and centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: QuEChERS for Soil

This protocol is adapted from standard methods for pesticide extraction from soil.[14]

  • Sample Preparation:

    • For moist soil (≥70% water), weigh 10 g directly into a 50 mL centrifuge tube.

    • For dry soil, weigh 5 g, add 5 mL of reagent water, vortex, and allow to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube. Using acidified ACN can improve the recovery of certain pesticides.[1]

    • Shake vigorously for 5 minutes.

  • Salting-Out Partitioning:

    • Add the contents of a buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake immediately for 2 minutes and centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 1 minute and centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Troubleshooting Guides

start Start: Analytical Problem (e.g., Low Recovery, Poor Reproducibility) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is check_cal Are Matrix-Matched Standards being used? check_is->check_cal Yes impl_is Action: Implement a suitable SIL-IS (preferred) or a structural analog IS. check_is->impl_is No check_prep Review Sample Prep: Is QuEChERS cleanup adequate? check_cal->check_prep Yes impl_cal Action: Prepare calibration standards in blank matrix extract. check_cal->impl_cal No check_lcms Review LC-MS/MS Method: - MRM transitions optimized? - Chromatography issues? check_prep->check_lcms Yes opt_prep Action: Optimize d-SPE cleanup. Try different sorbents (e.g., GCB for pigments). Evaluate extraction solvent/pH. check_prep->opt_prep No opt_lcms Action: Infuse standard to confirm and optimize MRM transitions. Check for peak shape/retention shifts. check_lcms->opt_lcms No end End: Problem Resolved check_lcms->end Yes impl_is->check_cal impl_cal->check_prep opt_prep->check_lcms opt_lcms->end

Caption: A logical workflow for troubleshooting common matrix effect issues.
Problem: My results show poor reproducibility and high relative standard deviations (RSDs).

Cause & Solution: This is a classic symptom of uncompensated matrix effects. Different sample lots can have varying levels of interfering components, causing the analyte signal to fluctuate unpredictably.

  • Primary Solution: Use an Internal Standard. The most effective way to correct for this variability is to use a stable isotope-labeled internal standard for this compound. If a dedicated SIL-IS is not available, a structurally similar labeled compound may be used, but its performance must be carefully validated. The ratio of the analyte to the IS should be highly reproducible even if the absolute signal intensities vary.

  • Secondary Solution: Verify Matrix-Matched Calibration. Ensure your "blank" matrix is truly representative and free of this compound. Inconsistency in the blank matrix used for calibration can introduce variability.[2]

Problem: I am experiencing low recovery of this compound.

Cause & Solution: Low recovery can be caused by inefficient extraction or significant, uncorrected ion suppression.

  • Evaluate Extraction Efficiency:

    • Protocol: Prepare a pre-extraction spike (add this compound to the blank matrix before the QuEChERS process) and a post-extraction spike (add this compound to the final blank extract after the QuEChERS process).

    • Analysis: Compare the peak area of the pre-extraction spike to the post-extraction spike. If the pre-extraction spike area is significantly lower, your extraction step is inefficient. Consider adjusting the extraction solvent (e.g., adding 1% formic acid to acetonitrile) or increasing the shaking time.[1]

  • Evaluate Ion Suppression:

    • Protocol: Compare the peak area of the post-extraction spike to a standard prepared in pure solvent at the same concentration.

    • Analysis: If the post-extraction spike area is significantly lower, you are experiencing ion suppression. This indicates that your d-SPE cleanup step is not adequately removing matrix interferences.

    • Action: Modify the d-SPE step. For matrices with high pigment content, consider adding Graphitized Carbon Black (GCB) to the d-SPE tube. For high-fat matrices, ensure C18 is included. Note that GCB can sometimes retain planar pesticides, so its use should be validated for this compound.[9] Some studies have found that for soil, omitting the cleanup step entirely can paradoxically improve results for some pesticides, which could be tested as an optimization step.[9]

Problem: My quantification is inaccurate (consistently high or low).

Cause & Solution: This systematic error, or bias, is often due to matrix effects that are not being properly compensated for by the calibration method.

  • Solution: Implement Matrix-Matched Calibration. If you are using a solvent-based calibration curve, it will not account for matrix effects, leading to biased results.[6][7] You must switch to matrix-matched calibration.

Experimental Protocol: Preparing Matrix-Matched Calibration Standards
  • Prepare Blank Matrix Extract: Take a sample of a representative blank matrix (e.g., organic wheat flour, untreated soil) and process it through the entire QuEChERS protocol described above. The resulting final supernatant is your "matrix blank."

  • Prepare a Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent like acetonitrile.

  • Create Calibration Series: Perform serial dilutions of your stock solution into the matrix blank to create your calibration curve points (e.g., 1, 5, 10, 25, 50, 100 ng/mL). This ensures each calibration point contains the same amount of matrix components.

  • Analyze and Quantify: Use this calibration curve to quantify your unknown samples that have been processed through the same extraction procedure.

Data Presentation: Example Recovery & Matrix Effect Data

Table 1: Example Recovery Data for a QuEChERS Method in Various Crop Matrices [1] (Data shown for the similar compound Isocycloseram as a performance indicator)

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
Hulled Rice0.0171.5< 10
0.285.2< 10
Potato0.0195.6< 10
0.2101.3< 10
Soybean0.01109.8< 10
0.298.7< 10
Mandarin0.0188.4< 10
0.292.1< 10
Kimchi Cabbage0.01105.4< 10
0.2102.5< 10

Table 2: Example Recovery Data for Multi-Residue Pesticide Analysis in Soil using QuEChERS (Illustrates typical performance of the method in a complex matrix)

Pesticide ClassSpiking Level (ng/g)Average Recovery (%)Average RSD (%)
Neutral Pesticides5070-110< 10
Acidic Pesticides5075-105< 12
Basic Pesticides5065-95*< 15

*Note: Basic compounds can sometimes exhibit lower recovery in soil due to stronger ionic interactions.

Problem: I cannot find the correct LC-MS/MS parameters (MRM transitions) for this compound.

A1: Optimal Multiple Reaction Monitoring (MRM) transitions are instrument-dependent and should be determined empirically using a pure analytical standard of this compound.

Experimental Protocol: Determining Optimal MRM Transitions
  • Prepare Standard Solution: Prepare a ~1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion & Precursor Ion Scan (MS1):

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Perform a full scan in positive electrospray ionization (ESI+) mode to identify the precursor ion. This will typically be the protonated molecule, [M+H]⁺.

  • Product Ion Scan (MS2):

    • Set the mass spectrometer to isolate the precursor ion identified in the previous step.

    • Perform a product ion scan by fragmenting the precursor ion in the collision cell. Vary the collision energy (CE) in steps (e.g., from 10 V to 50 V in 5 V increments) to find the energy that produces the most stable and abundant product ions.

  • Select MRM Transitions:

    • Identify the two or three most abundant and stable product ions from the MS2 scan.

    • The most intense product ion is typically used for quantification .

    • The second most intense product ion is used for confirmation .

  • Optimize Cone/Declustering Potential: For each MRM transition, infuse the standard again and vary the cone or declustering potential to maximize the signal for that specific transition.

  • Record Parameters: Document the optimized parameters in your method as shown in the template below.

Table 3: LC-MS/MS Parameters Template for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (V)Product Ion (m/z) (Qualifier)Collision Energy (V)Cone/DP Voltage (V)
This compoundDetermineDetermineOptimizeDetermineOptimizeOptimize

References

isoflucypram stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isoflucypram under various experimental conditions. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: Based on regulatory assessments, this compound is considered to be a highly stable compound in aqueous solutions. It is not susceptible to significant hydrolysis under typical environmental and laboratory conditions.

Q2: How does pH affect the stability of this compound?

A2: this compound is reported to be stable across a range of relevant pH values.[1] Hydrolysis is not considered a major degradation pathway in acidic, neutral, or alkaline aqueous solutions under standard temperature conditions.[1]

Q3: Is this compound sensitive to temperature changes in solution?

Q4: Can the formulation of this compound impact its stability in my experiments?

A4: Yes, the formulation, including the use of solvents, excipients, and other active ingredients, can influence the stability of this compound in a prepared solution. It is crucial to consider the compatibility of all components in your formulation.

Q5: Are there any known degradation products of this compound under typical laboratory conditions?

A5: Due to its high stability to hydrolysis, significant formation of degradation products in aqueous solutions under normal pH and temperature conditions is not expected.

Data on this compound Stability

The following tables summarize the available data on the stability of this compound.

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions

pH LevelTemperature (°C)Half-life (DT₅₀)Data Source
720StableAERU, University of Hertfordshire[1]
All relevant pH valuesNot specifiedStableAERU, University of Hertfordshire[1]

Note: "Stable" indicates that significant degradation was not observed under the specified conditions. More detailed quantitative data from regulatory studies are not publicly available.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected loss of this compound concentration in solution. 1. Interaction with other components: Other substances in your formulation (e.g., other pesticides, adjuvants) may be reacting with this compound. 2. Adsorption: this compound may adsorb to the surface of your container material (e.g., certain plastics). 3. Photodegradation: Although generally stable, prolonged exposure to high-intensity UV light could potentially lead to degradation.1. Review the compatibility of all components in your mixture. Prepare a simple solution of this compound in a pure solvent as a control. 2. Use glass or inert plastic containers. Perform a recovery test to check for adsorption. 3. Store solutions in amber vials or protect them from direct light.
Inconsistent results between experimental replicates. 1. Inaccurate pH measurement or control: Fluctuations in the pH of your buffer can affect the behavior of other components in your solution. 2. Non-homogenous solution: this compound has low water solubility, which may lead to incomplete dissolution or precipitation. 3. Contamination: Contamination of solvents or glassware can introduce reactive species.1. Calibrate your pH meter regularly. Ensure your buffer has sufficient capacity to maintain the target pH. 2. Ensure complete dissolution of this compound. Use a co-solvent if necessary and vortex or sonicate to ensure homogeneity. Visually inspect for any precipitate before use. 3. Use high-purity solvents and thoroughly clean all glassware.
Precipitation observed in the prepared solution. 1. Low aqueous solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system. 2. "Salting out" effect: High concentrations of salts in your buffer could reduce the solubility of this compound.1. Check the solubility of this compound in your specific solvent system. You may need to use a co-solvent (e.g., acetonitrile, methanol) to maintain solubility. 2. If possible, reduce the salt concentration of your buffer or select a different buffer system.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solutions

This protocol provides a general framework for determining the hydrolytic stability of this compound under specific pH and temperature conditions.

1. Materials:

  • This compound analytical standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, borate, citrate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks, pipettes, and autosampler vials (amber glass recommended)

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

2. Preparation of Buffer Solutions:

  • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Ensure the buffers are sterile to prevent microbial degradation.

3. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

4. Preparation of Test Solutions:

  • In volumetric flasks, add a small, known volume of the this compound stock solution to the prepared buffer solutions to achieve the desired final concentration. The final concentration should be below the solubility limit of this compound in the aqueous buffer. The volume of organic solvent from the stock solution should be minimal (typically <1%) to avoid affecting the properties of the aqueous solution.

  • Prepare triplicate samples for each pH and temperature condition.

  • Prepare a control sample at time zero (T=0) for each condition.

5. Incubation:

  • Place the test solutions in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25°C, 40°C, 50°C).

  • Protect the solutions from light.

6. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each test solution.

  • Immediately analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Monitor for the appearance of any degradation products.

7. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • If degradation is observed, determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT₅₀) for each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions in Buffers prep_stock->prep_test prep_buffers Prepare Buffer Solutions (e.g., pH 4, 7, 9) prep_buffers->prep_test incubate Incubate at Controlled Temperature & Dark prep_test->incubate sampling Sample at Predetermined Time Intervals incubate->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Calculate Concentration & Degradation Rate hplc_analysis->data_analysis results Determine Half-life (DT50) data_analysis->results

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Identifying Isoflucypram Resistance Mutations in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying isoflucypram resistance mutations in fungi. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does resistance develop?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Its primary mode of action is the blockage of the mitochondrial respiratory chain at Complex II (succinate dehydrogenase), specifically by binding to the ubiquinone-binding (Qp) site.[1] This inhibition of the tricarboxylic acid (TCA) cycle disrupts cellular respiration, leading to fungal cell death.

Resistance to this compound, and other SDHIs, primarily arises from target-site mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, namely SdhB, SdhC, and SdhD.[1][2] These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of this compound to the Qp site and rendering the fungicide less effective.[1]

Q2: Which specific mutations in the Sdh genes are known to confer resistance to SDHI fungicides?

A2: Numerous mutations in the SdhB, SdhC, and SdhD subunits have been identified in various plant pathogenic fungi that confer resistance to SDHI fungicides. The specific mutation and its impact on the level of resistance can vary depending on the fungal species and the specific SDHI compound. Some of the most frequently reported mutations are summarized in the table below. While specific data for this compound is still emerging, cross-resistance patterns with other SDHIs are often observed.[3]

Q3: What are the primary molecular methods used to detect these resistance mutations?

A3: The most common molecular techniques for identifying fungicide resistance mutations include:

  • Polymerase Chain Reaction (PCR) based methods:

    • Allele-Specific PCR (AS-PCR) / quantitative PCR (qPCR): These methods are designed to specifically amplify a DNA sequence containing a particular mutation. They are rapid and can be quantitative, allowing for the determination of the frequency of a known mutation in a population.[4][5]

    • PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique involves amplifying a region of the target gene and then digesting the PCR product with a specific restriction enzyme that recognizes a site created or eliminated by the mutation. The resulting DNA fragment patterns on a gel can distinguish between wild-type and mutant alleles.[3][6]

  • DNA Sequencing:

    • Sanger Sequencing: This method determines the exact nucleotide sequence of a PCR-amplified region of the Sdh gene, allowing for the identification of both known and novel mutations.[7][8]

    • Next-Generation Sequencing (NGS): NGS technologies can be used for amplicon sequencing to detect a wide range of mutations, including novel ones, across multiple target genes simultaneously and at high throughput.

Data Presentation: Known SDHI Resistance Mutations

The following table summarizes key mutations in the SdhB, SdhC, and SdhD subunits that have been associated with resistance to various SDHI fungicides in different fungal pathogens. The resistance factor (RF) is the ratio of the EC50 of the resistant isolate to the EC50 of a sensitive wild-type isolate.

Fungal SpeciesSdh SubunitAmino Acid SubstitutionFungicide(s) with Reduced SensitivityResistance Factor (RF) Range
Alternaria alternataSdhBH277Y/R/LBoscalid, Fluxapyroxad, Pyraziflumid, IsofetamidModerate to High
SdhCH134RBoscalid, Fluxapyroxad, PyraziflumidHigh
SdhDD123EBoscalidHigh
Botrytis cinereaSdhBP225F/L/TBoscalid, Isopyrazam, Fluxapyroxad, FluopyramLow to High
SdhBH272Y/R/LBoscalid, Isopyrazam, FluxapyroxadModerate to High
SdhBN230IBoscalid, Fluopyram, FluxapyroxadLow to Moderate
Zymoseptoria triticiSdhCC-T79NIsopyrazamLow
SdhCC-H152RMultiple SDHIsHigh
Passalora fulvaSdhCT78IBoscalid, Penthiopyrad, Fluopyram, IsofetamidModerate
SdhCN85K/SBoscalid, Penthiopyrad, Fluopyram, IsofetamidLow to High
SdhCH151RBoscalid, Penthiopyrad, Fluopyram, IsofetamidModerate

(Note: This table is not exhaustive and represents a selection of commonly cited mutations. EC50 values and resistance factors can vary significantly based on experimental conditions.)

Experimental Protocols

Protocol 1: Fungal Genomic DNA Extraction

This protocol describes a rapid method for extracting fungal DNA suitable for PCR-based analyses.[9][10][11]

Materials:

  • Fungal mycelia

  • 1.5 mL microcentrifuge tubes

  • Sterile toothpicks or scalpels

  • Lysis Buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS)

  • Potassium Acetate (5 M, pH 4.8)

  • Isopropanol (100%)

  • Ethanol (70%)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • Microcentrifuge

Procedure:

  • Aseptically transfer a small amount of fungal mycelia into a 1.5 mL microcentrifuge tube containing 500 µL of Lysis Buffer.

  • Disrupt the mycelia using a sterile toothpick by vortexing or scraping against the side of the tube.

  • Incubate at room temperature for 10 minutes.

  • Add 150 µL of potassium acetate, vortex briefly, and centrifuge at >10,000 x g for 1 minute.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Add an equal volume of isopropanol and mix by gentle inversion.

  • Centrifuge at >10,000 x g for 2 minutes to pellet the DNA.

  • Discard the supernatant and wash the DNA pellet with 300 µL of 70% ethanol.

  • Centrifuge at 10,000 x g for 1 minute, discard the supernatant, and air dry the pellet.

  • Resuspend the DNA pellet in 50 µL of TE buffer. The DNA is now ready for use in PCR.

Protocol 2: PCR Amplification of Sdh Gene Fragments

This is a general protocol for amplifying fragments of the SdhB, SdhC, or SdhD genes. Primer sequences will need to be designed based on the target fungal species' sequence.

Materials:

  • Fungal genomic DNA (from Protocol 1)

  • Forward and reverse primers for the target Sdh gene fragment

  • Taq DNA polymerase and corresponding buffer

  • dNTP mix

  • Nuclease-free water

  • Thermocycler

PCR Reaction Mixture (25 µL):

Component Final Concentration Volume
10x PCR Buffer 1x 2.5 µL
dNTP Mix (10 mM each) 200 µM 0.5 µL
Forward Primer (10 µM) 0.4 µM 1.0 µL
Reverse Primer (10 µM) 0.4 µM 1.0 µL
Taq DNA Polymerase 1.25 U 0.25 µL
Genomic DNA ~50 ng 1.0 µL

| Nuclease-free water | - | to 25 µL |

Thermocycler Program:

Step Temperature Time Cycles
Initial Denaturation 95°C 3 min 1
Denaturation 95°C 30 sec 35
Annealing 55-65°C* 30 sec
Extension 72°C 1 min/kb
Final Extension 72°C 5 min 1

| Hold | 4°C | ∞ | |

*The annealing temperature should be optimized for the specific primer pair.

Protocol 3: Sanger Sequencing of PCR Products

This protocol outlines the steps for preparing PCR products for Sanger sequencing.

Materials:

  • Purified PCR product (from Protocol 2)

  • Sequencing primer (either the forward or reverse PCR primer)

  • Nuclease-free water

Procedure:

  • Verify the successful amplification of a single PCR product of the correct size by agarose gel electrophoresis.

  • Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Quantify the concentration of the purified PCR product using a spectrophotometer.

  • Prepare the sequencing reaction according to the specifications of the sequencing facility or service. Typically, this involves mixing a specific amount of the purified PCR product with the sequencing primer.

  • Submit the sample for sequencing.

  • Analyze the resulting chromatogram to identify any nucleotide changes that result in amino acid substitutions.

Troubleshooting Guides

Troubleshooting PCR Amplification

IssuePossible CauseRecommended Solution
No PCR product Poor quality/quantity of template DNARe-extract DNA and check concentration and purity.[12]
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.[13]
Primer design issuesVerify primer specificity and check for secondary structures.[13][14]
Non-specific bands Annealing temperature too lowIncrease the annealing temperature in 2°C increments.
High primer concentrationReduce the primer concentration in the PCR reaction.
ContaminationUse filter tips and dedicated PCR workstations. Run a no-template control.[13]
Faint bands Insufficient number of cyclesIncrease the number of PCR cycles to 35-40.
Low template concentrationIncrease the amount of template DNA in the reaction.

Troubleshooting Sanger Sequencing Results

IssuePossible CauseRecommended Solution
High background noise Poor quality PCR productGel purify the PCR product to ensure a single template.
Contamination of sequencing reactionUse fresh reagents and sterile techniques.
Double peaks Heterozygous mutationThis is the expected result for a heterozygous mutation.[7]
Contaminated PCR productRe-purify the PCR product or re-amplify from a pure fungal culture.
Weak signal Insufficient template or primerIncrease the concentration of the PCR product and/or sequencing primer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mutation Analysis cluster_results Results fungal_isolate Fungal Isolate dna_extraction Genomic DNA Extraction fungal_isolate->dna_extraction pcr_amplification PCR Amplification of Sdh Genes dna_extraction->pcr_amplification as_qpcr Allele-Specific qPCR pcr_amplification->as_qpcr pcr_rflp PCR-RFLP pcr_amplification->pcr_rflp sanger_sequencing Sanger Sequencing pcr_amplification->sanger_sequencing genotype_determination Genotype Determination as_qpcr->genotype_determination pcr_rflp->genotype_determination sanger_sequencing->genotype_determination resistance_phenotype Correlation with Resistance Phenotype genotype_determination->resistance_phenotype

Caption: Experimental workflow for identifying this compound resistance mutations.

troubleshooting_logic start Suspected this compound Resistance phenotype_test Perform in vitro fungicide sensitivity assay (EC50 determination) start->phenotype_test is_resistant Isolate shows reduced sensitivity? phenotype_test->is_resistant molecular_analysis Proceed with Molecular Analysis (See Experimental Workflow) is_resistant->molecular_analysis Yes not_resistant Resistance not confirmed. Check other factors (e.g., application issues). is_resistant->not_resistant No mutation_found Mutation identified in SdhB, SdhC, or SdhD? molecular_analysis->mutation_found known_mutation Is it a known resistance mutation? mutation_found->known_mutation Yes novel_mutation Potential novel resistance mutation. Further characterization needed. mutation_found->novel_mutation Yes (Novel) no_mutation No target-site mutation found. Investigate other resistance mechanisms (e.g., efflux pumps, target overexpression). mutation_found->no_mutation No correlate Correlate mutation with resistance level. known_mutation->correlate

Caption: Logical troubleshooting guide for investigating this compound resistance.

References

overcoming isoflucypram metabolite interference in analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges related to isoflucypram and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is metabolite interference a concern in its analysis?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide used in agriculture.[1][2][3] Like many agrochemicals, this compound is metabolized in the environment and in biological systems. These metabolites can have similar chemical structures to the parent compound, leading to potential interference in analytical methods. This interference can manifest as co-eluting peaks in chromatography, or as suppression or enhancement of the analyte signal in mass spectrometry, ultimately affecting the accuracy of quantification.[4][5]

Q2: What are the known or expected metabolites of this compound?

A2: While a complete metabolic pathway for this compound is not extensively detailed in publicly available literature, a known groundwater metabolite has been identified as 2-(4-chloro-2-isopropyl-phenyl)-2-hydroxy-propionic acid. General metabolic pathways for similar fungicides often involve hydroxylation, cleavage of functional groups, and conjugation. Therefore, analysts should be aware of potential metabolites arising from modifications to the pyrazole ring, the cyclopropyl group, or the benzyl moiety of the this compound molecule.

Q3: What are the recommended analytical techniques for the analysis of this compound and its metabolites?

A3: The most common and effective techniques for the analysis of this compound and its metabolites are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][7] Sample preparation often utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is a widely accepted technique for extracting pesticide residues from various matrices.[8][9][10] High-resolution mass spectrometry (HRMS) can also be a valuable tool for identifying unknown metabolites and for distinguishing between isobaric interferences.[11][12]

Troubleshooting Guides

Issue 1: Unexpected Peaks or Distorted Peak Shapes in Chromatograms
  • Question: I am observing unexpected peaks, peak tailing, or peak splitting in my chromatograms during this compound analysis. Could this be due to metabolite interference?

  • Answer: Yes, these issues can arise from the co-elution of this compound with one or more of its metabolites. The similarity in chemical structure can lead to similar retention times on the analytical column.

  • Troubleshooting Steps:

    • Chromatographic Optimization: Modify the liquid chromatography method to improve the separation between this compound and its potential metabolites.

      • Gradient Adjustment: Alter the gradient slope or the composition of the mobile phases to enhance resolution.

      • Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.

      • Temperature Control: Optimize the column temperature to improve peak shape and resolution.

    • Sample Preparation Review: Ensure the sample preparation method, such as QuEChERS, is effectively removing matrix components that could also cause chromatographic interference.[13]

Issue 2: Inaccurate Quantification and Poor Reproducibility
  • Question: My quantitative results for this compound are inconsistent and show high variability. Could metabolites be affecting my results?

  • Answer: Inaccurate quantification is a common consequence of metabolite interference, often due to matrix effects where co-eluting compounds suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[14][15][16]

  • Troubleshooting Steps:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound and its metabolites. This helps to compensate for matrix effects that are consistent across samples.[17]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most robust method to correct for both extraction efficiency and matrix effects. The SIL-IS will behave almost identically to the analyte during sample preparation and analysis.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and metabolites, thereby minimizing their impact on ionization.[16]

Issue 3: Difficulty Distinguishing this compound from an Isobaric Metabolite
  • Question: I suspect an isobaric metabolite is interfering with my this compound measurement, as they have the same precursor and product ions in my MRM method. How can I resolve this?

  • Answer: Isobaric interference, where a metabolite has the same mass-to-charge ratio as the parent compound, can be a significant challenge.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, which can often differentiate between compounds with the same nominal mass but different elemental compositions.[12]

    • Optimize MS/MS Fragmentation: Investigate alternative precursor and product ion transitions (MRMs) for this compound. Even if the precursor ions are the same, it may be possible to find unique product ions for the parent compound and the interfering metabolite by adjusting the collision energy.[5][18]

    • Enhanced Chromatographic Separation: As a primary step, focus on achieving baseline separation of the isobars through the chromatographic optimizations mentioned in Issue 1.

Data Presentation

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition 1 [Precursor Ion] > [Product Ion 1]
MRM Transition 2 [Precursor Ion] > [Product Ion 2]
Collision Energy Optimized for each transition

Table 2: Hypothetical Method Performance Comparison

Analytical ApproachAverage Recovery (%)Relative Standard Deviation (%)
Solvent-only Calibration 6525
Matrix-Matched Calibration 9510
SIL-Internal Standard 1024

Experimental Protocols & Visualizations

Protocol: Generic QuEChERS Sample Preparation for Plant Material
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO₄ and PSA (primary secondary amine). Vortex for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge at 5000 rpm for 5 minutes. Collect the supernatant, filter, and inject into the LC-MS/MS system.

Visualizations

cluster_0 Hypothetical Metabolic Pathway of this compound This compound This compound Metabolite_A Hydroxylated Metabolite This compound->Metabolite_A Hydroxylation Metabolite_B Cleavage Product This compound->Metabolite_B Hydrolysis Metabolite_C Conjugated Metabolite Metabolite_A->Metabolite_C Conjugation

Caption: Hypothetical metabolic pathway of this compound.

cluster_1 Troubleshooting Workflow for Analytical Interference A Observe Unexpected Peak or Inaccurate Quantification B Optimize Chromatographic Separation (Gradient, Column) A->B C Implement Matrix-Matched Calibration or SIL-IS A->C D Utilize High-Resolution MS or Optimize MRM Transitions A->D E Problem Resolved? B->E C->E D->E F Consult Further Technical Support E->F No

Caption: Workflow for troubleshooting analytical interference.

References

optimization of isoflucypram spray application parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of isoflucypram spray application parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound application parameters? A1: For foliar application on cereal crops like wheat, initial parameters for products such as Vimoy® are a water volume of 150-300 liters per hectare (L/ha) and a spray pressure of 2-3 bar.[1] The higher water volumes are recommended for dense crop canopies to ensure thorough penetration to the lower leaves.[1] A "MEDIUM" spray quality, as defined by the British Crop Production Council (BCPC), is generally advised.[1]

Q2: Which type of spray nozzle is best for this compound application? A2: The choice of nozzle is critical for achieving optimal coverage and minimizing drift.[2] For systemic fungicides like this compound, nozzles that produce medium-sized droplets are often preferred.[3] Extended-range flat-fan nozzles are widely used as they provide excellent spray distribution over a range of pressures and are suitable for systemic fungicide applications.[4] Always consult the specific product label and consider environmental conditions, as larger droplets may be necessary in windy conditions to prevent drift.[3]

Q3: How does travel speed affect the efficacy of the spray application? A3: Forward travel speed significantly impacts spray deposition.[5] Increasing speed can reduce the amount of product deposited per unit area and may compromise coverage, especially in dense canopies.[5] It is crucial to calibrate your equipment to ensure that the desired application rate is maintained at your chosen travel speed.[6][7] Going too fast can also increase the risk of spray drift.[3]

Q4: Should I use an adjuvant with this compound? A4: Adjuvants can improve the efficacy of crop protection products by enhancing spray coverage, droplet retention, or uptake into the plant tissue.[8] The innovative iblon® formulations of this compound are designed to ensure effective spray adhesion and comprehensive coverage.[9] However, if you are tank-mixing this compound with other products or facing challenging environmental conditions (e.g., waxy leaf surfaces, low humidity), a suitable adjuvant may improve performance.[8][10] Always perform a compatibility test before mixing.[6]

Q5: Can this compound be tank-mixed with other pesticides or fertilizers? A5: Yes, this compound is often available in co-formulations or co-packs with other fungicides, such as prothioconazole, to provide broad-spectrum activity and manage resistance.[11][12] When considering a tank mix with other pesticides or liquid fertilizers, it is essential to check product labels for compatibility information.[6] If information is not available, a jar test is recommended to check for physical incompatibility, such as the formation of insoluble precipitates.[6]

Q6: How can I manage the risk of fungicide resistance with this compound? A6: this compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide, belonging to FRAC Group 7.[13][14] To manage resistance, it is critical to use this compound as part of an integrated disease management program. Key strategies include:

  • Using mixtures and sequences of fungicides with different modes of action.[15]

  • Applying SDHI fungicides preventively or in the early stages of disease development.[13]

  • Limiting the total number of SDHI applications per season.[13]

  • Adhering to the manufacturer's recommended application rates.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Disease Control - Incorrect Application Timing: Application was not preventive or occurred too late in the disease cycle.[13]- Inadequate Coverage: Insufficient water volume, incorrect nozzle selection, or excessive travel speed leading to poor canopy penetration.[1][5]- Fungicide Resistance: Pathogen population may have developed resistance to SDHI fungicides.[13][15]- Improper Tank Mix: Chemical incompatibility or unfavorable pH in the spray tank reduced fungicide activity.[6]- Apply this compound preventively or at the first sign of disease.[13]- Increase water volume to 150-300 L/ha for dense canopies.[1] Select appropriate nozzles (e.g., extended-range flat-fan) and reduce speed.[5]- Rotate with fungicides from different FRAC groups. Do not rely solely on SDHIs.[13]- Conduct a jar test for compatibility. Check and adjust water pH to be near neutral (approx. 7.0) before adding fungicide.[6]
Uneven Spray Pattern / Streaking in the Field - Clogged or Worn Nozzles: Debris or dried chemical residue is blocking one or more nozzles, or nozzles are worn, affecting the spray pattern.[7][16]- Incorrect Boom Height: Boom is too low, preventing proper overlap of spray patterns, or too high, increasing drift.[2][4]- Improper Nozzle Spacing/Orientation: Nozzles are not spaced correctly for the spray angle, or flat-fan nozzles are not angled for 100% overlap.[2]- Remove, inspect, and clean all nozzles and filters with a soft brush and water.[16] Replace worn nozzles.[7]- Adjust boom height based on nozzle spray angle (e.g., 110-degree nozzles can be used at lower heights than 80-degree nozzles) to achieve 50-100% overlap.[4][10]- Ensure nozzle spacing and orientation on the boom are set according to manufacturer specifications to achieve uniform coverage.[2]
Excessive Spray Drift - Fine Droplet Size: High spray pressure and/or incorrect nozzle type are creating very fine droplets (<100 microns) that are susceptible to wind.[3][6]- High Boom Height: The higher the boom, the longer droplets are exposed to wind.[4]- Unfavorable Weather Conditions: Spraying in high winds.[7]- Reduce spray pressure to the lower end of the recommended range (e.g., 2-3 bar). Select low-drift or air-induction nozzles that produce coarser droplets.[17]- Lower the boom to the minimum height required for proper pattern overlap.[4]- Avoid spraying in windy conditions. A light breeze (2-6 mph) can aid deposition, but calm or gusty conditions should be avoided.[7]
Nozzle Clogging - Contaminated Water Source: Debris in the water used for the spray solution.- Incompatible Tank Mix: Products in the tank mix are reacting to form precipitates.[6]- Improper Mixing Procedure: Incorrect order of adding products to the tank.- Use clean water and adequate filtration in the sprayer system.[7]- Always check for compatibility before mixing. Use a compatibility agent if necessary.[6]- Follow the correct mixing order (e.g., fill tank halfway, add buffer, add fungicide, then other products, with agitation).[6]

Quantitative Data Summary

Table 1: Manufacturer Recommended Application Parameters for this compound (Vimoy®)

Parameter Recommendation Notes
Application Rate 1.5 Liters per hectare For wheat.[1]
Water Volume 150 - 300 L/ha Higher volumes are for dense canopies to ensure good penetration.[1]
Spray Pressure 2 - 3 bar Recommended range to balance coverage and drift.[1]
Spray Quality MEDIUM (BCPC) A standard classification for droplet size.[1]
Max Total Dose 1.5 L/ha Maximum allowable dose per crop.[1]

| Max Applications | 1 per crop | A maximum of 75g this compound/ha may be applied every two years.[1] |

Table 2: Influence of Nozzle Type and Pressure on Droplet Size (General Data)

Nozzle Type Operating Pressure Typical Droplet Size Suitability for Systemic Fungicides
Extended-Range Flat-Fan 1 - 4 bar (15 - 60 psi) Fine to Coarse Good to Excellent[4]
Hollow Cone 2 - 5.5 bar (30 - 80 psi) Fine to Medium Good (often used for foliar applications)[3][18]
Air Induction 2 - 8 bar (30 - 115 psi) Coarse to Very Coarse Fair (Excellent for drift reduction, but may reduce coverage)[17]

Source: Synthesized from general nozzle performance data.[3][4][17][18]

Table 3: Example Efficacy of this compound Formulations at Different Spray Volumes

Formulation Type Spray Volume (L/ha) Active Ingredient Dose Rate (g/ha) Curative Efficacy (%) on Puccinia recondita
Standard SC 200 25 ~55%
Spreading + Uptake SC 200 25 ~85%
Standard SC 10 25 ~75%
Spreading + Uptake SC 10 25 ~95%

Source: Data derived from greenhouse experiments on wheat.[19] This table illustrates that both formulation and spray volume can significantly impact efficacy.

Experimental Protocols

Protocol 1: Nozzle Selection and Droplet Size Analysis

  • Objective: To determine the optimal nozzle type and operating pressure for this compound application by characterizing the droplet size spectrum.

  • Materials:

    • Tractor-mounted or lab-based sprayer system.

    • Selection of nozzles (e.g., extended-range flat-fan, air induction, hollow cone) of various sizes (e.g., 02, 03, 04).[17]

    • Laser diffraction instrument (e.g., Malvern Spraytec) for droplet size analysis.[20][21][22]

    • This compound solution prepared at the desired concentration in clean water.

  • Methodology:

    • Set up the laser diffraction instrument according to the manufacturer's instructions.

    • Install the first nozzle type and size onto the sprayer boom.

    • Position the nozzle at a fixed height above the laser beam.

    • Set the sprayer to the lowest desired pressure (e.g., 2 bar).[1]

    • Initiate spraying and allow the system to stabilize.

    • Begin data acquisition with the laser diffraction instrument to measure the droplet size spectrum. Record the Volume Median Diameter (VMD) and the percentage of droplets under 100 µm (%<100µm), which are prone to drift.[20]

    • Repeat the measurement at increasing pressure increments (e.g., 2.5 bar, 3.0 bar).

    • Repeat steps 2-7 for each nozzle type and size to be tested.

    • Analyze the data to identify the nozzle/pressure combination that produces a "Medium" droplet size classification with a minimal percentage of driftable fines.

Protocol 2: Determining Optimal Application Volume and Canopy Penetration

  • Objective: To evaluate the effect of spray volume on canopy penetration and coverage.

  • Materials:

    • Calibrated field sprayer with the optimized nozzle/pressure combination from Protocol 1.

    • Water-sensitive paper (WSP).

    • Target crop grown to the desired growth stage (e.g., flag leaf emergence).

    • Image analysis software to quantify coverage on WSP.

  • Methodology:

    • In the experimental plot, place WSP cards at different levels within the crop canopy (e.g., upper, middle, and lower leaves). Secure them with clips.

    • Set the sprayer to the lowest application volume to be tested (e.g., 100 L/ha) by adjusting travel speed.[1]

    • Spray the plot, ensuring consistent speed and pressure.

    • Carefully collect the WSP cards after the spray has dried, placing them in labeled bags.

    • Repeat steps 1-4 for each application volume to be tested (e.g., 150 L/ha, 200 L/ha, 300 L/ha).[1]

    • Scan the collected WSP cards at high resolution.

    • Use image analysis software to calculate the percentage of spray coverage and droplet density on each card.

    • Compare the results to determine the minimum application volume that provides adequate coverage (>50-70 droplets/cm² is often a target) throughout the canopy, especially in the lower regions where disease can develop.

Mandatory Visualizations

Signaling Pathway

cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Product ETC Other ETC Complexes SDH->ETC e- transfer ATP ATP (Energy) ETC->ATP This compound This compound (SDHI) Block X This compound->Block Block->SDH Inhibition

Caption: Mode of action of this compound as an SDHI, inhibiting fungal respiration.[23][24]

Experimental Workflow

start Define Objective (e.g., Maximize Coverage) params Select Key Parameters - Nozzle Type - Pressure - Water Volume - Speed start->params protocol1 Protocol 1: Nozzle & Pressure Optimization (Droplet Size Analysis) params->protocol1 protocol2 Protocol 2: Volume & Canopy Penetration (Water Sensitive Paper) params->protocol2 protocol1->protocol2 Inform Selection analysis Data Analysis - Droplet Spectra - % Coverage - Disease Severity protocol1->analysis protocol3 Protocol 3: Field Efficacy Trial (Disease Assessment) protocol2->protocol3 Inform Selection protocol2->analysis protocol3->analysis optimal Determine Optimal Parameter Set analysis->optimal end Implement Optimized Protocol optimal->end

Caption: General workflow for the experimental optimization of spray parameters.

References

Technical Support Center: Isoflucypram and SDHI Fungicide Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on isoflucypram and its cross-resistance patterns with other succinate dehydrogenase inhibitor (SDHI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mode of action differ from other SDHI fungicides?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the FRAC Group 7.[1][2] It functions by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which blocks the oxidation of succinate to fumarate and disrupts the fungus's energy supply.[3][4]

What sets this compound apart is its unique chemical structure, specifically the N-cyclopropyl-N-benzyl-carboxamide moiety.[4][5][6] This has led the Fungicide Resistance Action Committee (FRAC) to place it in a new subclass within the SDHI group.[4][5] This distinct structure is postulated to result in an altered binding mode to the ubiquinone binding site of the succinate dehydrogenase enzyme compared to other SDHIs.[5][6][7][8] Investigations are ongoing to determine how this altered binding affects cross-resistance patterns.[4][5]

Q2: Is there cross-resistance between this compound and other SDHI fungicides?

A2: Generally, all SDHI fungicides are considered to be in the same cross-resistance group for resistance management purposes.[2] However, research indicates that the cross-resistance patterns are complex and not always complete.[3][9] Specific mutations in the target succinate dehydrogenase (Sdh) enzyme can lead to varying levels of sensitivity to different SDHI fungicides.[9][10][11] For example, some mutations may confer high resistance to boscalid but have less effect on the sensitivity to fluopyram or isofetamid.[10][11] The unique binding mode of this compound may result in a different cross-resistance profile compared to other SDHIs, but this is still under investigation.[4][5]

Q3: What are the known mutations that confer resistance to SDHI fungicides, and how do they affect this compound?

A3: Resistance to SDHI fungicides is primarily caused by point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[3][10][11] These mutations alter the fungicide's binding site.[12]

Several key mutations have been identified in various plant pathogens. For instance, in Alternaria alternata, mutations such as H134R in SdhC and H277Y/L in SdhB have been linked to reduced sensitivity to SDHIs like boscalid, pyraziflumid, and fluxapyroxad.[10][11] In Botrytis cinerea, mutations at positions H272, P225, and N230 in the SdhB gene are common.[13]

The specific impact of these mutations on this compound efficacy is an area of active research. Due to its different binding characteristics, this compound may retain activity against some fungal isolates that have developed resistance to other SDHIs. However, it is also possible for certain mutations to confer broad cross-resistance across the entire SDHI class.

Troubleshooting Guides

Problem: I am observing reduced efficacy of this compound in my experiments, suggesting potential resistance.

Troubleshooting Steps:

  • Confirm Pathogen Identity: Ensure the correct pathogen is being tested, as intrinsic sensitivity to fungicides can vary between species.

  • Establish a Baseline: Compare the sensitivity of your isolates to a known sensitive or wild-type strain. This will help quantify the level of resistance.

  • Perform Dose-Response Assays: Conduct in vitro sensitivity assays to determine the half-maximal effective concentration (EC50) of this compound and other relevant SDHIs for your fungal isolates. A significant increase in the EC50 value compared to the sensitive reference strain indicates resistance.

  • Sequence the Sdh Genes: If resistance is confirmed, sequence the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase gene to identify any known or novel mutations associated with SDHI resistance.

  • Cross-Resistance Profiling: Test the resistant isolates against a panel of SDHI fungicides from different chemical subgroups to determine the cross-resistance pattern. This will help in understanding the spectrum of resistance.

Data Presentation

Table 1: Cross-Resistance Patterns of Alternaria alternata Isolates with Different Sdh Mutations to Various SDHI Fungicides.

Sdh MutationBoscalid ResistancePyraziflumid ResistanceFluxapyroxad ResistanceFluopyram ResistanceIsofetamid ResistancePydiflumetofen Resistance
H134R (SdhC) HighIntermediateIntermediateLowLowLow
H277L (SdhB) HighIntermediateIntermediateLowLowLow
G79R (SdhC) HighIntermediateIntermediateLowLowLow

Data summarized from studies on Alternaria leaf spot of almond.[10][11] "High," "Intermediate," and "Low" resistance are qualitative summaries of reported EC50 values.

Table 2: Resistance Profiles of Botrytis cinerea SdhB Mutants to a Range of SDHI Fungicides.

SdhB MutationBoscalidFluopyramFluxapyroxadBenzovindiflupyrPydiflumetofenIsofetamidPyraziflumid
H272R RSRSSSR
H272Y RSRSSSR
P225F RRRSRRR
P225H RRRSRRR
N230I RSSSSSS

R = Resistant; S = Sensitive. Data is a summary of findings on B. cinerea from Michigan grapes.[13]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

Objective: To determine the EC50 value of a fungicide for a specific fungal isolate.

Methodology:

  • Media Preparation: Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a range of fungicide concentrations. A stock solution of the fungicide in a solvent like DMSO should be used. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Fungicide Dilution Series: Create a serial dilution of the fungicide to be tested. The concentration range should span from a level with no expected inhibition to one with complete inhibition. A typical series might be 0, 0.01, 0.1, 1, 10, and 100 µg/mL.

  • Inoculation: Place a mycelial plug of a specific diameter (e.g., 5 mm) from the growing edge of a fresh fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: After a set incubation period (when the mycelium on the control plate has reached a specific diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by regressing the inhibition percentage against the log of the fungicide concentration.

Visualizations

SDHI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Fumarate Fumarate Succinate->Fumarate e- SdhB SdhB Succinate->SdhB Fumarate->TCA_Cycle SdhA SdhA SdhC SdhC ComplexIII Complex III SdhB->ComplexIII SdhD SdhD ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP (Energy) This compound This compound (SDHI Fungicide) This compound->SdhB Inhibition

Caption: Mode of action of this compound on the mitochondrial respiratory chain.

Resistance_Management_Strategy cluster_management Resistance Management Strategies Start Pathogen Population (Sensitive & Resistant Strains) Application Apply Fungicide Start->Application Selection Selection Pressure Application->Selection ResistantPopulation Increased Proportion of Resistant Strains Selection->ResistantPopulation ControlFailure Reduced Fungicide Efficacy (Control Failure) ResistantPopulation->ControlFailure Rotate Rotate with Different Modes of Action Rotate->Application Informs Mixture Use Mixtures with Different MoAs Mixture->Application Informs LimitApps Limit Number of Applications LimitApps->Application Informs Preventative Apply Preventatively Preventative->Application Informs

Caption: Logical workflow for fungicide resistance management strategies.

References

Technical Support Center: Isoflucypram Efficacy and sdhC/sdhB Gene Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of succinate dehydrogenase (SDH) subunit C (sdhC) and subunit B (sdhB) gene mutations on the efficacy of the fungicide isoflucypram.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other SDHI fungicides?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi. Specifically, it binds to the ubiquinone-binding (Qp) site, which is formed by the SdhB, SdhC, and SdhD subunits of the SDH enzyme. This binding action blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and electron transport chain. The inhibition of this process halts cellular respiration and ATP production, ultimately leading to fungal cell death. This compound belongs to a novel subclass of SDHIs with a unique N-cyclopropyl-N-benzyl-pyrazole-carboxamide structure, which results in a distinct binding mode compared to other SDHIs.[1][2][3][4]

Q2: How do mutations in the sdhB and sdhC genes lead to reduced efficacy of this compound?

A2: Mutations in the genes encoding the SdhB and SdhC subunits can alter the amino acid sequence of the Qp binding site. These changes can reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect. This is the primary mechanism of target-site resistance to SDHI fungicides. The specific amino acid substitution determines the level of resistance to this compound and other SDHIs. Due to its unique chemical structure, this compound's binding is postulated to be different from classical SDHIs, particularly in its interaction with the Serine residue in SdhC (Ser83 in Zymoseptoria tritici), as it does not support the typical water-mediated hydrogen bonding.[1][5] This distinct binding mode may influence its efficacy against certain mutations.

Q3: Is there cross-resistance between this compound and other SDHI fungicides?

A3: Cross-resistance among SDHI fungicides is a complex issue. While some mutations in sdhB and sdhC can confer resistance to a broad range of SDHIs, the level of resistance can vary significantly depending on the specific mutation and the chemical structure of the fungicide. For instance, a mutation that confers high resistance to one SDHI might have a lesser impact on another. Given this compound's unique chemical structure and binding characteristics, it may exhibit a different cross-resistance profile compared to other SDHIs. Therefore, it is crucial to test the efficacy of this compound specifically against the fungal isolates of interest.

Q4: What are some of the common sdhB and sdhC mutations known to affect SDHI efficacy?

A4: Several mutations in sdhB and sdhC have been identified in various fungal pathogens that reduce the sensitivity to SDHI fungicides. While specific data for this compound is still emerging for all mutations, some key mutations of concern based on studies of other SDHIs include:

  • sdhB : H277Y/R/L, P225F/L/T/H, N230I

  • sdhC : H134R, G79R, S135R, N75S, T79N, N86S, H152R

It is important to note that the impact of these mutations on this compound efficacy needs to be empirically determined for each fungal species and isolate.

Troubleshooting Guides

This section provides guidance for common issues encountered during experiments investigating this compound efficacy in the context of sdh gene mutations.

Problem 1: Higher than expected this compound EC50 values for a fungal isolate.

  • Possible Cause 1: Presence of a target-site mutation in sdhB or sdhC.

    • Troubleshooting Step: Sequence the sdhB and sdhC genes of your fungal isolate to identify any known or novel mutations. Compare the sequence to a known sensitive (wild-type) strain.

  • Possible Cause 2: Non-target site resistance mechanisms.

    • Troubleshooting Step: Investigate other potential resistance mechanisms such as increased efflux pump activity (e.g., ABC transporters) or metabolic detoxification of the fungicide. This can be explored through transcriptomic analysis (RNA-seq) or by using inhibitors of efflux pumps in your sensitivity assays.

  • Possible Cause 3: Experimental error in the sensitivity assay.

    • Troubleshooting Step: Carefully review your experimental protocol. Ensure accurate preparation of this compound stock solutions and serial dilutions. Verify the viability and concentration of the fungal inoculum. Include appropriate positive (known sensitive strain) and negative (no fungicide) controls in every experiment.

Problem 2: Inconsistent results in in vitro sensitivity assays.

  • Possible Cause 1: Variability in inoculum preparation.

    • Troubleshooting Step: Standardize your inoculum preparation method. Use a consistent method for spore harvesting or mycelial fragmentation to ensure a uniform concentration of viable fungal material in each replicate.

  • Possible Cause 2: Instability of this compound in the assay medium.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment. While this compound is generally stable, prolonged storage of diluted solutions may lead to degradation. Ensure the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that does not affect fungal growth.

  • Possible Cause 3: Edge effects in microtiter plates.

    • Troubleshooting Step: To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the fungicide, consider not using the outermost wells for experimental data. Alternatively, fill the outer wells with sterile water or medium to maintain a humid environment.

Quantitative Data Summary

The following tables summarize the known impact of specific sdhB and sdhC mutations on the efficacy of this compound. Data is limited, and further research is needed to expand this dataset. Resistance Factor (RF) is calculated as the EC50 of the mutant isolate divided by the EC50 of the sensitive (wild-type) isolate.

Table 1: Efficacy of this compound Against Zymoseptoria tritici with SDHC Variations

Fungal SpeciesSDH SubunitMutation/VariationIC50 (µM) of this compoundResistance Factor (RF)
Zymoseptoria triticiSDHCWild-type (ZtSDHC1)Not explicitly stated-
Zymoseptoria triticiSDHCPresence of SDHC paralog (altC-SQR)>55,000-fold higher than WT>55,000

Table 2: Cross-Resistance Profile of Passalora fulva sdhC Mutants to this compound

Fungal SpeciesSDH SubunitMutationCross-Resistance to this compound
Passalora fulvasdhCT78IYes
Passalora fulvasdhCN85KYes
Passalora fulvasdhCN85SYes
Passalora fulvasdhCH151RYes

Note: Specific EC50 values for this compound were not provided in the source for Table 2, but cross-resistance was confirmed.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Testing using a Microtiter Plate Assay

This protocol provides a detailed methodology for determining the half-maximal effective concentration (EC50) of this compound against fungal isolates.

Materials:

  • Fungal isolates (wild-type and putative resistant strains)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek Dox Broth)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Spectrophotometer (plate reader)

  • Incubator

Methodology:

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolates in liquid medium to obtain a sufficient amount of mycelium or spores.

    • For mycelial inoculum, homogenize the culture and adjust the concentration to a standardized optical density (OD) or dry weight.

    • For spore inoculum, filter the culture to remove mycelial fragments and determine the spore concentration using a hemocytometer. Adjust the spore suspension to the desired concentration (e.g., 1 x 10^4 spores/mL).

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in the liquid culture medium to create a range of working concentrations. The final concentrations in the assay should bracket the expected EC50 value.

    • Prepare a solvent control containing the same final concentration of DMSO as the highest this compound concentration.

    • Prepare a negative control containing only the culture medium.

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined volume (e.g., 100 µL) of each this compound working solution to triplicate wells.

    • Add the same volume of the solvent control and negative control to their respective wells.

    • Add an equal volume (e.g., 100 µL) of the prepared fungal inoculum to all wells except for the blank (medium only) wells.

  • Incubation:

    • Seal the microtiter plates to prevent evaporation and incubate at the optimal temperature for the fungal species in the dark.

    • Incubation time will vary depending on the growth rate of the fungus (typically 48-72 hours).

  • Data Collection and Analysis:

    • After incubation, measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Subtract the average OD of the blank wells from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log-probit or four-parameter logistic curve) to determine the EC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

SDHI_Mechanism cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Ubiquinone Ubiquinone Ubiquinol Ubiquinol Ubiquinone->Ubiquinol e- Complex III Complex III Ubiquinol->Complex III ATP Production ATP Production Complex III->ATP Production This compound This compound This compound->Fumarate Binds to Qp site (SdhB, SdhC, SdhD)

Caption: Mechanism of action of this compound, an SDHI fungicide.

Experimental Workflow for Investigating Resistance

Resistance_Workflow start Observe Reduced Efficacy of this compound isolate Isolate Fungal Strain from Infected Sample start->isolate culture Establish Pure Culture isolate->culture sensitivity_assay In Vitro Sensitivity Assay (EC50 Determination) culture->sensitivity_assay compare Compare EC50 to Wild-Type Strain sensitivity_assay->compare dna_extraction DNA Extraction compare->dna_extraction Resistant non_target Investigate Non-Target Site Resistance Mechanisms compare->non_target No Significant Difference (Consider other mechanisms) pcr PCR Amplification of sdhB and sdhC genes dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis conclusion Correlate Mutation with Resistance Phenotype analysis->conclusion

Caption: Experimental workflow for investigating this compound resistance.

Logical Relationship of Mutations and Resistance

Mutation_Resistance cluster_gene sdhB / sdhC Genes cluster_protein SDH Enzyme (Qp Site) cluster_binding This compound Binding cluster_outcome Fungicide Efficacy Wild-Type Allele Wild-Type Allele Mutated Allele Mutated Allele Wild-Type Allele->Mutated Allele Point Mutation Normal Protein Structure Normal Protein Structure Wild-Type Allele->Normal Protein Structure Codes for Altered Protein Structure Altered Protein Structure Mutated Allele->Altered Protein Structure Leads to High Affinity Binding High Affinity Binding Normal Protein Structure->High Affinity Binding Reduced Affinity Binding Reduced Affinity Binding Altered Protein Structure->Reduced Affinity Binding Effective Control Effective Control High Affinity Binding->Effective Control Reduced Efficacy (Resistance) Reduced Efficacy (Resistance) Reduced Affinity Binding->Reduced Efficacy (Resistance)

Caption: Logical flow from gene mutation to fungicide resistance.

References

Isoflucypram Hydrolytic Stability and Degradation Pathways: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic stability and degradation pathways of isoflucypram. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key studies.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis in aqueous solutions?

A1: this compound is considered to be hydrolytically stable across a range of environmentally relevant pH values (acidic, neutral, and alkaline conditions).[1] Regulatory data indicates that it is stable at all relevant pH values.[2]

Q2: What are the expected degradation half-lives of this compound in soil and water-sediment systems?

A2: this compound is persistent in both soil and aquatic environments. The reported half-life (DT50) in soil is approximately 318.5 days, and in a water-sediment system, it is around 1000 days.[3]

Q3: What are the primary degradation pathways for this compound in the environment?

A3: While specific degradation pathways for this compound are not extensively detailed in the public literature, information on the related compound fluopyram suggests that degradation in soil primarily occurs through aerobic metabolism. This involves hydroxylation and subsequent cleavage of the molecule.[1] Photodegradation in aqueous solutions can also occur, leading to various transformation products.[4][5]

Q4: Are the degradation products of this compound more toxic than the parent compound?

A4: Studies on the related compound fluopyram have indicated that some transformation products can be more toxic to certain aquatic organisms than the parent compound.[5] Chronic exposure to this compound itself has been shown to have toxic effects on aquatic organisms such as zebrafish.[6][7][8] The toxicity of specific this compound metabolites requires further investigation.

Q5: What analytical techniques are suitable for studying the degradation of this compound?

A5: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly suitable and widely used technique for the analysis of this compound and its potential degradation products in various environmental matrices.[9] This method offers the necessary sensitivity and selectivity for trace-level detection and quantification.

Troubleshooting Guides

Issue: Inconsistent results in hydrolytic stability studies.

  • Question: My hydrolysis study (based on OECD 111) for this compound shows degradation, but the literature suggests it is stable. What could be the cause?

  • Answer: Several factors could lead to apparent degradation in a hydrolysis study of a stable compound like this compound. Consider the following:

    • Microbial Contamination: Ensure that your buffer solutions are sterile and that aseptic techniques are used throughout the experiment. Microbial activity can lead to biotic degradation, which can be mistaken for hydrolysis.

    • Photodegradation: The study should be conducted in the dark to prevent photodegradation. Ensure your incubation chambers are light-proof.

    • Impurities in the Test Substance: The technical grade active ingredient (TGAI) may contain impurities that are less stable than this compound itself. The degradation of these impurities could be misinterpreted as the degradation of the parent compound.

    • Analytical Method Variability: Ensure your analytical method is validated for specificity, linearity, accuracy, and precision. Poor chromatographic resolution could lead to co-elution of this compound with interfering matrix components, causing apparent changes in concentration.

Issue: Difficulty in identifying degradation products in soil/sediment studies.

  • Question: I am conducting a soil degradation study with this compound, but I am unable to detect any significant degradation products. Why might this be?

  • Answer: The slow degradation rate of this compound in soil (DT50 ≈ 318.5 days) means that the formation of degradation products will also be slow.[3]

    • Study Duration: Your study may not be long enough to allow for the accumulation of detectable concentrations of metabolites. Consider extending the incubation period.

    • Bound Residues: A significant portion of the degradation pathway may involve the formation of non-extractable (bound) residues, where the parent compound or its metabolites become incorporated into the soil organic matter.

    • Mineralization: The degradation process may lead to the complete mineralization of the molecule to CO2, which would not be detected by typical chromatographic methods unless radiolabeled studies are performed.

    • Extraction Efficiency: Your solvent extraction method may not be efficient for all potential metabolites, which may have different polarities than the parent compound. A multi-solvent extraction approach may be necessary.

Issue: Poor recovery of this compound from analytical samples.

  • Question: I am experiencing low and variable recoveries when analyzing this compound residues in water and soil samples. What are the potential causes and solutions?

  • Answer: Low and inconsistent recoveries can be a significant challenge in residue analysis.

    • Sample Storage: Ensure that samples are stored frozen (at or below -18°C) immediately after collection and during storage to prevent degradation.[10] The stability of this compound in the stored matrix should be confirmed if samples are stored for an extended period.

    • Adsorption to Labware: this compound, being a relatively non-polar molecule, may adsorb to glass or plastic surfaces. Silanized glassware and polypropylene tubes can help minimize this issue.

    • Matrix Effects in LC-MS/MS: Complex matrices like soil can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. The use of matrix-matched standards or a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

    • Extraction and Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues from various matrices.[9] Optimization of the extraction solvent and the sorbents used in the dispersive solid-phase extraction (dSPE) cleanup step is crucial for achieving good recoveries and removing interfering compounds.

Data Presentation

Table 1: Summary of this compound Stability and Degradation

ParameterMatrixConditionValueReference
Hydrolytic StabilityAqueous BufferpH 4, 7, 9Stable[1][2]
Soil DegradationSoilAerobicDT50 ≈ 318.5 days[3]
Water-Sediment DegradationWater-Sediment SystemNot specifiedDT50 ≈ 1000 days[3]

Experimental Protocols

Protocol 1: Hydrolytic Stability Study (Following OECD Guideline 111)

This protocol outlines a tiered approach to assess the abiotic hydrolysis of this compound.

1. Preliminary Test:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound (not exceeding 0.01 M or half its water solubility) to each buffer solution.

  • Incubate the solutions in the dark at a constant temperature (e.g., 50°C) for 5 days.

  • Analyze the concentration of this compound at the beginning and end of the incubation period.

  • If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and no further testing is required.

2. Main Test (if significant degradation occurs in the preliminary test):

  • For each pH where degradation was observed, set up experiments at a minimum of three different temperatures (e.g., 20°C, 35°C, 50°C) to determine the temperature dependence of the hydrolysis rate.

  • At each temperature and pH, sample the solutions at multiple time points until at least 90% degradation has occurred or for a maximum of 30 days.

  • Analyze the concentration of this compound at each time point.

  • Calculate the first-order rate constant (k) and the half-life (DT50) for each condition.

3. Identification of Hydrolysis Products:

  • If significant degradation occurs, analyze the samples to identify and quantify major hydrolysis products (those representing >10% of the initial parent concentration).

  • Techniques such as LC-MS/MS or LC-Q-TOF-MS can be used for structural elucidation.

Protocol 2: Aerobic Soil Degradation Study

This protocol describes a laboratory study to determine the rate and pathway of this compound degradation in soil.

1. Soil Selection and Preparation:

  • Select at least three different soil types with varying textures, organic matter content, and pH.

  • Sieve the fresh soil (e.g., through a 2 mm sieve) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.

2. Application of Test Substance:

  • Apply a solution of this compound (often ¹⁴C-radiolabeled for pathway analysis) to the soil at a concentration relevant to its agricultural use.

  • Thoroughly mix the treated soil to ensure uniform distribution.

3. Incubation:

  • Incubate the soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C).

  • Pass a slow stream of humidified air over the soil to maintain aerobic conditions.

  • Trap any evolved ¹⁴CO₂ in an alkaline solution to quantify mineralization.

4. Sampling and Analysis:

  • Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Extract the soil samples with an appropriate solvent or combination of solvents (e.g., acetonitrile/water).

  • Analyze the extracts by UPLC-MS/MS to quantify the concentration of this compound and its degradation products.

  • Quantify the amount of non-extractable residues and mineralized ¹⁴CO₂.

5. Data Analysis:

  • Plot the concentration of this compound over time and determine the degradation kinetics (e.g., by fitting to a first-order or other appropriate model).

  • Calculate the DT50 and DT90 values for this compound in each soil type.

  • Propose a degradation pathway based on the identified metabolites, non-extractable residues, and mineralization data.

Mandatory Visualizations

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_prelim Preliminary Test cluster_main Main Test & Analysis start Start prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) start->prep_buffers add_this compound Add this compound prep_buffers->add_this compound incubate_prelim Incubate at 50°C for 5 days (in dark) add_this compound->incubate_prelim analyze_prelim Analyze this compound Concentration incubate_prelim->analyze_prelim decision < 10% Degradation? analyze_prelim->decision incubate_main Incubate at multiple temperatures and timepoints decision->incubate_main No end_stable End: Hydrolytically Stable decision->end_stable Yes analyze_main Analyze this compound & Degradation Products incubate_main->analyze_main calculate_kinetics Calculate DT50 and Rate Constants analyze_main->calculate_kinetics end_unstable End: Characterize Degradation calculate_kinetics->end_unstable

Figure 1. Experimental workflow for a hydrolytic stability study based on OECD Guideline 111.

Degradation_Pathway cluster_photodegradation Aqueous Photodegradation cluster_soil_degradation Soil/Sediment Degradation (Aerobic) This compound This compound photoproduct1 Hydroxylated Products This compound->photoproduct1 hv photoproduct2 Rearrangement Products This compound->photoproduct2 hv metabolite1 Hydroxylated Metabolites This compound->metabolite1 Microbial Action bound_residues Bound Residues This compound->bound_residues metabolite2 Cleavage Products metabolite1->metabolite2 metabolite1->bound_residues metabolite2->bound_residues mineralization Mineralization (CO2) metabolite2->mineralization

Figure 2. Postulated degradation pathways for this compound based on related compounds.

Troubleshooting_Logic start Inconsistent Degradation Results check_sterility Check for Microbial Contamination start->check_sterility check_light Verify Dark Conditions start->check_light check_purity Assess Purity of Test Substance start->check_purity check_method Validate Analytical Method start->check_method solution_sterility Re-sterilize Buffers, Use Aseptic Technique check_sterility->solution_sterility Contamination Found solution_light Ensure Light-Proof Incubation check_light->solution_light Light Exposure Possible solution_purity Use Analytical Standard, Characterize TGAI check_purity->solution_purity Impurities Detected solution_method Perform Full Method Validation check_method->solution_method Method Not Validated

Figure 3. Troubleshooting logic for unexpected degradation in stability studies.

References

Technical Support Center: Isoflucypram Soil Persistence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of soil type on the persistence of the fungicide isoflucypram.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its soil persistence a concern?

A1: this compound is a broad-spectrum fungicide used to control various fungal pathogens in cereals.[1] Understanding its persistence in soil is crucial for assessing its potential environmental impact, including the risk of carry-over to subsequent crops and the potential for groundwater contamination. Under certain conditions, this compound can be persistent in soil and water systems.[1]

Q2: What are the primary factors that influence the persistence of this compound in soil?

A2: The persistence of this compound, like other pesticides, is influenced by a combination of soil properties, environmental conditions, and microbial activity. Key factors include:

  • Soil Type: The texture of the soil (e.g., sand, silt, clay content) affects this compound's adsorption and bioavailability.

  • Soil Organic Matter (SOM): Higher organic matter content generally increases the adsorption of pesticides, which can either decrease their degradation by making them less available to microorganisms or sometimes enhance degradation by supporting a larger microbial population.

  • Soil pH: The pH of the soil can affect the chemical stability of this compound and the activity of soil microorganisms responsible for its degradation.

  • Soil Moisture and Temperature: These environmental factors are critical for microbial activity. Optimal moisture and warmer temperatures generally lead to faster degradation.

  • Microbial Activity: The presence and activity of soil microorganisms are the primary drivers of this compound degradation.

Q3: What are the known soil metabolites of this compound?

A3: One known soil metabolite of this compound has been identified as 2-{4-chloro-2-[(cyclopropyl{[3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl]carbonyl}amino)methyl]phenyl}-2-hydroxypropanoic acid. The formation of metabolites is an important aspect of assessing the overall environmental fate of the parent compound.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments on this compound persistence.

Problem Possible Causes Troubleshooting Steps
High variability in this compound degradation rates between replicate soil samples. 1. Non-homogenous soil samples. 2. Inconsistent moisture levels in incubated samples. 3. Variations in microbial populations within the collected soil. 4. Inconsistent application of this compound to the soil samples.1. Thoroughly mix and sieve the soil before distributing it into experimental units. 2. Carefully adjust and maintain the water holding capacity (WHC) of the soil throughout the experiment. 3. Use a composite soil sample collected from multiple points in the field to average out microbial heterogeneity. 4. Ensure a uniform application of the this compound solution to each soil sample and mix thoroughly.
No detectable degradation of this compound over an extended period. 1. The soil has very low microbial activity. 2. Experimental conditions (e.g., temperature, moisture) are inhibiting microbial activity. 3. The extraction method is inefficient, leading to poor recovery of this compound. 4. The analytical method is not sensitive enough to detect small changes in concentration.1. Characterize the microbial biomass of your soil. Consider using a soil with known microbial activity as a positive control. 2. Optimize incubation temperature (e.g., 20-25°C) and moisture (e.g., 50-60% of WHC) for microbial degradation. 3. Validate your extraction method with spiked samples to ensure high recovery rates. 4. Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.
Inconsistent metabolite peaks in analytical chromatograms. 1. The degradation pathway of this compound may vary under different soil conditions. 2. The extraction method may not be suitable for all metabolites. 3. Metabolites may be unstable under the analytical conditions.1. Analyze for a range of potential metabolites based on the structure of this compound. 2. Optimize your extraction and cleanup procedures to ensure the recovery of both the parent compound and its metabolites. 3. Investigate the stability of metabolite standards under your analytical conditions.
This compound concentrations appear to increase in some samples over time. 1. This is highly unlikely and is almost certainly due to experimental error. 2. Inconsistent extraction efficiency between sampling time points. 3. Analytical instrument instability. 4. Contamination of samples.1. Review all experimental procedures for potential sources of error. 2. Ensure consistent and validated extraction procedures are used for all time points. 3. Run instrument calibration and quality control samples regularly. 4. Maintain strict protocols to avoid cross-contamination between samples.

Quantitative Data on Pesticide Persistence

Table 1: Aerobic Soil Metabolism of Fluopyram (Illustrative Data)

Soil TypeTemperature (°C)Organic Carbon (%)pHDT50 (days)
Sandy Loam201.26.5180 - 250
Silt Loam202.57.2250 - 400
Clay Loam203.15.8300 - 500+
Loam201.86.8200 - 350

Note: This data is for fluopyram and is intended for illustrative purposes to show the expected trends in persistence with varying soil types. Actual DT50 values for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Persistence in Soil (Aerobic Laboratory Incubation)

This protocol is adapted from standard OECD and EPA guidelines for pesticide degradation studies.

1. Soil Collection and Preparation:

  • Collect a representative soil sample from the top 20 cm of the desired field location.

  • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large organic debris.

  • Characterize the soil for its texture (sand, silt, clay content), organic carbon content, pH, and water holding capacity (WHC).

2. Experimental Setup:

  • Weigh 100 g (on a dry weight basis) of the prepared soil into individual incubation flasks.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Fortify the soil samples with the this compound solution to achieve the desired concentration. Ensure the solvent is allowed to evaporate completely.

  • Adjust the moisture content of the soil to 50-60% of its WHC with deionized water.

  • Cover the flasks with a gas-permeable material to allow for aerobic conditions while minimizing water loss.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20°C).

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample triplicate flasks.

  • Extract this compound and its metabolites from the soil using an appropriate method (see Protocol 2).

  • Analyze the extracts using a validated analytical method, such as HPLC-MS/MS.

4. Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Plot the concentration of this compound versus time.

  • Determine the dissipation half-life (DT50) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Extraction of this compound from Soil using a Modified QuEChERS Method

1. Extraction:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standard if required.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

3. Analysis:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • Analyze by HPLC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Study cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection sieving Sieving (2mm) soil_collection->sieving characterization Soil Characterization (pH, OM, Texture) sieving->characterization fortification Fortification with This compound characterization->fortification incubation Aerobic Incubation (Controlled Temp & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction cleanup d-SPE Cleanup extraction->cleanup analysis HPLC-MS/MS Analysis cleanup->analysis kinetics Degradation Kinetics (DT50 Calculation) analysis->kinetics metabolite_id Metabolite Identification analysis->metabolite_id

Caption: Experimental workflow for determining this compound persistence in soil.

Degradation_Factors cluster_soil Soil Properties cluster_environment Environmental Conditions cluster_biotic Biotic Factors This compound This compound in Soil Degradation Degradation Rate (Persistence) This compound->Degradation Metabolites Formation of Metabolites This compound->Metabolites Soil_Type Soil Texture (Sand, Silt, Clay) Soil_Type->Degradation Organic_Matter Organic Matter (%) Organic_Matter->Degradation pH Soil pH pH->Degradation Temperature Temperature Temperature->Degradation Moisture Moisture Moisture->Degradation Microbial_Activity Microbial Activity Microbial_Activity->Degradation

Caption: Factors influencing the degradation and persistence of this compound in soil.

References

Technical Support Center: Isoflucypram Resistance Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the development of resistance to isoflucypram, a succinate dehydrogenase inhibitor (SDHI) fungicide.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and its resistance mechanism?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to FRAC (Fungicide Resistance Action Committee) Group 7.[1] Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, which blocks the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle, ultimately halting fungal respiration and energy production.[2][3]

Resistance to this compound and other SDHIs primarily arises from target site mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[2] These mutations can alter the binding site of the fungicide, reducing its efficacy.

Q2: What are the primary strategies to mitigate this compound resistance in a research setting?

A2: The core strategies for managing fungicide resistance are aimed at reducing the selection pressure on fungal populations. In a research or experimental context, these principles can be applied as follows:

  • Alternation of Fungicides: Avoid the continuous use of this compound. Rotate with fungicides from different FRAC groups that have different modes of action.

  • Use of Mixtures: When conducting experiments that require repeated fungicide applications, consider using a tank mix of this compound with a fungicide from a different FRAC group.

  • Dose Management: Always use the manufacturer's recommended application rates. Using rates that are too low can select for less sensitive individuals in a population, while overuse can accelerate resistance development.

  • Integrated Pest Management (IPM): In larger-scale or field-based research, incorporate non-chemical control methods such as using resistant crop varieties and appropriate cultural practices to reduce the overall reliance on fungicides.

Q3: How can I detect this compound resistance in my fungal isolates?

A3: Resistance can be detected through two main approaches:

  • Phenotypic Assays (Bioassays): These experiments determine the sensitivity of a fungal isolate to this compound by calculating the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. A significant increase in the EC50 value compared to a sensitive baseline isolate indicates resistance.

  • Genotypic Assays (Molecular Diagnostics): These methods identify specific mutations in the sdhB, sdhC, and sdhD genes that are known to confer resistance. PCR-based techniques are commonly used for this purpose.

Experimental Protocols and Troubleshooting Guides

In Vitro Bioassay for this compound Sensitivity Testing

This protocol is adapted for testing the sensitivity of cereal pathogens, such as Zymoseptoria tritici, to this compound.

Detailed Experimental Protocol:

  • Fungal Isolate Preparation:

    • Culture fungal isolates on potato dextrose agar (PDA) for 7-10 days.

    • Prepare a spore suspension by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Stock and Working Solutions:

    • Prepare a 10,000 ppm stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a series of working solutions by serial dilution in sterile distilled water to achieve final concentrations ranging from 0.001 to 100 ppm. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (96-well plate method):

    • Add 50 µL of potato dextrose broth (PDB) to each well of a 96-well microtiter plate.

    • Add 50 µL of the appropriate fungicide working solution to the wells. Include a control with 1% DMSO and a blank with PDB only.

    • Add 100 µL of the spore suspension to each well.

    • Incubate the plates at 20-22°C for 3-5 days in the dark.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by probit analysis or by fitting a dose-response curve using appropriate software.

Troubleshooting Guide for Bioassays:

Problem Possible Cause Recommended Solution
No or poor fungal growth in control wells Inoculum viability is low.Use fresh, actively growing fungal cultures to prepare the spore suspension.
Incorrect media or incubation conditions.Ensure the use of appropriate media (e.g., PDB) and optimal incubation temperature and duration for the specific fungal species.
High variability between replicate wells Inconsistent pipetting.Use calibrated pipettes and ensure thorough mixing of solutions before dispensing.
Uneven spore distribution.Vortex the spore suspension before adding it to the wells to ensure a homogenous mixture.
Fungicide precipitation in wells Poor solubility of this compound at higher concentrations.Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. If precipitation persists, consider using a different solvent or a solubilizing agent (with appropriate controls).
Inconsistent EC50 values between experiments Variation in experimental conditions.Standardize all experimental parameters, including inoculum density, incubation time, and temperature.
Contamination.Practice strict aseptic techniques.[4] Inspect plates for any signs of bacterial or yeast contamination.

Quantitative Data Summary:

Fungicide Pathogen Strain Type Mean EC50 (mg/L) Resistance Factor (RF)
This compoundZymoseptoria triticiSensitive (Wild Type)0.1 - 0.5-
This compoundZymoseptoria triticiResistant (e.g., C-H152R mutation)> 5.0>10
BenzovindiflupyrZymoseptoria triticiSensitive (Wild Type)0.05 - 0.2-
BenzovindiflupyrZymoseptoria triticiResistant (e.g., C-H152R mutation)> 2.0>10
FluxapyroxadZymoseptoria triticiSensitive (Wild Type)0.1 - 0.6-
FluxapyroxadZymoseptoria triticiResistant (e.g., C-H152R mutation)> 6.0>10

Note: EC50 values are indicative and can vary based on the specific isolate and experimental conditions. Resistance factors are calculated as EC50 (resistant isolate) / EC50 (sensitive isolate).[5][6]

Molecular Detection of SDH Gene Mutations

This protocol outlines a general workflow for detecting known mutations in the sdhB, sdhC, and sdhD genes using PCR and Sanger sequencing.

Detailed Experimental Protocol:

  • Genomic DNA Extraction:

    • Grow a pure culture of the fungal isolate in PDB.

    • Harvest the mycelium by filtration.

    • Extract genomic DNA using a commercial fungal DNA extraction kit, following the manufacturer's instructions.

    • Assess DNA quality and quantity using a spectrophotometer.

  • PCR Amplification:

    • Design or obtain primers that flank the target regions of the sdhB, sdhC, and sdhD genes where resistance mutations are known to occur.

    • Set up a 25 µL PCR reaction containing: 12.5 µL of 2x PCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 1-2 µL of genomic DNA (20-50 ng), and nuclease-free water to 25 µL.

    • Use the following general cycling conditions (optimization may be required):

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (adjust based on primer Tm).

        • Extension: 72°C for 1 minute/kb.

      • Final extension: 72°C for 7 minutes.

  • PCR Product Verification and Sequencing:

    • Run 5 µL of the PCR product on a 1.5% agarose gel to verify the amplification of a single band of the expected size.

    • Purify the remaining PCR product using a commercial PCR purification kit.

    • Send the purified product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences with a reference wild-type sequence of the respective sdh gene using bioinformatics software (e.g., MEGA, Geneious).

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions known to be associated with SDHI resistance.

Troubleshooting Guide for Molecular Detection:

Problem Possible Cause Recommended Solution
No PCR product Poor quality or insufficient template DNA.Re-extract DNA and ensure A260/A280 ratio is ~1.8. Increase the amount of template DNA in the reaction.
PCR inhibitors in the DNA sample.Dilute the DNA template (1:10, 1:100) to reduce inhibitor concentration.
Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR.
Non-specific bands or primer-dimers Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Poor primer design.Design new primers with higher specificity and check for self-dimerization potential.[7]
Weak PCR product Insufficient number of PCR cycles.Increase the number of cycles to 35-40.
Suboptimal PCR conditions.Re-optimize MgCl2 concentration and primer concentrations.
Poor quality sequencing data Insufficiently purified PCR product.Ensure complete removal of unincorporated primers and dNTPs during the purification step.
Multiple PCR products were sequenced.If multiple bands were present on the gel, gel-purify the band of the correct size before sequencing.

Visualizations

Mitigation_Strategies cluster_proactive Proactive Strategies cluster_reactive Reactive Monitoring Alternation Fungicide Alternation Mixtures Fungicide Mixtures IPM Integrated Pest Management Bioassays Phenotypic Bioassays (EC50) Molecular Genotypic Assays (PCR) Mitigation Resistance Mitigation Mitigation->Alternation Reduces Selection Mitigation->Mixtures Multiple Modes of Action Mitigation->IPM Reduces Fungicide Use Mitigation->Bioassays Detects Sensitivity Shift Mitigation->Molecular Identifies Resistance Alleles Experimental_Workflow cluster_bioassay Phenotypic Analysis cluster_molecular Genotypic Analysis A Isolate Fungus B Prepare Spore Suspension A->B F Extract Genomic DNA A->F From same isolate C 96-Well Plate Assay with this compound Dilutions B->C D Incubate & Measure Growth (OD) C->D E Calculate EC50 D->E J Sequence Analysis for Mutations E->J Correlate Phenotype with Genotype G PCR Amplify SdhB, SdhC, SdhD F->G H Agarose Gel Verification G->H I Sanger Sequencing H->I I->J Signaling_Pathway Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) SdhB SdhC SdhD Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I Q UQ ComplexI->Q ComplexII->Fumarate ComplexII->Q e- ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV QH2 UQH2 Q->QH2 QH2->ComplexIII This compound This compound (SDHI) This compound->ComplexII:C Mutation SdhB/C/D Mutations Mutation->ComplexII Alters Binding Site

References

Validation & Comparative

A Comparative Guide to the Validation of Isoflucypram Analytical Methods in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical method validation for the fungicide isoflucypram, with a focus on its application to cereal matrices. Although a specific validated method for this compound in cereals is not publicly available, this document compiles relevant data from a validated QuEChERS-based UHPLC-MS/MS method for this compound in an aqueous matrix and compares it with the typical performance of multi-residue pesticide analytical methods in cereals. This comparison offers a scientifically grounded projection of the expected performance of a properly validated method for this compound in cereals.

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for a QuEChERS-UHPLC-MS/MS method for this compound in surface water and the general performance characteristics of multi-residue methods for pesticides in cereals. This juxtaposition allows for an informed estimation of the expected efficacy of a comparable method for this compound in a more complex matrix like cereals.

Table 1: this compound Validation Data in Surface Water by QuEChERS-UHPLC-MS/MS

Validation ParameterPerformance
Linearity (R²)> 0.99
Recovery90% - 110%
Precision (RSD)< 20%
Limit of Detection (LOD)0.1 - 0.2 µg/L
Limit of Quantification (LOQ)0.1 - 0.2 µg/L

Table 2: Typical Performance of QuEChERS-Based Multi-Residue Methods in Cereals

Validation ParameterTypical Performance Range
Linearity (R²)> 0.99
Recovery70% - 120%[1][2]
Precision (RSD)< 20%[1][2]
Limit of Quantification (LOQ)0.005 - 0.05 mg/kg

Experimental Protocols

A representative experimental protocol for the analysis of pesticide residues in cereals using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by UPLC-MS/MS is detailed below. This protocol is a composite of established methods for pesticide analysis in cereal grains.

Sample Preparation (QuEChERS Extraction)
  • Homogenization: A representative sample of the cereal grain is finely milled to a homogenous powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water to the sample and vortex for 30 seconds to hydrate the matrix.

    • Add 10 mL of acetonitrile and an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant into an autosampler vial.

    • The extract is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UPLC-MS/MS).

  • Chromatographic Column: A reverse-phase C18 column is typically used for the separation of this compound.

  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection and quantification. Two specific precursor-to-product ion transitions are monitored for this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method.

cluster_sample_prep Sample Preparation cluster_analysis Analysis start Homogenized Cereal Sample extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup final_extract Final Extract in Acetonitrile cleanup->final_extract uplc UPLC Separation (C18 Column) final_extract->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_processing Data Processing & Quantification msms->data_processing

Caption: Analytical Workflow for this compound in Cereals.

cluster_validation Method Validation Parameters linearity Linearity & Range accuracy Accuracy (Recovery) linearity->accuracy precision Precision (RSD) accuracy->precision selectivity Selectivity precision->selectivity lod Limit of Detection (LOD) selectivity->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness

Caption: Key Parameters for Analytical Method Validation.

References

A Comparative Analysis of Isoflucypram and Boscalid Efficacy Against Stripe Rust (Puccinia striiformis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides isoflucypram and boscalid, focusing on their efficacy against Puccinia striiformis f. sp. tritici, the causal agent of stripe rust in wheat. This analysis synthesizes available data on their respective modes of action, performance, and resistance profiles to inform research and development efforts.

Introduction to the Fungicides

Puccinia striiformis, a biotrophic fungus, poses a significant threat to wheat production worldwide, causing substantial yield losses if not managed effectively[1]. Chemical control, particularly the use of foliar fungicides, is a critical component of integrated stripe rust management strategies[1]. Both this compound and boscalid belong to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Group 7), which are widely used for their efficacy against a range of fungal pathogens[2][3].

  • Boscalid: Developed by BASF, boscalid is an established, broad-spectrum carboxamide fungicide[4][5]. It has been utilized in agriculture to control diseases such as powdery mildew, gray mold, and various rusts on a wide array of crops[5][6].

  • This compound: A more recent innovation from Bayer, this compound is the first of a new subclass of SDHIs, the N-cyclopropyl-N-benzyl-pyrazole-carboxamides[3][7]. It is specifically marketed for providing long-lasting, high-level control of major foliar diseases in cereals, including stripe rust[8][9][10].

Mode of Action: Succinate Dehydrogenase Inhibition

Both fungicides share a common biochemical target: Complex II (Succinate Dehydrogenase or SDH) in the mitochondrial respiratory chain of the fungus[2][4][7]. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, they interrupt the electron transport chain. This blockage prevents the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, thereby halting cellular energy (ATP) production and ultimately leading to the death of the fungal pathogen[2][5][11].

This shared mode of action means both fungicides inhibit crucial fungal life stages, particularly spore germination and germ tube elongation[4][5].

TCA TCA Cycle Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate ComplexII->Fumarate CoQ Coenzyme Q (Ubiquinone) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII ATP ATP Production (Energy) ComplexIII->ATP ... Fungicides This compound Boscalid Inhibition Inhibition Fungicides->Inhibition Inhibition->ComplexII

Caption: Mechanism of SDHI fungicides targeting Complex II.

Comparative Efficacy Against Puccinia striiformis

Direct, peer-reviewed quantitative comparisons between this compound and boscalid for stripe rust control are limited in the public domain. However, an effective comparison can be synthesized from product performance data, registration trials, and independent evaluations.

This compound, as a newer active ingredient, is positioned as a top-tier solution for cereal disease control. Marketing and trial data consistently highlight its "groundbreaking" and "unrivalled" broad-spectrum activity against key wheat diseases, with yellow (stripe) rust being a primary target[3][9]. It demonstrates strong preventative and curative properties and is active at all stages of the pathogen's lifecycle[3][9]. Reports from organizations like the UK's Agriculture and Horticulture Development Board (AHDB) place this compound-containing products among those delivering the highest levels of control against septoria and yellow rust[12].

Boscalid is a proven, effective fungicide against a range of diseases, including rusts[2][11]. However, in the context of high-pressure stripe rust scenarios in cereals, it is often formulated or tank-mixed with other active ingredients, such as strobilurins (e.g., pyraclostrobin) or triazoles, to broaden the spectrum of control and manage resistance[13][14]. While effective, it may not reach the same level of persistent, standalone efficacy against aggressive stripe rust strains as newer, specialized molecules like this compound.

Table 1: Summary of Efficacy and Properties

FeatureThis compoundBoscalid
FRAC Group 7 (SDHI)[3]7 (SDHI)[2]
Chemical Subclass N-cyclopropyl-N-benzyl-pyrazole-carboxamide[3]Carboxamide[11]
Primary Target Pathogens Major foliar diseases of cereals including Puccinia striiformis, Septoria tritici, and Puccinia recondita[9][10].Broad spectrum including Sclerotinia spp., Alternaria spp., Botrytis spp., and rusts[5][6][13].
Reported Efficacy Excellent, long-lasting preventative and curative activity against stripe rust[3][8][9].Good, often used in combination with other fungicides for robust rust control[13].
Key Structural Feature Unique N-cyclopropyl ring enhances intrinsic activity and effectiveness[3][9].Established carboxamide structure[4].
Resistance Profile Medium to high risk; requires stewardship and mixing with other modes of action[3].Medium to high risk; resistance has been documented in various pathogens[15].

Experimental Protocols for Fungicide Efficacy Evaluation

A standardized experimental protocol is crucial for accurately assessing and comparing the efficacy of fungicides against Puccinia striiformis in a field setting. The following workflow represents a typical methodology.

prep_node prep_node action_node action_node eval_node eval_node data_node data_node A Site Selection & Plot Establishment (e.g., RCBD) B Planting of Susceptible Wheat Cultivar A->B C Pathogen Inoculation (If necessary for uniform pressure) B->C D Fungicide Application (Specific growth stages, e.g., GS32, GS39) C->D E Disease Severity Assessment (% leaf area infected at intervals) D->E F Data Collection (AUDPC, Green Leaf Area) E->F G Harvest & Yield Measurement (Grain yield, test weight) F->G H Statistical Analysis (ANOVA, Mean Separation) G->H

Caption: Standard workflow for a fungicide field trial.

Key Methodological Details:

  • Trial Design: Field trials are typically established using a Randomized Complete Block Design (RCBD) with multiple replications to account for field variability.

  • Cultivar Selection: A wheat cultivar known to be susceptible to the local stripe rust population is often used to ensure adequate disease pressure for differentiation between treatments[16].

  • Treatments: Treatments would include an untreated control, boscalid at a standard rate, and this compound at a standard rate. Additional treatments may include tank mixes or alternating programs.

  • Application: Fungicides are applied at specific crop growth stages (e.g., flag leaf emergence) using calibrated spray equipment to ensure uniform coverage[17].

  • Disease Assessment: Disease severity is visually assessed multiple times during the epidemic's progression. This involves estimating the percentage of leaf area covered by pustules on the upper leaves.

  • Data Analysis: Data on disease severity are often used to calculate the Area Under the Disease Progress Curve (AUDPC), which provides an integrated measure of the epidemic's intensity. Yield data and grain quality parameters are also statistically analyzed to determine the economic benefit of each treatment[18][19].

Resistance Management Considerations

As both fungicides are site-specific SDHIs, there is a medium-to-high risk of resistance development in pathogen populations[2][15]. Research has already identified mutations in the SdhC subunit of Puccinia striiformis that are homologous to those conferring SDHI resistance in other rust pathogens[20].

Effective resistance management is therefore non-negotiable. Key strategies include:

  • Mixtures: Using SDHIs in co-formulations or tank mixes with fungicides from different FRAC groups (e.g., triazoles, strobilurins) is standard practice. This compound, for instance, is commonly co-packed with prothioconazole[3][9].

  • Alternation: Rotating between different modes of action in a spray program.

  • Dose Rates: Always using fungicides at the manufacturer's recommended rates to ensure maximum efficacy and reduce the selection pressure for partially resistant isolates.

  • Integrated Approach: Combining chemical control with non-chemical methods, such as planting genetically resistant wheat varieties, to reduce overall disease pressure and reliance on fungicides[16][21].

Conclusion

Both this compound and boscalid are effective tools for managing fungal diseases through the inhibition of succinate dehydrogenase. Boscalid is a versatile, broad-spectrum fungicide with proven activity against rusts. This compound represents a next-generation SDHI, deliberately designed for superior, long-lasting efficacy against the most challenging foliar diseases of cereals, including Puccinia striiformis.

Based on available performance data, this compound demonstrates a higher level of intrinsic and persistent activity specifically against stripe rust compared to older SDHIs. For researchers and drug development professionals, the unique chemical structure of this compound provides a compelling case study in the targeted design of agrochemicals for enhanced performance. Regardless of the choice of active ingredient, a robust resistance management strategy is paramount to preserve the longevity and effectiveness of these critical crop protection tools.

References

A Comparative Analysis of Isoflucypram and Fluxapyroxad: Efficacy, Mechanism, and Application in Cereal Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of agricultural fungicides, the succinate dehydrogenase inhibitor (SDHI) class of molecules remains a cornerstone for the management of critical fungal diseases in cereals. This guide provides a detailed comparative analysis of two key SDHI fungicides: isoflucypram, a newer market entrant, and fluxapyroxad, an established standard. This document outlines their chemical properties, mechanism of action, comparative efficacy based on field trial data, and the experimental protocols underpinning these findings.

Chemical Structure and Properties

This compound and fluxapyroxad, while both belonging to the pyrazole-carboxamide chemical group, exhibit distinct structural features that influence their biological activity and binding characteristics.

This compound , developed by Bayer, is chemically known as N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide.[1] It is a tertiary carboxamide and a member of the N-cyclopropyl-N-benzyl-pyrazole-carboxamides, a newer subclass of SDHIs.[2]

Fluxapyroxad , from BASF, has the IUPAC name 3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide.[2] It is an aromatic amide and a member of the anilide fungicides.

Below are the graphical representations of their chemical structures.

G Chemical Structures of this compound and Fluxapyroxad cluster_this compound This compound cluster_fluxapyroxad Fluxapyroxad isoflucypram_structure isoflucypram_structure fluxapyroxad_structure fluxapyroxad_structure

Caption: Chemical structures of this compound and Fluxapyroxad.

Mechanism of Action: Targeting Fungal Respiration

Both this compound and fluxapyroxad function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[3] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for cellular energy production (ATP synthesis). By blocking SDH, these fungicides disrupt fungal respiration, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[3]

The binding site for SDHI fungicides is the ubiquinone-binding (Qp) site of the SDH enzyme complex. While both molecules target this site, the unique N-cyclopropyl group in this compound suggests a potentially different binding mode compared to classical SDHIs like fluxapyroxad, which may have implications for efficacy and resistance management.

G Mode of Action: SDHI Fungicides cluster_ETC Mitochondrial Electron Transport Chain cluster_SDHI SDHI Fungicides TCA_Cycle Tricarboxylic Acid (TCA) Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex_II Complex II (SDH) Succinate->Complex_II TCA_Cycle_Cont Complex_I Complex I Complex_III Complex III Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production This compound This compound This compound->Complex_II Inhibition Fluxapyroxad Fluxapyroxad Fluxapyroxad->Complex_II Inhibition

Caption: Inhibition of Complex II (SDH) by this compound and Fluxapyroxad.

Comparative Efficacy: Field Trial Data

Data from the Agriculture and Horticulture Development Board (AHDB) fungicide performance trials in the UK provide a robust, independent comparison of this compound and fluxapyroxad against key cereal diseases. The following tables summarize the percentage of disease control at various dose rates.

Table 1: Control of Septoria tritici blotch (Zymoseptoria tritici) in Winter Wheat (Protectant)

FungicideActive Ingredient25% Dose50% Dose75% Dose100% Dose
VimoyThis compound~35%~55%~65%~70%
ImtrexFluxapyroxad~25%~40%~50%~55%

Data synthesized from AHDB Fungicide Performance dose-response curves (2021-2023).[3]

Table 2: Control of Yellow Rust (Puccinia striiformis) in Winter Wheat

FungicideActive Ingredient25% Dose50% Dose75% Dose100% Dose
VimoyThis compound~70%~85%~90%~95%
ImtrexFluxapyroxad~60%~75%~85%~90%

Data synthesized from AHDB Fungicide Performance dose-response curves (2023-2025).[4]

Table 3: Control of Brown Rust (Puccinia triticina) in Winter Wheat

FungicideActive Ingredient25% Dose50% Dose75% Dose100% Dose
VimoyThis compound~75%~90%~95%~98%
ImtrexFluxapyroxad~70%~85%~90%~95%

Data synthesized from AHDB Fungicide Performance dose-response curves (2023-2025).[4]

The data indicates that this compound generally provides a higher level of control for Septoria tritici blotch, yellow rust, and brown rust compared to fluxapyroxad at equivalent dose rates in these trials.[3][4] Mixtures of these SDHIs with fungicides from other mode of action groups, such as azoles (DMIs), are recommended to enhance efficacy and manage resistance.[3][4]

Experimental Protocols: AHDB Fungicide Performance Trials

The comparative efficacy data presented is derived from the AHDB's robust fungicide performance trials. The methodology for these trials is standardized to ensure high-quality, independent data.

  • Trial Design: Trials typically utilize a randomized complete block or an incomplete block (alpha design) with three to four replications per treatment.[5][6] Plot sizes generally range from 20m² to 60m².[5]

  • Disease Targeting: To ensure high disease pressure, trials are situated in high-risk locations and use crop varieties that are highly susceptible to the target pathogen but resistant to other diseases.[2][5] For sporadic diseases like brown rust, artificial inoculation may be used.[5]

  • Treatments and Application: Fungicides are tested at a range of doses, typically quarter, half, full, and double the recommended label rate, to generate dose-response curves.[7] Treatments are applied once at a growth stage appropriate for the target disease, such as T1 (GS32) or T2 (GS39) for Septoria tritici.[5] Applications are made using precision boom sprayers.

  • Assessments: Disease levels are assessed visually as the percentage of leaf area infected on different leaf layers. Green leaf area (GLA) is also measured. Assessments are conducted at multiple time points to monitor disease progression.

  • Data Analysis: Data is statistically analyzed to determine significant differences between treatments. Dose-response curves are generated to compare the efficacy of different fungicides across a range of application rates.

G Experimental Workflow for Fungicide Efficacy Trials start Trial Planning site_selection Site & Variety Selection (High Disease Pressure) start->site_selection trial_design Experimental Design (e.g., Randomized Block) site_selection->trial_design plot_establishment Plot Establishment trial_design->plot_establishment fungicide_prep Fungicide Preparation (Multiple Dose Rates) plot_establishment->fungicide_prep application Fungicide Application (Specific Growth Stage, e.g., T2) fungicide_prep->application assessment Disease Assessment (% Leaf Area Infected, GLA) application->assessment harvest Harvest & Yield Measurement assessment->harvest analysis Data Analysis (Statistics, Dose-Response Curves) harvest->analysis end Efficacy Report analysis->end

Caption: A generalized workflow for conducting fungicide field efficacy trials.

Conclusion

Both this compound and fluxapyroxad are effective SDHI fungicides for the control of major cereal diseases. However, based on recent AHDB field trial data, this compound demonstrates a higher intrinsic activity against key pathogens such as Zymoseptoria tritici, yellow rust, and brown rust. The unique chemical structure of this compound may contribute to this enhanced performance. For sustainable disease management and to mitigate the risk of fungicide resistance, it is crucial for researchers and professionals to consider the integration of these fungicides into programs that include multiple modes of action. The detailed experimental protocols from established trial systems like the AHDB provide a reliable framework for the continued evaluation and comparison of existing and novel fungicidal compounds.

References

Cross-Reactivity of Isoflucypram with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the chemical subclass of N-cyclopropyl-N-benzyl-pyrazole carboxamides.[1] Its unique chemical structure suggests a potentially altered binding mode to the target enzyme, succinate dehydrogenase (SDH), compared to other SDHIs. Understanding the cross-reactivity profile of this compound is critical for effective disease management and for anticipating and mitigating the development of fungicide resistance. This guide provides a comparative analysis of this compound's cross-reactivity with other fungicides, supported by available experimental data.

The primary mechanism of resistance to SDHI fungicides involves target site mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD. The cross-resistance patterns among different SDHI fungicides can be complex and are largely determined by the specific amino acid substitution in the SDH protein.

Comparative Efficacy and Cross-Reactivity

While extensive comparative data for this compound against a wide range of SDHI-resistant fungal isolates is still emerging, studies on closely related SDHIs and initial reports provide valuable insights into its potential cross-reactivity profile. The following tables summarize available data from studies on key plant pathogens.

Table 1: Cross-Reactivity of SDHI Fungicides in Botrytis cinerea
SDH Mutation (SdhB Subunit)FungicideEC50 (µg/mL)Resistance Factor (RF)Reference
Wild Type Boscalid0.2 - 0.51[2][3]
Fluopyram0.1 - 0.31[2]
Penthiopyrad0.05 - 0.21[3]
Isofetamid0.0981[3]
H272R Boscalid>100>200[2]
Fluopyram0.2 - 0.61-2[2]
Penthiopyrad>100>500[3]
H272Y Boscalid>100>200[2]
Fluopyram<0.1 (increased sensitivity)<1[2]
Penthiopyrad>100>500[3]
N230I Boscalid10 - 5020-100[2]
Fluopyram5 - 1517-50[2]
Penthiopyrad5 - 2025-100[3]
Isofetamid3.0431[3]
P225F Boscalid>100>200[2]
Fluopyram>100>333[2]
Penthiopyrad>100>500[3]
Isofetamid>500>5102[3]

Note: Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of the sensitive (wild type) isolate. Data for this compound is limited; isofetamid is a structurally related SDHI and is included for comparison.

The data in Table 1 demonstrates the complex nature of SDHI cross-resistance. For instance, isolates with the H272R mutation show high resistance to boscalid and penthiopyrad but remain sensitive to fluopyram. Conversely, the P225F mutation confers broad and high-level resistance to all tested SDHIs, including isofetamid. The N230I mutation confers moderate resistance to isofetamid.[3]

Experimental Protocols

Fungicide Sensitivity Testing: Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.

a. Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Technical grade fungicide stock solutions (e.g., in dimethyl sulfoxide - DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

b. Procedure:

  • Preparation of Fungicide-Amended Media: Prepare a series of dilutions of the fungicide stock solution in sterile distilled water. Add the appropriate volume of each fungicide dilution to molten PDA (cooled to approximately 50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with PDA and the same concentration of the solvent (e.g., DMSO) used for the fungicide stock. Pour the amended and control media into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches approximately two-thirds of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plate. Use probit or log-logistic regression analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.

Molecular Analysis of SDH Genes for Resistance Mutations

This protocol outlines the steps for identifying mutations in the SdhB, SdhC, and SdhD genes that are associated with SDHI fungicide resistance.

a. Materials:

  • Fungal mycelium

  • DNA extraction kit (e.g., DNeasy Plant Mini Kit)

  • Primers specific for the amplification of SdhB, SdhC, and SdhD gene fragments

  • Taq DNA polymerase and PCR reagents

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service or in-house sequencing platform

b. Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the target regions of the SdhB, SdhC, and SdhD genes using polymerase chain reaction (PCR) with specific primers. The primer sequences will vary depending on the fungal species.

  • Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Purify the remaining PCR product and send it for Sanger sequencing. Alternatively, next-generation sequencing (NGS) can be used for high-throughput analysis.

  • Sequence Analysis: Align the obtained DNA sequences with the wild-type reference sequence of the respective Sdh gene to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Resistance Mechanisms and Experimental Workflow

Signaling Pathway of SDHI Fungicides and Resistance

SDHI_Pathway cluster_0 Mitochondrial Inner Membrane cluster_1 Fungicide Action and Resistance SDH Succinate Dehydrogenase (SDH) Enzyme ETC Electron Transport Chain SDH->ETC Electrons Fumarate Fumarate SDH->Fumarate Product Respiration Fungal Respiration (ATP Production) ETC->Respiration This compound This compound (SDHI Fungicide) This compound->SDH Inhibits SDH_mutated Mutated SDH Enzyme (SdhB, SdhC, SdhD) This compound->SDH_mutated Reduced Binding Other_SDHI Other SDHI Fungicides Other_SDHI->SDH Inhibits Other_SDHI->SDH_mutated Reduced Binding Succinate Succinate Succinate->SDH Substrate

Caption: Mechanism of SDHI action and target-site resistance.

Experimental Workflow for Cross-Reactivity Assessment

Workflow cluster_0 Fungal Isolate Preparation cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis cluster_3 Data Integration and Analysis start Collect Fungal Isolates (Wild Type & Resistant) culture Pure Culture and Identification start->culture sensitivity_testing Fungicide Sensitivity Assay (Mycelial Growth Inhibition) culture->sensitivity_testing dna_extraction Genomic DNA Extraction culture->dna_extraction ec50 Determine EC50 Values sensitivity_testing->ec50 rf Calculate Resistance Factors ec50->rf correlation Correlate Genotype with Phenotype rf->correlation pcr PCR Amplification of SdhB, SdhC, SdhD genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Sequence Alignment and Mutation Identification sequencing->mutation_analysis mutation_analysis->correlation comparison Compare Cross-Reactivity Patterns correlation->comparison

Caption: Workflow for assessing fungicide cross-reactivity.

Conclusion

The cross-reactivity of this compound with other SDHI fungicides is a complex issue influenced by the specific target-site mutations present in fungal populations. While direct comparative data for this compound is still somewhat limited, the available information on structurally related SDHIs provides important insights. The unique chemical structure of this compound suggests a potentially different binding interaction with the SDH enzyme, and the effect of this on cross-resistance patterns is an active area of research.[1]

For effective and sustainable disease management, it is crucial for researchers and drug development professionals to:

  • Monitor fungal populations for the emergence of specific SDH mutations.

  • Conduct comprehensive sensitivity testing with a range of SDHI fungicides, including this compound, to understand local resistance profiles.

  • Develop and implement resistance management strategies that incorporate fungicides with different modes of action.

Continued research and data collection will be essential to fully elucidate the cross-reactivity profile of this compound and to optimize its use in agricultural systems.

References

QuEChERS Method Validation for Isoflucypram in Food: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the fungicide isoflucypram in various food matrices. The performance of the QuEChERS method is compared with alternative extraction techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their analytical needs.

Introduction to this compound and the Need for Robust Analytical Methods

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of fungal diseases in crops. As with any agricultural chemical, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of its residues. The QuEChERS method has emerged as a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.[1][2] This guide focuses on the validation parameters of a QuEChERS-based method for this compound, providing a framework for its implementation in a laboratory setting.

Data Presentation: Performance of QuEChERS Method

The following table summarizes the validation data for a QuEChERS-based method for the analysis of a compound structurally related to this compound, isocycloseram, in various agricultural food commodities. This data is representative of the performance that can be expected for this compound. The validation was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Validation Data for a QuEChERS LC-MS/MS Method in Various Food Matrices

Food MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Linearity (R²)LOD (mg/kg)LOQ (mg/kg)
Hulled Rice 0.0195.25.8≥ 0.990.0030.01
0.198.74.1
Potato 0.0192.16.5≥ 0.990.0030.01
0.196.43.9
Soybean 0.0188.57.2≥ 0.990.0030.01
0.193.24.8
Mandarin 0.0197.84.3≥ 0.990.0030.01
0.1101.23.1
Red Pepper 0.0194.65.1≥ 0.990.0030.01
0.199.33.5

Data presented is for isocycloseram, a compound of the same chemical class as this compound, and is intended to be illustrative of expected performance.

Experimental Protocols

QuEChERS Sample Preparation Protocol

This protocol is a modification of the original QuEChERS method, optimized for the analysis of this compound and its metabolites in diverse food matrices.

1. Sample Homogenization:

  • A representative 10-15 g portion of the food sample is homogenized. For dry samples like cereals, a pre-wetting step with a specific amount of water is necessary before homogenization.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN). For acidic compounds, acidified ACN may be used.

  • Add internal standards if required.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.[3]

  • Shake vigorously for another minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

  • The dSPE tube contains a sorbent mixture, typically 150 mg anhydrous MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA). For fatty matrices, C18 sorbent may be included.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Alternative Method: Solid-Phase Extraction (SPE)

Solid-phase extraction is a well-established technique for pesticide residue analysis and serves as a common alternative to QuEChERS.[2]

1. Sample Extraction:

  • Homogenize the sample as described for the QuEChERS method.

  • Extract a 10 g sample with a suitable solvent (e.g., acetonitrile or acetone) by shaking or blending.

  • Centrifuge and collect the supernatant.

2. SPE Cleanup:

  • Condition an SPE cartridge (e.g., a graphitized carbon black/primary secondary amine (GCB/PSA) dual-layer cartridge) with the appropriate solvents.

  • Load a portion of the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analytes with a stronger solvent.

3. Final Extract Preparation:

  • The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Method Comparison

Table 2: Comparison of QuEChERS and Solid-Phase Extraction (SPE) Methods

FeatureQuEChERSSolid-Phase Extraction (SPE)
Speed High-throughput; a batch of samples can be processed in under an hour.More time-consuming due to multiple conditioning, loading, washing, and elution steps.
Ease of Use Simple and requires minimal training.Requires more technical expertise for method development and optimization.
Cost Lower cost due to reduced solvent and hardware requirements.[1]Higher cost associated with SPE cartridges and potentially larger solvent volumes.
Effectiveness Generally provides good recoveries for a wide range of pesticides.[1][3]Can offer very clean extracts, but analyte loss can occur during the multiple steps.
Ruggedness Method is robust and transferable between laboratories.Can be more method-dependent and sensitive to variations in cartridge packing and flow rates.
Safety Uses smaller volumes of organic solvents, enhancing laboratory safety.May require larger volumes of solvents.

Mandatory Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A Homogenized Sample (10g) B Add Acetonitrile (10mL) A->B C Add QuEChERS Salts B->C D Vortex & Centrifuge C->D E Transfer Supernatant (1mL) D->E Take Aliquot F Add to dSPE Tube (MgSO4 + PSA) E->F G Vortex & Centrifuge F->G H LC-MS/MS Analysis G->H Final Extract

Caption: QuEChERS Experimental Workflow.

Logical_Comparison cluster_advantages_q Advantages cluster_disadvantages_q Disadvantages cluster_advantages_s Advantages cluster_disadvantages_s Disadvantages QuEChERS QuEChERS Method Q_Adv Fast Easy Low Cost High Throughput QuEChERS->Q_Adv Q_Disadv Less Selective Cleanup Potential Matrix Effects QuEChERS->Q_Disadv SPE Solid-Phase Extraction (SPE) S_Adv Highly Selective Cleanup Cleaner Extracts SPE->S_Adv S_Disadv Time-Consuming Higher Cost Potential Analyte Loss SPE->S_Disadv

References

A Guide to a Validated Method for Isoflucypram Residue Analysis in Surface Waters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective overview of a validated analytical method for the determination of isoflucypram residues in surface waters. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology detailed below utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for detection and quantification.

Method Performance

The performance of the analytical method for this compound was validated to ensure its accuracy, precision, and sensitivity. The following table summarizes the key quantitative data from the validation study.

ParameterThis compound
Limit of Detection (LOD)0.1 - 0.2 µg/L
Limit of Quantification (LOQ)Not explicitly stated, but detection limits are in the 0.1 to 0.2 µg/L range.
Recovery Rate90% - 110%
Intra-day Relative Standard Deviation (RSD)< 20%

Experimental Protocol

The following protocol outlines the key steps for the analysis of this compound residues in surface water samples.

Sample Preparation and Extraction (QuEChERS)

The QuEChERS method offers a straightforward and efficient approach for extracting pesticide residues from complex matrices.

  • Sample Collection: Collect surface water samples in appropriate containers.

  • Extraction:

    • To a suitable centrifuge tube, add a measured volume of the water sample.

    • Add 1 g of NaCl and 4 g of MgSO₄. This combination is crucial for enhancing the selectivity of the extraction for fungicides like this compound.

    • The addition of these salts facilitates the liquid-liquid extraction process.

  • Cleanup: The QuEChERS approach includes various configurations of buffering salts and sorbents for the cleanup step, which can be optimized based on the specific compounds of interest and the sample matrix.

Analytical Instrumentation
  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is employed for the separation of the target analyte from other components in the sample extract.

  • Mass Spectrometry: Tandem Mass Spectrometry (MS/MS) is used for the detection and quantification of this compound, providing high sensitivity and selectivity.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound residues in surface water.

Isoflucypram_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Surface Water Sample Collection QuEChERS_Extraction 2. QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) SampleCollection->QuEChERS_Extraction Centrifugation1 3. Centrifugation QuEChERS_Extraction->Centrifugation1 dSPE_Cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE_Cleanup Centrifugation2 5. Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract 6. Final Extract for Analysis Centrifugation2->Final_Extract UHPLC_Separation 7. UHPLC Separation Final_Extract->UHPLC_Separation MSMS_Detection 8. MS/MS Detection (Quantification & Confirmation) UHPLC_Separation->MSMS_Detection Data_Analysis 9. Data Analysis & Reporting MSMS_Detection->Data_Analysis

Workflow for this compound Residue Analysis.

A Comparative Analysis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinate dehydrogenase inhibitor (SDHI) fungicides represent a significant class of agrochemicals that target cellular respiration in pathogenic fungi. Their efficacy is rooted in their ability to bind to and inhibit succinate dehydrogenase (Sdh), also known as Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] This guide provides a comparative overview of the binding affinities of various SDHI fungicides to their target enzyme, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Fungal Respiration

SDHI fungicides disrupt the fungal respiratory process by binding to the ubiquinone-binding (Qp) site of the Sdh enzyme.[3] This enzyme complex is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. The Qp site is a highly conserved pocket formed at the interface of the SdhB, SdhC, and SdhD subunits.[4] By occupying this site, SDHIs physically obstruct the binding of the natural substrate, ubiquinone (coenzyme Q), thereby halting the transfer of electrons from succinate to the electron transport chain.[5][6] This blockage of cellular respiration leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.[3]

dot

SDHI_Mechanism cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Sdh Sdh Succinate Dehydrogenase (Complex II) UQ Ubiquinone (CoQ) Sdh->UQ e- Complex_III Complex III UQ->Complex_III e- SDHI SDHI Fungicide SDHI->Sdh Binds to Qp site & Inhibits

Caption: Mechanism of action of SDHI fungicides.

Comparative Binding Affinity of SDHI Fungicides

The binding affinity of SDHI fungicides to the Sdh enzyme is a key determinant of their potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency.

The following table summarizes the IC50 values for several commercially important SDHI fungicides against the succinate dehydrogenase enzyme from various fungal species. It is important to note that direct comparisons should be made with caution, as the experimental conditions and the specific fungal species can influence the results.

FungicideChemical ClassTarget OrganismIC50 (µM)Reference
BenzovindiflupyrPyrazole-4-carboxamideSclerotinia sclerotiorum0.0036[6]
IsopyrazamPyrazole-4-carboxamideSclerotinia sclerotiorum0.0042[6]
PydiflumetofenPyrazole-4-carboxamideSclerotinia sclerotiorum0.0051[6]
FluxapyroxadPyrazole-4-carboxamideSclerotinia sclerotiorum0.0065[6]
BoscalidPyridine-carboxamideSclerotinia sclerotiorum0.0211[6]
FluopyramPyridinyl-ethyl-benzamideSclerotinia sclerotiorum0.0385[6]
ThifluzamideThiazole-carboxamideSclerotinia sclerotiorum1.2088[6]
BixafenPyrazole-4-carboxamideHuman (Homo sapiens)-[7]
PenthiopyradPyrazole-4-carboxamide--[8]

Note: The table presents data compiled from various sources. A dash (-) indicates that a specific value was not provided in the referenced literature under comparable conditions.

Experimental Protocols

Determination of IC50 by In Vitro Succinate Dehydrogenase Activity Assay

This protocol outlines a common spectrophotometric method to determine the IC50 value of an SDHI fungicide by measuring its inhibitory effect on the activity of purified or mitochondrially-located succinate dehydrogenase.

Principle:

The activity of succinate dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[9] In the presence of the enzyme and its substrate (succinate), DCPIP is reduced, leading to a decrease in its absorbance at 600 nm. The rate of this color change is proportional to the Sdh activity. By measuring the reaction rate at various concentrations of the SDHI fungicide, a dose-response curve can be generated to calculate the IC50 value.

Materials:

  • Isolated mitochondria or purified succinate dehydrogenase from the target fungal species.

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Substrate solution (e.g., 100 mM sodium succinate)

  • Electron acceptor solution (e.g., 2 mM DCPIP)

  • Intermediate electron carrier (e.g., 10 mM phenazine methosulfate - PMS)

  • SDHI fungicide stock solutions at various concentrations (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, add the following in order:

    • Assay Buffer

    • Isolated mitochondria or purified Sdh enzyme

    • DCPIP solution

    • PMS solution

    • Varying concentrations of the SDHI fungicide stock solution (or solvent for the control).

  • Pre-incubation: Incubate the microplate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the succinate solution to each well.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve model (e.g., sigmoidal dose-response).

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Mitochondria or Purify Sdh Enzyme D Prepare Reaction Mixture in 96-well plate A->D B Prepare Reagent Solutions (Buffer, Substrate, DCPIP, PMS) B->D C Prepare Serial Dilutions of SDHI Fungicide C->D E Pre-incubate Plate D->E F Initiate Reaction with Succinate E->F G Measure Absorbance at 600 nm (Kinetic Reading) F->G H Calculate Reaction Rates (V₀) G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Experimental workflow for IC50 determination.

References

Isoflucypram: A New Generation SDHI Fungicide Raising the Bar for Cereal Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Isoflucypram Versus Predecessor Succinate Dehydrogenase Inhibitors

For researchers, scientists, and professionals in drug development, the continual evolution of fungicide chemistry is paramount in the ongoing battle against crop diseases. The introduction of this compound, a novel succinate dehydrogenase inhibitor (SDHI), marks a significant advancement in this field. This guide provides an objective comparison of this compound's performance against previous generations of SDHI fungicides, supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental evaluation.

Enhanced Efficacy: A Quantitative Comparison

This compound distinguishes itself from its predecessors through its unique N-cyclopropyl-N-benzyl-pyrazole-carboxamide chemical structure.[1][2] This structural innovation is believed to contribute to its altered and highly effective binding to the target enzyme, succinate dehydrogenase (Complex II), in the mitochondrial respiratory chain of fungi.[3][4]

The following tables summarize the comparative efficacy of this compound and older SDHIs against key fungal pathogens affecting cereal crops. The data, presented as half-maximal effective concentration (EC50) values, indicates the concentration of a fungicide required to inhibit 50% of fungal growth. A lower EC50 value signifies higher efficacy.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) Against Zymoseptoria tritici (Septoria Tritici Blotch)

FungicideChemical SubclassMedian EC50 (µg/mL)
This compound N-cyclopropyl-N-benzyl-pyrazole-carboxamide0.05 (±0.008) [4]
BixafenPyrazole-carboxamide0.07 - 0.1[3]
FluxapyroxadPyrazole-carboxamide0.05 - 0.1[3]
BoscalidPyridine-carboxamide0.3 - 0.6[3][5]
FluopyramPyridinyl-ethyl-benzamide0.06 - 0.1[3]

Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) Against Pyrenophora teres (Net Blotch)

FungicideChemical SubclassMedian EC50 (µg/mL)
This compound N-cyclopropyl-N-benzyl-pyrazole-carboxamideData not available in comparative studies
BixafenPyrazole-carboxamide0.000467 - 0.011[6]
FluxapyroxadPyrazole-carboxamide0.004 - 0.02[6]
BoscalidPyridine-carboxamideData not available in comparative studies
Pyraclostrobin (QoI)Strobilurin0.002 - 0.026[7]

Note: Direct comparative EC50 values for this compound against Pyrenophora teres were not available in the reviewed literature. Pyraclostrobin, a QoI fungicide, is included for reference as it is often used for net blotch control.

Understanding the Mechanism: The SDHI Signaling Pathway

Succinate dehydrogenase inhibitors disrupt the fungal respiratory process, a critical pathway for energy production. The diagram below illustrates the mitochondrial electron transport chain and the specific site of action for SDHI fungicides.

SDHI_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space cluster_atp ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ e- H_ions_out H+ ComplexI->H_ions_out H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_ions_out H+ ComplexIV Complex IV ComplexIV->H_ions_out H+ O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate NADH NADH NADH->ComplexI e- NAD NAD+ H_ions_out->ATP_Synthase H+ ADP ADP + Pi ADP->ATP_Synthase SDHI SDHI Fungicides (e.g., this compound) SDHI->ComplexII Inhibition H2O H2O In_Vitro_Workflow A Prepare Fungicide Stock Solutions B Prepare Fungicide-Amended Growth Media (Agar Plates) A->B C Inoculate Plates with Fungal Mycelium B->C D Incubate Plates C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition and EC50 Value E->F Greenhouse_Workflow cluster_protective Protective Assay cluster_curative Curative Assay A1 Fungicide Application B1 Pathogen Inoculation A1->B1 C Incubation in High Humidity B1->C A2 Pathogen Inoculation B2 Fungicide Application A2->B2 B2->C D Incubation in Greenhouse C->D E Disease Assessment (% Leaf Area Infected) D->E F Calculate Efficacy (%) E->F

References

Unraveling the Metabolic Journey of Isoflucypram in Key Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of isoflucypram's metabolic fate in wheat, soybean, and corn reveals distinct patterns of transformation and residue distribution, crucial for understanding its efficacy and ensuring food safety. While comprehensive, publicly available comparative studies are limited, regulatory assessments and related research provide significant insights into the biotransformation of this novel succinate dehydrogenase inhibitor (SDHI) fungicide.

This compound, a broad-spectrum fungicide, is a vital tool for managing fungal diseases in major crops. Its effectiveness and environmental footprint are intrinsically linked to how it is metabolized by the treated plants. This guide synthesizes available data to offer a comparative overview of this compound metabolism in wheat, soybean, and corn, providing researchers, scientists, and drug development professionals with a consolidated resource for further investigation.

Comparative Metabolic Profile of this compound

Metabolism studies submitted for regulatory approval in Europe utilized wheat and soybean as representative crops for cereals and oilseeds, respectively.[1] These studies form the primary basis for our understanding of this compound's metabolic pathways in plants. While specific data for corn is not as readily available in the public domain, it is scientifically reasonable to infer that its metabolic pathway would be broadly similar to that in wheat, another cereal crop.

The primary metabolic transformations of this compound in plants involve hydroxylation, cleavage of the molecule, and subsequent conjugation. The parent compound, this compound, is consistently the major component of the residue in the edible parts of the crops.[1]

Table 1: Summary of this compound Metabolism in Different Crops

Parameter Wheat (Cereal) Soybean (Oilseed) Corn (Cereal - Inferred)
Primary Metabolic Route Hydroxylation, Cleavage, ConjugationHydroxylation, Cleavage, ConjugationAssumed similar to wheat
Major Residue Component This compoundThis compoundThis compound
Key Metabolites Identified M01, M06, M07, M11, M12M01, M06, M07, M11, M12Assumed similar to wheat
Metabolite Distribution Parent compound is the major residue in grain. Metabolites found in straw and hay.Parent compound is the major residue in beans.Parent compound expected to be the major residue in grain.

Source: EFSA Peer review of the pesticide risk assessment of the active substance this compound.[1]

Dissipation in Soil

The persistence and degradation of this compound in the soil environment are critical factors in its overall environmental fate. Data from laboratory and field studies indicate that this compound can be persistent in soil under certain conditions.

Table 2: Dissipation of this compound in Soil (DT₅₀)

Study Type DT₅₀ Range (days) Number of Soils Tested
Laboratory (EU 2019 Dossier) 206 - 6657
Field (EU 2019 Dossier) 9.84 - 94.76
Laboratory (GB CRD 2023 Dossier) 206 - 87511

Source: AERU Pesticide Properties Database.[2]

Note: DT₅₀ (Dissipation Time 50) is the time it takes for 50% of the initial concentration of a substance to dissipate.

Experimental Protocols

Detailed experimental protocols for the metabolism studies of this compound are not publicly available. However, based on standard practices for pesticide residue analysis, a general methodology can be outlined. These methods are crucial for the accurate quantification of the parent compound and its metabolites in various crop matrices.

General Analytical Method for this compound and its Metabolites in Plant Matrices

This protocol describes a typical approach for the extraction, clean-up, and analysis of this compound residues in crops like wheat, soybean, and corn.

1. Extraction:

  • A representative sample of the plant matrix (e.g., grain, straw, beans) is homogenized.

  • The homogenized sample is extracted with an organic solvent, typically acetonitrile, often with the addition of water and buffering salts (e.g., QuEChERS method).

  • The mixture is shaken vigorously and then centrifuged to separate the organic and aqueous phases.

2. Clean-up:

  • An aliquot of the organic extract is subjected to dispersive solid-phase extraction (d-SPE) for clean-up.

  • The d-SPE sorbent typically includes a combination of primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove excess water.

  • The mixture is vortexed and then centrifuged. The supernatant is collected for analysis.

3. Analysis:

  • The final extract is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3][4][5][6][7][8][9]

  • This technique provides high selectivity and sensitivity for the detection and quantification of this compound and its metabolites at low concentrations.

  • Separation is typically achieved on a C18 reversed-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile.

  • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which ensures the specific detection of the target analytes.

Visualizing the Pathways

To better understand the logical flow of the metabolic processes and the experimental procedures, the following diagrams have been generated using Graphviz.

cluster_metabolism Metabolic Pathway of this compound in Plants This compound This compound (Parent Compound) Phase1 Phase I Metabolism (Hydroxylation, Cleavage) This compound->Phase1 Metabolites Metabolites (M01, M06, M07, M11, M12) Phase1->Metabolites Phase2 Phase II Metabolism (Conjugation) Metabolites->Phase2 Conjugates Conjugated Metabolites (Bound Residues) Phase2->Conjugates

Figure 1: Generalized metabolic pathway of this compound in crops.

cluster_workflow Experimental Workflow for this compound Residue Analysis Sample Crop Sample (e.g., Wheat Grain) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Analysis Analysis (HPLC-MS/MS) Cleanup->Analysis

Figure 2: A typical experimental workflow for analyzing this compound residues.

References

A Comparative Analysis of Isoflucypram and Ascra Xpro in Cereal Fungal Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of isoflucypram-based products and Ascra Xpro, drawing upon available field trial data. The information is intended to assist researchers, scientists, and crop protection professionals in evaluating these solutions for the management of key fungal pathogens in cereals.

Active Ingredients and Formulations

This compound is a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] It is the primary active ingredient in products such as Vimoy® and is also a key component in co-formulations like Plaxium®.[3][4] Ascra Xpro is a widely used fungicide containing two SDHI active ingredients, bixafen and fluopyram, in combination with the triazole fungicide, prothioconazole.[5][6][7] Plaxium® shares a similar composition to Ascra Xpro, combining this compound with fluopyram and prothioconazole.[1][3][8]

Mode of Action

Both this compound and the SDHI components of Ascra Xpro (bixafen and fluopyram) function by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, thereby blocking energy production.[9] Prothioconazole, the triazole component in Ascra Xpro and Plaxium®, acts as a demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[10] The combination of multiple modes of action is a key strategy for managing fungicide resistance.[1][5]

cluster_SDHI SDHI Fungicides (this compound, Bixafen, Fluopyram) cluster_DMI DMI Fungicides (Prothioconazole) SDHI SDHI Active Ingredient ComplexII Complex II (Succinate Dehydrogenase) SDHI->ComplexII Inhibits ETC Electron Transport Chain ComplexII->ETC ATP ATP Production (Energy) ETC->ATP FungalCell Fungal Cell ATP->FungalCell Powers DMI DMI Active Ingredient Ergosterol Ergosterol Biosynthesis DMI->Ergosterol Inhibits CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential for CellMembrane->FungalCell Forms

Fungicide Modes of Action

Field Trial Performance Data

Field trials conducted by organizations such as the Agriculture and Horticulture Development Board (AHDB) and ADAS provide valuable independent data on the performance of these fungicides. The following tables summarize key findings from these trials, comparing the efficacy of this compound-based products and Ascra Xpro against major cereal diseases.

Wheat

Table 1: Efficacy against Septoria tritici in Wheat

Product(s)Trial DetailsEfficacy SummarySource
Vimoy® (this compound) + Proline® (prothioconazole) vs. Ascra® Xpro®2021 Farm Trial (High Septoria Pressure)Outperformed the then farm standard of Revystar®.[11]
Vimoy® (this compound) + Proline® (prothioconazole) vs. Ascra® Xpro® + Arizona® (folpet)2023 Farm TrialDelivered an extra 0.49 t/ha over the farm standard.[12]
Plaxium® vs. Ascra® Xpro®AHDB Trials (2019-2021)Performed comparably to existing standards and ahead of Ascra Xpro.[13]
Iblon® (this compound)2019 ADAS TrialProlonged green leaf area retention by 3 days over Ascra Xpro, resulting in a 0.46 t/ha yield gain.[14]

Table 2: Efficacy against Yellow Rust in Wheat

Product(s)Trial DetailsEfficacy SummarySource
Plaxium® vs. Ascra® Xpro®AHDB Trials (2019-2021)Showed a level of activity above that seen from Ascra® Xpro®.[15]
Iblon® (this compound)2021 University of Nottingham TrialDemonstrated greater curative and protectant activity than Solatenol, making it "best-in-class" against yellow rust.[14]

Table 3: Efficacy against Brown Rust in Wheat

Product(s)Trial DetailsEfficacy SummarySource
Plaxium® vs. Ascra® Xpro®AHDB Trials (2019-2021)Offered superior control compared with other mixture products tested, including Ascra Xpro.[13][15]
This compoundADAS TrialsParticularly active on brown rust.[16]
Barley

Table 4: Efficacy against Barley Diseases

Product(s)DiseaseTrial DetailsEfficacy SummarySource
Plaxium® vs. Ascra® Xpro®RhynchosporiumAHDB TrialsGave excellent control, comparable to or better than Ascra® Xpro®.[15][17]
Plaxium® vs. Ascra® Xpro®Net BlotchAHDB TrialsShowed a very high level of efficacy, performing comparably to Ascra® Xpro®.[15][17]
Plaxium® vs. Ascra® Xpro®RamulariaAHDB TrialsMatched the control of Revystar XE and was slightly better than Ascra® Xpro®.[17]
Ascra® Xpro®Rhynchosporium, Net Blotch, MildewBayer TrialsProvides broad-spectrum control of key barley diseases.[18]

Experimental Protocols

While detailed protocols for every cited trial are not publicly available, the general methodologies employed in AHDB and ADAS fungicide performance trials provide a framework for understanding the data.

General Field Trial Methodology:

  • Trial Design: Trials are typically laid out in a randomized complete block design (RCBD) or an alpha design with multiple replicates (commonly three or four) for each treatment.[19][20]

  • Plot Size: Small plots, often ranging from 20m² to 60m², are used.[12][19]

  • Disease Pressure: To ensure a robust test, trials are located in areas with a high risk of natural disease infection.[21][22] Highly susceptible crop varieties are often chosen to maximize disease development.[21][22] For sporadic diseases like brown rust, artificial inoculation may be used.[21]

  • Application: Fungicides are applied at specific crop growth stages (e.g., T1 - GS32, T2 - GS39).[12][21] Application is typically a single spray for a specific disease target to evaluate the efficacy of the product at that timing.[15] Water volumes generally range from 100 to 300 L/ha.[5][6]

  • Assessments: Disease severity is assessed visually on different leaf layers at set intervals after treatment, often three and six weeks post-application.[19] Assessments may involve estimating the percentage of leaf area affected by the disease.[23][24]

  • Data Analysis: Data on disease severity and crop yield are collected and statistically analyzed to determine the significance of differences between treatments.[19]

Application Rates:

  • Vimoy (this compound): Typically applied at 1.5 L/ha in wheat.[5][9]

  • Plaxium (this compound, fluopyram, prothioconazole): Recommended dose rate is 1.2 L/ha, with a maximum of 1.5 L/ha.[1][3][8][25]

  • Ascra Xpro (bixafen, fluopyram, prothioconazole): Application rates are flexible, ranging from 1.0 L/ha to 1.5 L/ha in wheat and 0.7 L/ha to 1.2 L/ha in barley.[6][26][27]

cluster_planning Trial Planning cluster_implementation Implementation cluster_assessment Data Collection & Analysis SiteSelection Site Selection (High Disease Risk) VarietySelection Variety Selection (Susceptible) SiteSelection->VarietySelection TreatmentDesign Treatment Design (Products, Rates) VarietySelection->TreatmentDesign Layout Trial Layout (RCBD/Alpha Design) TreatmentDesign->Layout Sowing Sowing Layout->Sowing Inoculation Inoculation (If required) Sowing->Inoculation Application Fungicide Application (Specific Growth Stage) Inoculation->Application DiseaseAssessment Disease Assessment (% Leaf Area) Application->DiseaseAssessment YieldMeasurement Yield Measurement DiseaseAssessment->YieldMeasurement Analysis Statistical Analysis YieldMeasurement->Analysis

Fungicide Field Trial Workflow

Summary and Conclusion

Based on the available field trial data, this compound, both as a straight product and in co-formulations like Plaxium, demonstrates strong and often superior efficacy against key cereal diseases compared to Ascra Xpro. In wheat, this compound-based treatments have shown advantages in the control of Septoria tritici, yellow rust, and particularly brown rust. In barley, Plaxium has performed comparably or better than Ascra Xpro against diseases such as Rhynchosporium and net blotch.

The introduction of this compound represents a significant advancement in SDHI fungicide technology, offering robust, broad-spectrum disease control. The data suggests that this compound-based programs can lead to improved disease management and higher yields in both wheat and barley. As with any crop protection product, it is crucial to adhere to label recommendations and employ integrated pest management (IPM) strategies to ensure sustainable and effective long-term use.

References

A Comparative Analysis of the Environmental Fate of Isoflucypram and Fluopyram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental fate of two succinate dehydrogenase inhibitor (SDHI) fungicides: isoflucypram and fluopyram. By presenting key experimental data, methodologies, and degradation pathways, this document aims to offer an objective resource for understanding the environmental persistence and behavior of these compounds.

Executive Summary

This compound and fluopyram, both utilized for the control of fungal pathogens in agriculture, exhibit distinct environmental fate profiles. Fluopyram has been extensively studied, revealing a high degree of persistence in soil and stability in aquatic environments under certain conditions. In contrast, available data for the newer fungicide, this compound, also indicates significant persistence in soil. This guide synthesizes the current understanding of their degradation in soil, behavior in water, and potential for bioaccumulation.

Quantitative Data Summary

The environmental fate of a pesticide is determined by a variety of physical, chemical, and biological processes. Key indicators of a compound's persistence and mobility include its degradation half-life in soil (DT₅₀), its stability in water (hydrolysis and photolysis), and its potential to accumulate in organisms (bioconcentration factor - BCF). The following tables summarize the available quantitative data for this compound and fluopyram.

Table 1: Comparison of Soil Degradation and Bioaccumulation

ParameterThis compoundFluopyramReferences
Aerobic Soil Degradation (DT₅₀) 431 days (typical)21 - 746 days[1][2]
Anaerobic Soil Degradation No data availableStable[2]
Bioconcentration Factor (BCF) in fish 370 L/kg15.22 - 21.62 L/kg[3]

Table 2: Comparison of Abiotic Degradation in Water

ParameterThis compoundFluopyramReferences
Hydrolysis at pH 7 No data availableStable[2]
Aqueous Photolysis (DT₅₀) StableStable (in sterile buffer solutions)[3][2]

Degradation Pathways and Metabolites

The breakdown of this compound and fluopyram in the environment leads to the formation of various transformation products. Understanding these pathways is crucial for a complete environmental risk assessment.

This compound Degradation

Detailed degradation pathways for this compound in soil and water are not extensively documented in the readily available scientific literature.

Fluopyram Degradation

Fluopyram degradation in soil primarily occurs through aerobic metabolism. The main transformation products identified are:

  • Fluopyram-7-hydroxy: Formed through hydroxylation.

  • Fluopyram-benzamide (BZM): A result of the cleavage of the amide bond.

  • Fluopyram-pyridyl-carboxylic acid (PCA): Another cleavage product.

  • Trifluoroacetic acid (TFA): A persistent and mobile terminal metabolite[4].

In aquatic systems, fluopyram is generally stable to hydrolysis. Photodegradation in water can lead to the formation of several products, including those resulting from intramolecular elimination of HCl, hydroxyl-substitution, and hydrogen extraction[5]. Under certain UV irradiation conditions, identified photoproducts include mono-, di-, and trihydroxyl lactam, dihydroxyl fluopyram, and imide fluopyram[6].

Experimental Protocols

The data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental fate data.

Soil Degradation (Aerobic) - Based on OECD Guideline 307

This test evaluates the rate and pathway of pesticide degradation in soil under aerobic conditions.

Workflow:

A Soil Collection & Characterization B Pesticide Application (Radiolabeled) A->B C Incubation (Controlled Temperature & Moisture) B->C D Sampling at Intervals C->D E Extraction of Residues D->E F Analysis (e.g., HPLC, LC-MS) E->F G Data Analysis (DT₅₀ Calculation) F->G

Aerobic soil degradation experimental workflow.

Methodology:

  • Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The pesticide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained to ensure aerobic conditions.

  • Sampling and Analysis: At specified time intervals, replicate soil samples are taken and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Volatile products and CO₂ are trapped to assess mineralization.

  • Data Evaluation: The rate of degradation is calculated, and the DT₅₀ value is determined by fitting the data to a suitable kinetic model[7][8][9].

Hydrolysis - Based on OECD Guideline 111

This study determines the rate of abiotic degradation of a chemical in water at different pH values.

Methodology:

  • Preparation of Solutions: Sterile aqueous buffer solutions are prepared at different environmentally relevant pH values (typically pH 4, 7, and 9).

  • Application of Test Substance: The pesticide is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound.

  • Calculation: The hydrolysis rate constant and the half-life are calculated for each pH value[4][6][10].

Aqueous Photolysis - Based on OECD Guideline 316

This test evaluates the degradation of a chemical in water due to exposure to light that simulates natural sunlight.

Methodology:

  • Solution Preparation: The pesticide is dissolved in a sterile aqueous buffer solution.

  • Irradiation: The solution is exposed to a light source (e.g., a xenon arc lamp) that mimics the spectrum of natural sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes.

  • Sampling and Analysis: Samples are collected at different time intervals and analyzed for the parent compound and its photoproducts.

  • Quantum Yield and Half-life Calculation: The data are used to calculate the quantum yield and the environmental photolysis half-life[5][11][12].

Bioaccumulation in Fish - Based on OECD Guideline 305

This study determines the potential for a chemical to accumulate in fish from the surrounding water.

Workflow:

cluster_0 Uptake Phase cluster_1 Depuration Phase A Fish Acclimation B Exposure to Pesticide in Water A->B C Fish & Water Sampling B->C D Transfer to Clean Water C->D F Analysis of Residues C->F E Fish & Water Sampling D->E E->F G BCF Calculation F->G

Fish bioaccumulation experimental workflow.

Methodology:

  • Test System: A flow-through system is typically used where fish are exposed to a constant concentration of the test substance in water.

  • Uptake Phase: Fish are exposed to the pesticide for a defined period (e.g., 28 days). Water and fish tissue samples are taken at intervals to measure the concentration of the substance.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water and monitored for a further period. Samples are taken to measure the rate of elimination of the substance from the fish tissue.

  • Analysis and BCF Calculation: The concentrations of the pesticide in fish tissue and water are used to calculate the bioconcentration factor (BCF), which is the ratio of the concentration in the fish to the concentration in the water at steady state[13][14][15].

Conclusion

The available data indicates that both this compound and fluopyram are persistent in the soil environment, with fluopyram also showing high stability in aquatic systems under certain conditions. Fluopyram's degradation pathways are relatively well-characterized, leading to several metabolites, including the persistent TFA. While this compound is known to be toxic to aquatic organisms and has a moderate potential for bioaccumulation, more comprehensive data on its degradation pathways and half-lives in aquatic environments are needed for a complete comparative assessment. This guide highlights the importance of continued research into the environmental fate of new and existing pesticides to ensure their safe and sustainable use in agriculture.

References

Differential Efficacy of Isoflucypram on Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflucypram is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, distinguished by its unique N-cyclopropyl-N-benzyl-pyrazole carboxamide chemical structure. This structural distinction has led to its classification into a new subclass within the Fungicide Resistance Action Committee (FRAC) Group 7. The primary mode of action for SDHI fungicides is the inhibition of the mitochondrial electron transport chain at complex II (succinate dehydrogenase), which disrupts fungal respiration.[1] Resistance to SDHI fungicides in plant pathogens is a growing concern, primarily driven by target site mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme.

A key area of investigation for this compound is its efficacy against fungal strains that have developed resistance to other SDHI fungicides. It is postulated that this compound's distinct binding mode to the ubiquinone binding site of the succinate dehydrogenase enzyme may result in a different cross-resistance profile compared to conventional SDHIs.[1][2][3][4][5] This guide provides a comparative analysis of this compound's performance, supported by available experimental data, and details the methodologies used in fungicide resistance studies.

Comparative Efficacy Data

While comprehensive, publicly available data directly comparing the EC50 values of this compound on a wide range of characterized SDHI-resistant fungal strains is still emerging, field trial data provides valuable insights into its performance relative to other fungicides against mixed populations of susceptible and potentially less sensitive fungal isolates. The following table summarizes recent findings from the UK's Agriculture and Horticulture Development Board (AHDB) fungicide performance trials on winter wheat, a crop where SDHI resistance in pathogens like Zymoseptoria tritici is a significant issue.

Table 1: Comparative Performance of this compound and Other Fungicides against Septoria tritici and Yellow Rust in Winter Wheat (2023)

Fungicide ProductActive Ingredient(s)Fungicide Group(s)Target DiseasePerformance Summary
Vimoy This compound SDHI (Group 7) Septoria tritici Overall performance was comparable to mefentrifluconazole. Provided good protectant activity.
MyresaMefentrifluconazoleDMI (Group 3)Septoria triticiPerformance was similar to this compound.
UnivoqFenpicoxamid + ProthioconazoleQiI (Group 21) + DMI (Group 3)Septoria triticiGave the highest levels of protectant control.
Revystar XEFluxapyroxad + MefentrifluconazoleSDHI (Group 7) + DMI (Group 3)Septoria triticiPerformed comparably to Ascra Xpro.
Ascra XproBixafen + Fluopyram + ProthioconazoleSDHI (Group 7) + DMI (Group 3)Septoria triticiPerformance was comparable to Revystar XE.
Vimoy This compound SDHI (Group 7) Yellow Rust Performed comparably to mefentrifluconazole and fenpicoxamid at lower dose rates.
Elatus PlusBenzovindiflupyrSDHI (Group 7)Yellow RustGave high levels of control at all dose rates.

Source: Data compiled from AHDB Fungicide Performance reports.

It is crucial to note that this field data reflects performance against a pathogen population that may contain a mix of sensitive and resistant strains. Specific efficacy against confirmed resistant mutants is a subject of ongoing research.[1]

Known SDHI Resistance Mutations and Cross-Resistance Patterns

Mutations in the genes encoding the B, C, and D subunits of the succinate dehydrogenase enzyme are the primary cause of resistance to SDHI fungicides. The table below outlines some of the key mutations found in Zymoseptoria tritici and their general impact on the efficacy of various SDHI fungicides. The specific impact on this compound is a key area for future research.

Table 2: Common SDH Gene Mutations in Zymoseptoria tritici and Their Impact on SDHI Fungicide Efficacy

SDH SubunitMutationImpact on Efficacy of Conventional SDHIs (e.g., Fluxapyroxad, Bixafen)
SdhB B-H267YReduced efficacy
SdhC C-T79NReduced efficacy
C-N86SReduced efficacy
C-H152RHigh level of resistance, significant loss of efficacy
SdhD D-H134RReduced efficacy

Note: This table provides a general overview. The level of resistance conferred by each mutation can vary between different SDHI fungicides. Data on the specific efficacy of this compound against these mutations is not yet widely available in peer-reviewed literature.

Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.

1. Materials:

  • Pure fungal culture (wild-type and resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Technical grade fungicide (e.g., this compound)

  • Solvent for fungicide (e.g., dimethyl sulfoxide - DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

  • Parafilm

2. Procedure:

  • Fungicide Stock Solution: Prepare a high-concentration stock solution of the fungicide in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Media Preparation: Autoclave the growth medium and cool it to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control plates (0 µg/mL), add an equivalent volume of the solvent. Ensure thorough mixing.

  • Plate Pouring: Pour approximately 20 mL of the fungicide-amended or control medium into each sterile petri dish and allow it to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a fresh fungal culture. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C).

  • Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the colony on each plate.

  • Data Analysis:

    • Calculate the average diameter for each replicate.

    • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.

    • Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%).

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of SDHI fungicides and the postulated unique binding of this compound.

SDHI_Mechanism Mechanism of Succinate Dehydrogenase Inhibition cluster_ETC Mitochondrial Electron Transport Chain (Inner Membrane) cluster_SDHI SDHI Fungicide Action ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Oxidation Blocked ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP SDHI Conventional SDHIs (e.g., Fluxapyroxad) SDHI->ComplexII Inhibition This compound This compound This compound->ComplexII Inhibition (Altered Binding) Succinate Succinate Succinate->ComplexII

Caption: SDHI fungicides inhibit fungal respiration at Complex II.

Experimental Workflow for Fungicide Sensitivity Testing

The following diagram outlines the key steps in determining the EC50 value of a fungicide.

Experimental_Workflow Workflow for In Vitro Fungicide Sensitivity Assay start Start: Fungal Isolate (Wild-Type or Resistant) prep_culture 1. Prepare Fresh Fungal Culture start->prep_culture inoculate 4. Inoculate Plates with Mycelial Plugs prep_culture->inoculate prep_fungicide 2. Prepare Fungicide Serial Dilutions amend_media 3. Amend Growth Media with Fungicide prep_fungicide->amend_media amend_media->inoculate incubate 5. Incubate under Optimal Conditions inoculate->incubate measure 6. Measure Colony Diameter incubate->measure analyze 7. Calculate % Inhibition and EC50 Value measure->analyze end End: Comparative Efficacy Data analyze->end

Caption: Workflow for determining fungicide EC50 values.

Conclusion

This compound represents a significant development in the class of SDHI fungicides, primarily due to its unique chemical structure which suggests an altered binding mechanism to its target enzyme, succinate dehydrogenase.[1] This raises the compelling possibility of a differentiated efficacy profile against fungal strains that have developed resistance to other SDHIs. While comprehensive, peer-reviewed data quantifying this differential efficacy through comparative EC50 values on resistant mutants is still emerging, preliminary field performance data is promising.

For researchers and drug development professionals, the key takeaway is the potential for this compound to offer a valuable tool in fungicide resistance management strategies. Further research, particularly focused on generating precise EC50 values for this compound against a panel of fungal pathogens with well-characterized SDH mutations, is critical to fully elucidate its role and optimize its deployment in agricultural systems. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for conducting and interpreting such vital research.

References

Safety Operating Guide

Proper Disposal of Isoflucypram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of isoflucypram, a potent fungicide, is critical for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound, which is known for its toxicity to aquatic life.[1][2][3] This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and protective clothing.[4][5] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

In the event of a spill, immediately contain the material using an inert absorbent, such as sand or earth, and place it in a suitable, closed container for disposal.[4] Clean the contaminated area thoroughly while observing environmental regulations.[4] Do not allow this compound or its residues to enter surface water, drains, or groundwater.[4]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is that it must be treated as hazardous waste.[5][6] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

  • Segregation of Waste: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous waste.

  • Waste Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

  • Container Rinsing (Triple-Rinse Method): For empty containers that held this compound, a triple-rinse procedure is recommended to remove residual amounts.[8][9]

    • Fill the container approximately one-quarter full with a suitable solvent (consult the product's SDS or your institution's safety officer for an appropriate solvent).

    • Securely close the container and shake for at least 30 seconds.

    • Empty the rinsate into a designated hazardous waste container for liquid waste.

    • Repeat this rinsing process two more times.

    • After the final rinse, the container may be considered decontaminated, but disposal should still follow institutional guidelines for chemically contaminated containers.[5]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous-waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[5][6] Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.[9]

Environmental Hazard Data

While specific quantitative disposal limits for this compound are not broadly published and are subject to local regulations, its environmental hazard profile underscores the need for stringent disposal practices.

Hazard CategoryFindingCitation
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[4][5]
Persistence May be persistent in soil and water systems under certain conditions.[1]
Human Health May cause skin sensitization or irritation. Suspected of damaging fertility.[1][2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated is_spill Spill or Contaminated Material? start->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes is_empty_container Empty Product Container? is_spill->is_empty_container No waste_container Place in Labeled Hazardous Waste Container contain_spill->waste_container triple_rinse Triple-Rinse Container is_empty_container->triple_rinse Yes unused_product Unused or Expired Product is_empty_container->unused_product No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->waste_container unused_product->waste_container contact_ehs Contact EHS or Licensed Contractor for Disposal waste_container->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facilities.

References

Personal protective equipment for handling Isoflucypram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Isoflucypram, a novel succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Given its recent introduction, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and environmental integrity.

Hazard Identification and Health Effects

This compound presents several health and environmental hazards that necessitate careful handling.[3]

Primary Health Hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[3][4]

  • Acute Inhalation Toxicity: Harmful if inhaled.[3]

  • Reproductive Toxicity: Suspected of damaging fertility.[3][5]

  • Eye Damage: Can cause serious eye damage.[5]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[4][5]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure if swallowed.[4]

Environmental Hazards:

  • Very toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

Due to the identified hazards, a comprehensive suite of personal protective equipment is mandatory when handling this compound.

Recommended PPE for Handling this compound:

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesUse unlined gloves made of materials like nitrile or butyl rubber.[6] Ensure gloves extend to the mid-forearm. Never wear leather or fabric gloves.[7]
Body Protective clothing/coverallsWear a long-sleeved shirt and long pants at a minimum.[8] For mixing and handling concentrates, chemical-resistant coveralls are required. Pant legs should be worn outside of boots.[9]
Eyes/Face Eye and face protectionSafety glasses with side shields and brow guards are a minimum requirement. For splash hazards, use chemical splash goggles or a face shield.[7]
Respiratory Respiratory protectionA NIOSH-approved respirator is necessary, especially when handling powders or creating aerosols.[6][7] The specific cartridge type should be selected based on the formulation and potential for vapor or particulate exposure.
Feet Chemical-resistant footwearWear unlined, chemical-resistant boots that cover the ankles.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Ventilated Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure this compound Prepare Workspace->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct Experiment->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Contaminated Waste Doff PPE->Dispose Waste

Caption: A stepwise workflow for safely handling this compound in a laboratory setting.

Step-by-Step Handling Procedures:

  • Review Safety Data Sheet (SDS): Before any handling, thoroughly review the product-specific SDS.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4]

  • Handwashing: Wash hands thoroughly before breaks and immediately after handling the product.[4]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Decontamination: Clean all spills immediately and decontaminate work surfaces after use.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Response Plan:

cluster_emergency Emergency Event cluster_response Immediate Response Spill Spill Evacuate & Ventilate Evacuate & Ventilate Spill->Evacuate & Ventilate Skin Contact Skin Contact Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Eye Contact Eye Contact Rinse with Water Rinse with Water Eye Contact->Rinse with Water Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Ingestion Ingestion Seek Medical Attention Seek Medical Attention Ingestion->Seek Medical Attention Evacuate & Ventilate->Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Rinse with Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

References

×

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Isoflucypram
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